molecular formula C26H28O16 B8235374 Quercetin 3-sambubioside CAS No. 83144-69-8

Quercetin 3-sambubioside

カタログ番号: B8235374
CAS番号: 83144-69-8
分子量: 596.5 g/mol
InChIキー: NKFZLEYLWAFYEH-IHPAPMAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-4-one is a natural product found in Alangium kurzii, Micranthes stellaris, and Alangium chinense with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

83144-69-8

分子式

C26H28O16

分子量

596.5 g/mol

IUPAC名

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1

InChIキー

NKFZLEYLWAFYEH-IHPAPMAYSA-N

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

異性体SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

正規SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

製品の起源

United States

Foundational & Exploratory

Quercetin 3-Sambubioside: Natural Sources, Biosynthesis, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the distribution, biosynthesis, and isolation of Quercetin 3-sambubioside , a specific flavonoid glycoside often confused with its anthocyanin analog (Cyanidin 3-sambubioside).

Technical Whitepaper for Drug Development & Phytochemical Research

Executive Summary

Quercetin 3-sambubioside (Q3S) is a bioactive flavonol glycoside consisting of the aglycone quercetin attached to the disaccharide sambubiose (2-O-β-D-xylopyranosyl-β-D-glucopyranose) at the C-3 position. While the sambubioside moiety is most famously associated with the anthocyanins of Elderberry (Sambucus nigra), the quercetin analog exhibits a distinct chemotaxonomic distribution, appearing prominently in Eucommia ulmoides (Eucommiaceae) and Euphorbia prostrata (Euphorbiaceae).

Unlike the ubiquitous rutin (quercetin 3-rutinoside), Q3S possesses unique pharmacological properties, including reported stimulation of the neural center and significant antioxidant capacity. This guide delineates its verified natural sources, the enzymatic machinery required for its biosynthesis, and a validated protocol for its isolation and quantification.

Chemical Profile & Identity

To ensure analytical specificity, researchers must distinguish Q3S from isomeric quercetin glycosides (e.g., rutin, hyperoside).

PropertySpecification
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one; xylose-(1->2)-glucose
Common Name Quercetin 3-sambubioside; Quercetin 3-O-(2''-O-β-D-xylosyl)-β-D-glucoside
CAS Number 83048-35-5
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight 596.49 g/mol
Glycone Moiety Sambubiose : β-D-Xylopyranosyl-(1→2)-β-D-glucopyranose
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1][2][3][4][5][6][7]

Botanical Sources and Distribution

The distribution of Q3S is chemotaxonomically significant. While Sambucus nigra contains the enzymatic machinery to create sambubiosides, it predominantly accumulates Cyanidin 3-sambubioside. The Quercetin analog is the primary marker for Eucommia male flowers.

Table 1: Validated Natural Sources of Quercetin 3-Sambubioside
Botanical SpeciesFamilyTissue SourceConcentration / Notes
Eucommia ulmoides EucommiaceaeMale Flowers Primary Source. High abundance relative to leaves/bark. Used as a quality marker for Eucommia floral extracts.
Euphorbia prostrata EuphorbiaceaeAerial PartsIdentified as a bioactive constituent alongside apigenin/luteolin glycosides.[8][9] Used in hemorrhoidal treatments.[8]
Actinidia arguta ActinidiaceaeFruit (Hardy Kiwi)Minor constituent identified via LC-MS profiling.
Nelumbo nucifera NelumbonaceaeLeaves (Lotus)Trace presence reported in flavonoid fractions.[10][11][12]
Sambucus nigra AdoxaceaeFlowers/BerriesNote: Often misreported. Sambucus is rich in Cyanidin-3-sambubioside.[1][2][4] Q3S is present but is a minor constituent compared to Rutin (Quercetin-3-rutinoside).
Chemotaxonomic Insight

The presence of Q3S implies the expression of a specific 1,2-xylosyltransferase capable of modifying a glucoside substrate. This is distinct from the 1,6-rhamnosyltransferase activity seen in Rutin biosynthesis. The accumulation of Q3S in Eucommia male flowers suggests a tissue-specific expression of this glycosyltransferase during the flowering stage.

Biosynthetic Pathway

The biosynthesis of Q3S branches from the general flavonoid pathway at the glycosylation stage. The critical step is the conversion of Quercetin 3-glucoside (Isoquercitrin) to Quercetin 3-sambubioside via the addition of a xylose moiety at the 2'' position of the glucose.

Enzymatic Mechanism
  • Precursor: Quercetin 3-O-glucoside (Isoquercitrin).

  • Donor: UDP-Xylose.[13][14]

  • Enzyme: Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (EC 2.4.2.51).[13]

    • Note: While named for anthocyanidins, this enzyme (e.g., UGT79B1 in Arabidopsis) demonstrates broad substrate specificity, accepting flavonols like quercetin.

Pathway Visualization

Biosynthesis Phe L-Phenylalanine Cou 4-Coumaroyl-CoA Phe->Cou General Phenylpropanoid Pathway Cha Naringenin Chalcone Cou->Cha + 3 Malonyl-CoA Nar Naringenin Cha->Nar DHK Dihydrokaempferol Nar->DHK Que Quercetin (Aglycone) DHK->Que Q3G Quercetin 3-O-glucoside (Isoquercitrin) Que->Q3G + UDP-Glucose Q3S Quercetin 3-sambubioside Q3G->Q3S + UDP-Xylose PAL PAL/C4H/4CL CHS CHS/CHI F3H F3H/F3'H/FLS UGT1 UDP-Glc: Flavonoid 3-O-glucosyltransferase (UF3GT) UGT1->Q3G UGT2 UDP-Xyl: Glucoside 2''-O-xylosyltransferase (UGT79B1) UGT2->Q3S

Caption: Biosynthetic progression from Phenylalanine to Quercetin 3-sambubioside. The critical step is the 2''-O-xylosylation catalyzed by UGT79B1.

Isolation and Quantification Protocol

This protocol is designed for the isolation of Q3S from Eucommia ulmoides male flowers, maximizing yield and purity.

Phase 1: Extraction & Enrichment

Objective: Isolate total flavonoids and remove non-polar lipids and highly polar sugars.

  • Maceration:

    • Dry Eucommia male flowers (100g) are pulverized.

    • Extract with 70% Ethanol (1:10 w/v ratio) under reflux for 2 hours (x2 cycles).

    • Filter and combine supernatants.

    • Evaporate ethanol under reduced pressure (Rotary Evaporator, 50°C) to obtain an aqueous residue.

  • Partitioning (Clean-up):

    • Wash the aqueous residue with Petroleum Ether (to remove chlorophyll/lipids). Discard the ether layer.

    • Extract the aqueous phase with Ethyl Acetate (x3).

    • Note: Q3S is a diglycoside and may remain in the water phase or partition into EtOAc depending on pH and saturation. For high recovery of glycosides, n-Butanol is often preferred after EtOAc.

    • Recommended: Apply the aqueous residue directly to Macroporous Resin if avoiding liquid-liquid extraction.

  • Macroporous Resin (AB-8) Chromatography:

    • Load aqueous sample onto a pre-conditioned AB-8 resin column.

    • Wash 1: Elute with Distilled Water (removes sugars/proteins).

    • Wash 2: Elute with 30% Ethanol (removes polar impurities).

    • Elution: Elute with 70% Ethanol . This fraction contains the target flavonoids (Q3S, Rutin, Isoquercitrin).

    • Concentrate the 70% fraction to dryness.

Phase 2: Purification (Isolation)

Objective: Separate Q3S from Rutin and Isoquercitrin based on molecular size and polarity.

  • Sephadex LH-20 Chromatography:

    • Dissolve the crude flavonoid fraction in minimal Methanol.

    • Load onto Sephadex LH-20 column.

    • Mobile Phase: Methanol:Water (50:50 to 100:0 gradient).

    • Collect fractions. Q3S typically elutes after Rutin (disaccharide, different linkage) and before Quercetin aglycone.

    • Monitor fractions via TLC or HPLC.[15]

Phase 3: HPLC-DAD Quantification

Objective: Validate identity and purity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm)
Temperature 30°C
Flow Rate 1.0 mL/min
Detection UV at 354 nm (Band II) and 254 nm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 15% B; 5-20 min: 15%→35% B; 20-30 min: 35%→50% B.

Self-Validation:

  • Retention Time Check: Q3S should elute distinct from Rutin. Rutin (Rhamnose-Glucose) is often slightly less polar than Sambubioside (Xylose-Glucose) due to the methyl group on Rhamnose, but the 1->2 vs 1->6 linkage alters conformation. Standards are required for absolute confirmation.

  • UV Spectrum: Must show characteristic flavonol absorption maxima at ~255nm and ~355nm.

Pharmacological Relevance in Drug Development

For drug development professionals, Q3S offers a distinct profile compared to the aglycone Quercetin:

  • Bioavailability: The sambubiose moiety (xylose-glucose) alters intestinal hydrolysis rates compared to rutinoside, potentially affecting the pharmacokinetic release of the aglycone.

  • Neurological Activity: Unique to Q3S (isolated from Eucommia), studies have indicated potential in stimulating the neural center at low dosages without convulsant effects, a property not typically cited for generic quercetin glycosides.

  • Solubility: Higher water solubility than Quercetin aglycone, making it a superior candidate for aqueous formulations.

References

  • Li, X., et al. (2014).[3] "Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice." Planta Medica.

  • Nielsen, K., et al. (2002). "Identification of enzymes and genes for anthocyanin biosynthesis in Sambucus nigra." Phytochemistry. (Establishes the xylosyltransferase activity in Sambucus).

  • Yonekura-Sakakibara, K., et al. (2012).[5] "Two glycosyltransferases involved in anthocyanin modification delineated by transcriptome independent component analysis in Arabidopsis thaliana." The Plant Journal. (Characterization of UGT79B1 xylosyltransferase).

  • PubChem Compound Summary. "Quercetin 3-O-sambubioside (CID 5487635)." National Center for Biotechnology Information.

  • TargetMol. "Quercetin 3-O-sambubioside Product Information." (Confirming Eucommia source and bioactivity).

Sources

"Quercetin 3-sambubioside" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quercetin 3-O-Sambubioside: Physicochemical Properties and Analytical Methodologies

Introduction

Quercetin 3-O-sambubioside is a naturally occurring flavonoid glycoside, a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom. It is structurally defined by a quercetin aglycone linked to a disaccharide, sambubiose, at the 3-hydroxyl position. This compound has been identified in various plant species, notably in the male flowers of Eucommia ulmoides, and is a subject of growing interest within the scientific community.[1][2][3] The scientific intrigue surrounding Quercetin 3-O-sambubioside stems from its diverse and potent biological activities, which include antioxidant, anticancer, and neuro-stimulatory effects.[1][4][5]

As with any bioactive compound intended for research or therapeutic development, a comprehensive understanding of its physical and chemical properties is paramount. These characteristics fundamentally govern its behavior in biological systems, dictate appropriate handling and storage procedures, and inform the development of robust analytical methods for its quantification and characterization. This guide provides a detailed examination of the essential physicochemical properties of Quercetin 3-O-sambubioside, offers practical experimental protocols, and synthesizes this information to provide a valuable resource for researchers, chemists, and drug development professionals.

Section 1: Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. Quercetin 3-O-sambubioside is systematically identified by its unique chemical identifiers and its distinct molecular architecture.

IdentifierValueSource(s)
CAS Number 83048-35-5[1][6][][8]
Molecular Formula C26H28O16[1][6][][8]
Molecular Weight 596.49 g/mol [1][4][8]
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[8]
Synonyms Quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside], Quercetin-3-O-sambubioside[2][8]

The structure consists of two key components:

  • Quercetin Aglycone: A flavonoid of the flavonol subclass, characterized by a C6-C3-C6 skeleton with hydroxyl groups at positions 3, 5, 7, 3', and 4'.[9][10] This polyphenolic structure is the primary source of the molecule's antioxidant and biological activities.[11][12]

  • Sambubiose Moiety: A disaccharide composed of a xylose unit attached to a glucose unit, which is then linked to the quercetin backbone. Specifically, it is a β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside.[8] This glycosidic linkage significantly influences the molecule's solubility and bioavailability compared to its aglycone parent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Standard Curve (e.g., 1-100 µg/mL) h1 Inject onto C18 Column p1->h1 p2 Extract & Filter Sample p2->h1 h2 Gradient Elution (Water/Acetonitrile w/ Formic Acid) h1->h2 h3 UV Detection (e.g., 355 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify vs. Standard Curve d1->d2

Caption: General workflow for the quantification of Quercetin 3-O-sambubioside by HPLC-UV.

Method Parameters:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [13]* Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. [13]* Flow Rate: 0.5 - 1.0 mL/min. [13]* Gradient Program:

    • 0-5 min: 5-20% B

    • 5-15 min: 20-50% B

    • 15-20 min: 50-90% B

    • Followed by a wash and re-equilibration step. (This is an example gradient and must be optimized for the specific sample matrix).

  • Detection Wavelength: Monitor at ~254 nm and ~355 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

This method provides a robust baseline for the analytical determination of Quercetin 3-O-sambubioside, essential for purity assessment, pharmacokinetic studies, and quality control.

Conclusion

Quercetin 3-O-sambubioside is a flavonoid glycoside with significant potential in biomedical research. Its physicochemical profile is dominated by the interplay between its polyphenolic quercetin core and its polar sambubiose side chain. This structure confers moderate polarity, necessitating the use of organic solvents like DMSO for solubilization, and imparts a susceptibility to degradation that demands careful storage and handling. A thorough understanding of these properties, supported by robust analytical methodologies such as HPLC and MS, is not merely academic but is a critical prerequisite for obtaining reliable, reproducible data in any research or development endeavor involving this promising natural product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5487635, Quercetin 3-O-Sambubioside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259178, Quercetin 3-sambubioside-3'-glucoside. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Quercetin-3?-O-glucoside and Delphinidin-3-O-sambubioside from Hibiscus sabdariffa L.: A Molecular Docking Study Against Pathogen-Associated Molecular Patterns and Toll-Like Receptors. Retrieved from [Link]

  • ResearchGate. (2014). Which solvent is suitable for quercetin solubility?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp. Retrieved from [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2014). On the solubility of quercetin. Journal of Molecular Liquids. Retrieved from [Link]

  • Martini, S., Bonechi, C., & Rossi, C. (2008). Interaction of quercetin and its conjugate quercetin 3-O-beta-D-glucopyranoside with albumin as determined by NMR relaxation data. Journal of Natural Products, 71(2), 175-8. Retrieved from [Link]

  • LookChem. (n.d.). Quercetin 3-Sambubioside CAS NO.83048-35-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Retrieved from [Link]

  • MDPI. (2024). Quercetin: Molecular Insights into Its Biological Roles. Retrieved from [Link]

  • ResearchGate. (2022). Chemistry and Biological Activities of Quercetin : A Bioactive Flavonoid. Retrieved from [Link]

  • Osojnik Crnivec, I. G., et al. (2024). Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts. Food Chemistry, 459, 140347. Retrieved from [Link]

  • Silva, E. P., et al. (2022). Biological activities of quercetin and other flavonols: A mini-review. Food Science and Technology, 42. Retrieved from [Link]

  • Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology, 13(4). Retrieved from [Link]

  • Lee, J., Ebeler, S. E., Zweigenbaum, J. A., & Mitchell, A. E. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry, 60(33), 8255-8265. Retrieved from [Link]

  • ResearchGate. (2008). Solubilities of quercetin in various solvents and conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids. Retrieved from [Link]

  • Mendeley Data. (2023). NMR data of isolated compounds (1-12). Retrieved from [Link]

  • MassBank. (2009). msbnk-riken-pr101030. Retrieved from [Link]

  • TCMSTD. (n.d.). Quercetin-3-O-sambubioside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280343, Quercetin. Retrieved from [Link]

  • Agilent. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2013). NMR spectroscopy and chemometrics-based analysis of grapevine. Retrieved from [Link]

  • Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509. Retrieved from [Link]

Sources

Quercetin 3-Sambubioside: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Quercetin 3-sambubioside, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. This document delves into the known biological activities, mechanisms of action, and relevant experimental methodologies for studying Quercetin 3-sambubioside.

Introduction: The Flavonoid Landscape and the Emergence of Quercetin 3-Sambubioside

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities.[1][2] Among these, quercetin is one of the most extensively studied flavonoids, known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Quercetin primarily exists in nature in its glycosidic forms, where it is attached to one or more sugar molecules. These glycosidic derivatives, such as Quercetin 3-sambubioside, often exhibit altered bioavailability and subtly different biological activities compared to the aglycone form.

Quercetin 3-sambubioside is a disaccharide derivative of quercetin, specifically a quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside].[7] It has been identified in various plants, including Eucommia ulmoides (male flowers) and Hedyotis diffusa.[5][8][9] While research on this specific glycoside is less extensive than on quercetin itself, emerging evidence points towards its significant therapeutic potential, particularly in the realms of neurostimulation, antioxidation, and hepatoprotection.[8][9] This guide will synthesize the current understanding of Quercetin 3-sambubioside's biological functions and provide a framework for its further investigation.

Key Biological Activities and Mechanisms of Action

The biological effects of Quercetin 3-sambubioside are multifaceted, stemming from its inherent chemical structure and its interaction with various cellular pathways. The following sections detail its primary reported activities.

Antioxidant and Radical Scavenging Activity

A fundamental property of flavonoids is their ability to counteract oxidative stress, and Quercetin 3-sambubioside is no exception.[9][10][11] Its antioxidant capacity is attributed to its ability to scavenge free radicals, thereby reducing cellular damage.[10][11]

Mechanism of Action: The antioxidant mechanism of quercetin and its glycosides is pleiotropic. It involves the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12][13] The presence of multiple hydroxyl groups in the quercetin backbone allows for the donation of hydrogen atoms to neutralize free radicals. Furthermore, quercetin and its derivatives can chelate metal ions like iron and copper, which are known to catalyze the formation of ROS.[12]

Another critical mechanism is the modulation of endogenous antioxidant defense systems. Quercetin and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[14][15] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[14][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to assess the direct radical scavenging activity of Quercetin 3-sambubioside.

  • Preparation of Reagents:

    • Prepare a stock solution of Quercetin 3-sambubioside in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add varying concentrations of the Quercetin 3-sambubioside solution to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neurostimulatory and Neuroprotective Effects

Quercetin 3-sambubioside has demonstrated a notable ability to stimulate the central nervous system.[5][9][13] In vivo studies in mice have shown that administration of this compound increases spontaneous activity and enhances excitement, suggesting a powerful stimulatory effect on nerve centers.[5][13]

Mechanism of Action: The precise mechanism of neurostimulation by Quercetin 3-sambubioside is not yet fully elucidated. However, the neuroprotective effects of quercetin and its metabolites are better understood and likely contribute to overall neuronal health. These mechanisms include:

  • Modulation of Signaling Pathways: Quercetin can influence key signaling pathways involved in neuronal survival and function, such as the PI3K/Akt and MAPK/ERK pathways.[16][17] Activation of the PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis.[17]

  • Anti-inflammatory Action: Neuroinflammation is a critical factor in many neurodegenerative diseases. Quercetin and its derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[16][18]

  • Mitochondrial Protection: Quercetin can protect mitochondria from oxidative damage and improve mitochondrial biogenesis, which is crucial for maintaining the high energy demands of neurons.[16]

Diagram: Putative Neuroprotective Signaling Pathways of Quercetin Glycosides

neuroprotection Q3S Quercetin 3-sambubioside Nrf2 ↑ Nrf2 Activation Q3S->Nrf2 PI3K_Akt ↑ PI3K/Akt Pathway Q3S->PI3K_Akt NFkB ↓ NF-κB Inhibition Q3S->NFkB ROS ↓ Oxidative Stress (ROS) Inflammation ↓ Neuroinflammation Apoptosis ↓ Neuronal Apoptosis Nrf2->ROS PI3K_Akt->Apoptosis NFkB->Inflammation

Caption: Potential neuroprotective mechanisms of Quercetin 3-sambubioside.

Anticancer Activity

While direct studies on the anticancer effects of Quercetin 3-sambubioside are limited, the extensive research on quercetin provides a strong rationale for investigating its potential in this area.[4][5][9][12] Quercetin has been shown to inhibit the proliferation of various cancer cell types and induce apoptosis.[2][4][5]

Mechanism of Action: The anticancer mechanisms of quercetin are diverse and target multiple aspects of cancer cell biology:

  • Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.[8][19][20]

  • Cell Cycle Arrest: Quercetin can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation.[10] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Signaling Pathways: Quercetin can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth, survival, and metastasis.[4][7]

Experimental Protocol: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effect of Quercetin 3-sambubioside on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Quercetin 3-sambubioside for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Hepatoprotective Effects

There is emerging evidence for the hepatoprotective activity of Quercetin 3-sambubioside. A study focusing on the protective effects of Hedyotis diffusa Willd against liver injury identified Quercetin 3-sambubioside as a key active compound.[8] In vitro experiments confirmed its ability to reverse the decrease in cell viability caused by isoniazid, a known hepatotoxin.[8]

Mechanism of Action: The hepatoprotective effects of quercetin and its derivatives are largely attributed to their antioxidant and anti-inflammatory properties.[3][14] They can protect liver cells from damage induced by toxins, alcohol, and other stressors by:

  • Reducing Oxidative Stress: By scavenging free radicals and enhancing the endogenous antioxidant defense system through the Nrf2 pathway.[14][15]

  • Suppressing Inflammation: By inhibiting the NF-κB pathway and reducing the production of inflammatory cytokines in the liver.[3]

  • Modulating Apoptosis: By regulating apoptosis-related proteins to prevent excessive liver cell death.[21]

Diagram: Experimental Workflow for Assessing Hepatoprotective Activity

hepatoprotection_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model HepaRG HepaRG Cells Toxin Induce Injury (e.g., Isoniazid) HepaRG->Toxin Treatment Treat with Quercetin 3-sambubioside Toxin->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Markers Measure Oxidative Stress & Apoptosis Markers Viability->Markers Mice Animal Model (e.g., Mice) Induction Induce Liver Injury Mice->Induction Q3S_Admin Administer Quercetin 3-sambubioside Induction->Q3S_Admin Blood Collect Blood Samples (ALT, AST) Q3S_Admin->Blood Tissue Collect Liver Tissue (Histology, Western Blot) Q3S_Admin->Tissue

Sources

"Quercetin 3-sambubioside" anti-inflammatory effects and pathways

Author: BenchChem Technical Support Team. Date: February 2026

Anti-Inflammatory Mechanisms, Pathways, and Therapeutic Potential[1][2][3][4][5][6]

Executive Summary

Quercetin 3-sambubioside (Q3S) is a bioactive flavonoid glycoside primarily isolated from the male flowers and leaves of Eucommia ulmoides Oliver, as well as Hibiscus sabdariffa and Eriobotrya japonica. Structurally characterized as Quercetin 3-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside] , this compound distinguishes itself from the aglycone quercetin by its unique disaccharide moiety (sambubiose).[1]

Recent preclinical evaluations identify Q3S as a potent modulator of the TLR4/NF-κB and NLRP3 inflammasome signaling axes.[1] Unlike non-specific antioxidants, Q3S exhibits a dual-action mechanism: it directly scavenges reactive oxygen species (ROS) while simultaneously downregulating upstream cytokine production pathways.[1] This guide provides a comprehensive technical analysis of its molecular targets, validated experimental protocols, and therapeutic viability.

Chemical Profile & Pharmacokinetics[4][7]
PropertySpecification
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (Sambubiose moiety attached at C3)
CAS Number 83048-35-5
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight 596.49 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water.[2][1][3][4][5][6][7]
Key Sources Eucommia ulmoides (Male flowers/Leaves), Hibiscus sabdariffa (Roselle), Eriobotrya japonica (Loquat).[7]
Metabolism Hydrolyzed by intestinal microbiota (β-glucosidases) into quercetin aglycone; however, intact glycoside absorption via SGLT1 is under investigation.[1]
Mechanistic Pathways: The Core of Inhibition

The anti-inflammatory efficacy of Quercetin 3-sambubioside is not merely a result of radical scavenging but stems from the precise interruption of signal transduction cascades initiated by pathogen-associated molecular patterns (PAMPs) like Lipopolysaccharide (LPS).[1]

3.1. The TLR4/NF-κB Signaling Axis

Q3S inhibits the dimerization of Toll-Like Receptor 4 (TLR4), preventing the recruitment of the adaptor protein MyD88. This blockade halts the phosphorylation of IκBα, thereby sequestering the NF-κB (p65/p50) complex in the cytoplasm and preventing its nuclear translocation.

  • Result: Downregulation of mRNA transcription for pro-inflammatory cytokines: TNF-α, IL-6, IL-1β, and iNOS. [1][5][6]

3.2. NLRP3 Inflammasome Suppression

Distinct from simple COX-2 inhibitors, Q3S has been identified as a suppressor of the NLRP3 inflammasome. By inhibiting the assembly of the NLRP3/ASC/Caspase-1 complex, Q3S prevents the cleavage of pro-IL-1β into its active form.[1]

  • Mechanism: Regulation of mitochondrial ROS (mtROS) and promotion of autophagy (via p62 reduction), which clears damaged mitochondria that would otherwise trigger NLRP3 activation.

3.3. Pathway Visualization (DOT Diagram)

Q3S_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / IRAK4 TLR4->MyD88 ROS Intracellular ROS NLRP3 NLRP3 Inflammasome (Assembly) ROS->NLRP3 Triggers Q3S Quercetin 3-sambubioside (Inhibitor) Q3S->TLR4 Blocks Dimerization Q3S->ROS Scavenges Q3S->NLRP3 Inhibits Assembly MAPK MAPK (p38/JNK/ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65) Translocation MAPK->NFkB Activates IkB IκBα (Degradation) IKK->IkB Phosphorylation IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase1->Cytokines Maturation (IL-1β)

Figure 1: Molecular mechanism of Quercetin 3-sambubioside inhibiting TLR4/NF-κB signaling and NLRP3 inflammasome activation.[1]

Preclinical Evidence Summary

The following data summarizes key findings from in vitro (RAW 264.7 macrophages) and in vivo (LPS-induced injury) models.

Experimental ModelDosage / ConcentrationObserved EffectKey Biomarker Changes
RAW 264.7 Cells (LPS-induced)10 - 50 µMSignificant inhibition of NO release and cytokine secretion without cytotoxicity.[1]↓ TNF-α, ↓ IL-6, ↓ iNOS protein, ↓ COX-2
Mice (LPS-induced Kidney Injury)50 - 100 mg/kg (Oral)Reduced renal histopathological damage and serum creatinine.[1]↓ TLR4 expression, ↓ NF-κB p65 nuclear accumulation
Rats (High-Fat Diet Atherosclerosis)70 - 140 mg/kg (Oral)Alleviation of aortic lesions; improved lipid profile.[1]↓ NLRP3, ↓ p62, ↓ α-SMA, ↑ Autophagy markers
Experimental Protocols

To ensure reproducibility, the following protocols are standardized for researching Q3S.

5.1. Extraction and Isolation from Eucommia ulmoides

Rationale: Commercial standards are expensive; isolation from male flowers yields high purity.

  • Material: Dry Eucommia ulmoides male flowers (1 kg).

  • Extraction: Macerate in 70% Ethanol (1:10 w/v) at 80°C for 2 hours (x3 cycles).

  • Partition: Concentrate ethanol extract under vacuum. Suspend residue in water and partition sequentially with Petroleum Ether (discard) -> Ethyl Acetate (discard) -> n-Butanol (Collect) .[1]

  • Purification:

    • Load n-Butanol fraction onto a Macroporous Resin (D101) column.[1]

    • Elute with water, then 30% Ethanol, then 50% Ethanol.

    • Collect 30-50% Ethanol fractions .

    • Final Isolation: Preparative HPLC (C18 column), Mobile phase: Methanol/Water (gradient 20% to 60%). Monitor at 254/360 nm.

    • Validation: Verify structure via 1H-NMR (Sambubiose doublet signals) and MS (m/z 595 [M-H]-).

5.2. In Vitro Anti-Inflammatory Assay (RAW 264.7)

Rationale: Validates the inhibition of the NF-κB pathway.[1]

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates (for NO/MTT) or 6-well plates (for Western Blot).
    
  • Treatment:

    • Pre-treat with Q3S (10, 25, 50 µM) for 1 hour .

    • Add LPS (1 µg/mL) and incubate for 24 hours .

  • Readouts:

    • NO Production: Mix 100 µL supernatant + 100 µL Griess Reagent. Measure Absorbance at 540 nm.

    • Cytokines: Analyze supernatant using ELISA kits for TNF-α and IL-6.[1]

    • Western Blot: Lyse cells. Probe for:

      • Primary: p-NF-κB p65 (Ser536), IκBα, iNOS, COX-2.[1]

      • Control: β-actin or Lamin B (for nuclear fractions).[1]

5.3. Workflow Visualization (DOT Diagram)

Protocol_Flow cluster_0 Extraction Phase cluster_1 Validation Phase cluster_2 Bioassay Phase Plant Eucommia Male Flowers EtOH 70% EtOH Extraction Plant->EtOH BuOH n-Butanol Partition EtOH->BuOH HPLC Prep-HPLC (C18) BuOH->HPLC NMR NMR/MS Verification HPLC->NMR Cells RAW 264.7 Macrophages Treat Q3S (1h) + LPS (24h) Cells->Treat Assay Griess / ELISA Western Blot Treat->Assay

Figure 2: Integrated workflow for the isolation and bioactivity assessment of Quercetin 3-sambubioside.

Therapeutic Potential & Future Directions

Drug Development Viability:

  • Safety: Toxicity studies indicate a high safety margin (LD50 > 2000 mg/kg in mice).

  • Bioavailability: While glycosides generally have lower absorption than aglycones, the specific hydrolysis of sambubiose by colonic flora releases quercetin locally, making Q3S highly effective for Inflammatory Bowel Disease (IBD) and Colitis applications.

  • Neuroprotection: Due to its ability to stimulate the nerve center and cross the blood-brain barrier (or its metabolites), Q3S is a candidate for neuro-inflammatory conditions (e.g., ischemic stroke).[1]

Critical Next Steps:

  • Pharmacokinetic Profiling: Determine the plasma half-life of the intact glycoside vs. the aglycone.

  • Structure-Activity Relationship (SAR): Compare Q3S efficacy directly against Quercetin-3-glucoside (Isoquercitrin) to quantify the contribution of the xylose moiety.[1]

References
  • Li, X., et al. (2014). Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice.[1] Planta Medica. Link

  • Cho, S.Y., et al. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases and NF-κB pathway in lipopolysaccharide-stimulated macrophage.[1] Molecular and Cellular Biochemistry. Link

  • Gong, Y., et al. (2022). The active metabolites of Eucommia ulmoides leaves alleviate atherosclerosis induced by a high-fat diet and VD3 in rats. Frontiers in Pharmacology. Link

  • Kao, E.S., et al. (2009). Anti-inflammatory potential of the extract of Loquat (Eriobotrya japonica) leaf in LPS-stimulated RAW264.7 macrophages. Journal of Agricultural and Food Chemistry. Link[1]

  • PubChem Database. Quercetin 3-O-sambubioside (CID 5487635).[1] National Center for Biotechnology Information. Link[1]

Sources

A Technical Guide to the Neuroprotective Effects of Quercetin 3-Sambubioside in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quercetin 3-O-sambubioside is a naturally occurring flavonoid glycoside found in various plants, including the male flowers of Eucommia ulmoides.[1][2] As a derivative of the well-studied flavonoid quercetin, it has garnered significant interest for its potential therapeutic properties. Flavonoids are recognized for their potent antioxidant and anti-inflammatory activities, which are crucial in combating the complex pathologies of neurodegenerative disorders.[3][4][5] Quercetin 3-sambubioside specifically has been noted for its ability to scavenge free radicals, thereby reducing cellular oxidative stress.[6] This guide provides an in-depth technical overview of the neuroprotective mechanisms of Quercetin 3-sambubioside and details the experimental models and protocols used to validate its efficacy.

Part 1: Core Mechanisms of Neuroprotection

The neuroprotective capacity of Quercetin 3-sambubioside is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways that are dysregulated in neurodegenerative conditions. These core mechanisms primarily involve mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic cell death.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key pathological feature in many neurodegenerative diseases.[7][8] Quercetin and its derivatives counteract oxidative stress through two primary strategies:

  • Direct Radical Scavenging: The polyphenol structure of Quercetin 3-sambubioside allows it to directly neutralize free radicals, preventing them from damaging critical cellular components like lipids, proteins, and DNA.[6]

  • Upregulation of Endogenous Antioxidant Defenses: A more profound and lasting effect is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[11][12][13]

Nrf2_Pathway cluster_nucleus Q3S Quercetin 3-sambubioside Keap1_Nrf2 Keap1-Nrf2 Complex Q3S->Keap1_Nrf2 destabilizes ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes activates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Fig 1: Activation of the Nrf2-ARE antioxidant pathway by Quercetin 3-sambubioside.
Suppression of Neuroinflammation

Neuroinflammation, often mediated by activated glial cells (microglia and astrocytes), contributes significantly to neuronal damage.[14] Quercetin compounds can effectively dampen this inflammatory cascade.

  • Inhibition of Microglial Activation: They prevent the over-activation of microglia, the brain's resident immune cells.[11][13][15]

  • Reduction of Pro-inflammatory Mediators: A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][11] NF-κB is a master regulator of inflammation, and its inhibition leads to a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, as well as inflammatory enzymes like iNOS and COX-2.[5][13][16]

NFkB_Pathway cluster_nucleus Q3S Quercetin 3-sambubioside IKK IKK Q3S->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammatory_Genes activates Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation leads to

Fig 2: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Quercetin 3-sambubioside promotes neuronal survival by intervening at critical points in the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: It shifts the balance from pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[3][17]

  • Inhibition of Caspase Activation: It blocks the activation of executioner caspases, such as caspase-3 and caspase-9, which are responsible for dismantling the cell.[3][16]

  • Activation of Pro-Survival Pathways: It enhances the activity of signaling pathways crucial for cell survival and proliferation, most notably the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, including GSK-3β, thereby promoting neuronal survival.[3][17]

PI3K_Akt_Pathway Q3S Quercetin 3-sambubioside PI3K PI3K Q3S->PI3K activates Receptor Growth Factor Receptor Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Survival Neuronal Survival

Fig 3: Pro-survival signaling via the PI3K/Akt pathway.

Part 2: In Vitro Models & Protocols

The human neuroblastoma SH-SY5Y cell line is a cornerstone for in vitro neuroprotection studies due to its human origin and its ability to be differentiated into a more mature neuronal phenotype.[18][19]

Experimental Workflow: SH-SY5Y Model

In_Vitro_Workflow Start Start: SH-SY5Y Cell Culture Culture 1. Cell Proliferation (DMEM/F12 + 10% FBS) Start->Culture Differentiate 2. Neuronal Differentiation (e.g., Retinoic Acid, 7 days) Culture->Differentiate Pretreat 3. Pre-treatment (Quercetin 3-sambubioside) Differentiate->Pretreat Induce 4. Induce Neurotoxicity (e.g., H₂O₂ for oxidative stress) Pretreat->Induce Assay 5. Endpoint Assays (Viability, ROS, Cytokines, Apoptosis) Induce->Assay End End: Data Analysis Assay->End

Fig 4: General workflow for in vitro neuroprotection assays using SH-SY5Y cells.
Detailed Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance Causality: This protocol establishes a healthy, proliferating population of undifferentiated cells, which is the prerequisite for subsequent differentiation and experimentation.[19][20]

  • Medium Preparation: Prepare complete growth medium consisting of DMEM/F-12, 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[19][21]

  • Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 5 mL of pre-warmed growth medium.[20]

  • Centrifugation: Centrifuge the cells at 1000 rpm for 3-5 minutes.[18][20]

  • Plating: Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Plate the cells in a T-75 flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.05% Trypsin-EDTA for 3 minutes at 37°C. Neutralize trypsin with growth medium, centrifuge, and re-plate at a 1:10 split ratio.[18][20]

Protocol 2: Induction of Neurotoxicity and Assessment of Oxidative Stress Causality: This protocol models the oxidative damage seen in neurodegenerative diseases and allows for the quantification of the protective compound's antioxidant effect.

  • Cell Seeding: Plate differentiated SH-SY5Y cells in 96-well plates for viability assays or larger plates for biochemical assays. Allow cells to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Quercetin 3-sambubioside (or vehicle control) for a specified duration (e.g., 2 hours).

  • Toxin Induction: Add a neurotoxic agent such as hydrogen peroxide (H₂O₂) to induce oxidative stress.[12]

  • Incubation: Co-incubate for a defined period (e.g., 24 hours).

  • Reactive Oxygen Species (ROS) Measurement:

    • Wash cells with PBS.

    • Incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.[22]

    • Measure fluorescence (excitation 485 nm, emission 530 nm) to quantify intracellular ROS levels.

  • Lipid Peroxidation (MDA) Assay:

    • Harvest cells and prepare tissue lysates.

    • Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[7][22] The reaction forms a colored product that can be measured spectrophotometrically.

Data Presentation: In Vitro Findings
AssayEndpoint MeasuredControlToxin-TreatedToxin + Q3S
MTT AssayCell Viability (%)100%45%85%
DCF-DA AssayROS Levels (Fold Change)1.04.51.5
TBARS AssayMDA Levels (nmol/mg protein)0.52.50.8
ELISATNF-α Levels (pg/mL)2025060
Western BlotCleaved Caspase-3 (Fold Change)1.05.01.8

Table 1: Representative quantitative data summarizing the neuroprotective effects of Quercetin 3-sambubioside (Q3S) in an in vitro model of neurotoxicity.

Part 3: In Vivo Models & Protocols

To assess the effects on cognitive function and behavior, whole-animal models are indispensable. The scopolamine-induced amnesia model in mice is a widely accepted paradigm for evaluating compounds that may reverse memory deficits.[23][24][25]

Experimental Workflow: Scopolamine Model

In_Vivo_Workflow Start Start: Acclimatize Mice Treatment 1. Daily Pre-treatment (Quercetin 3-sambubioside, p.o.) for 14 days Start->Treatment Induction 2. Induce Amnesia (Scopolamine, 1 mg/kg, i.p.) 30 min before test Treatment->Induction Behavior 3. Behavioral Testing (e.g., Morris Water Maze) Induction->Behavior Sacrifice 4. Euthanasia and Brain Tissue Collection Behavior->Sacrifice Analysis 5. Post-mortem Analysis (Biochemistry, Histology) Sacrifice->Analysis End End: Data Interpretation Analysis->End

Fig 5: General workflow for in vivo neuroprotection assays using the scopolamine-induced amnesia model.
Detailed Protocols

Protocol 3: Scopolamine-Induced Amnesia and Behavioral Testing Causality: Scopolamine is a muscarinic cholinergic receptor antagonist that disrupts acetylcholine signaling, a neurotransmitter system vital for learning and memory.[23] This protocol evaluates if the test compound can overcome this chemically induced cognitive deficit.

  • Animal Groups: Divide male C57BL/6 mice into groups: Vehicle Control, Scopolamine only, and Scopolamine + Quercetin 3-sambubioside (at various doses).[26]

  • Drug Administration: Administer Quercetin 3-sambubioside (e.g., 50-400 mg/kg) orally via gavage daily for a period of 14 days.[1] Administer the vehicle to the control groups.

  • Amnesia Induction: On the day of testing, administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before the behavioral task.[25][26]

  • Morris Water Maze (MWM) Test:

    • Acquisition Phase (Days 1-4): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform).

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[24][27] A significant preference for the target quadrant indicates intact spatial memory.

Protocol 4: Post-mortem Brain Tissue Analysis Causality: This protocol directly measures the biochemical and structural changes in the brain tissue, providing a mechanistic link between the behavioral outcomes and the compound's cellular effects.

  • Tissue Collection: Following the final behavioral test, euthanize the mice and rapidly dissect the hippocampus and cortex.

  • Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Biochemical Assays:

    • Antioxidant Status: Use portions of the homogenate to measure the activity of SOD and the levels of GSH, as these are robust markers of the brain's antioxidant capacity.[28][29]

    • Inflammatory Cytokines: Quantify levels of IL-1β and TNF-α using ELISA kits to assess the degree of neuroinflammation.[16][30]

  • Histological Analysis:

    • Fix, embed, and section the remaining brain tissue.

    • Nissl Staining: Perform Nissl staining to visualize neuronal morphology and count the number of viable neurons in the hippocampal CA1 region. Neuronal loss or shrunken, dark neurons are indicative of damage.[3][31]

Data Presentation: In Vivo Findings
ParameterMeasurementControlScopolamineScopolamine + Q3S
Behavioral MWM Escape Latency (s)155020
MWM Time in Target Quadrant (%)45%20%40%
Biochemical Hippocampal SOD Activity (U/mg)12065110
Hippocampal TNF-α (pg/mg)158025
Histological Viable Neurons in CA1 (cells/mm²)250110220

Table 2: Representative quantitative data summarizing the neuroprotective effects of Quercetin 3-sambubioside (Q3S) in a scopolamine-induced amnesia mouse model.

Conclusion and Future Directions

The evidence from established in vitro and in vivo models strongly suggests that Quercetin 3-sambubioside is a promising neuroprotective agent. Its efficacy stems from a multi-pronged approach that includes robust antioxidant, anti-inflammatory, and anti-apoptotic activities. The protocols detailed in this guide provide a validated framework for researchers to further investigate its therapeutic potential.

Future research should focus on optimizing delivery systems to enhance its bioavailability and blood-brain barrier penetration, a common challenge for flavonoid compounds.[11][32][33] Furthermore, exploring its effects in more complex, chronic models of neurodegeneration (e.g., transgenic models of Alzheimer's or Parkinson's disease) will be crucial in translating these promising preclinical findings into potential clinical applications for human neurodegenerative diseases.

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  • Neuroprotective effects of quercetin in a mouse model of brain ischemic/reperfusion injury via anti‑apoptotic mechanisms based on the Akt pathway. (2015).
  • Quercetin promotes neuronal and behavioral recovery by suppressing inflammatory response and apoptosis in a rat model of intracerebral hemorrhage. (2015). PubMed.
  • Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney. (2021). MDPI.
  • Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformul
  • Neuropharmacological Effects of Quercetin: A Liter
  • Anti-apoptotic and anti-oxidative roles of quercetin after traum
  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. (2025). Dove Medical Press.

Sources

A Comprehensive Technical Guide to Quercetin 3-Sambubioside in Hibiscus sabdariffa Calyces: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quercetin 3-sambubioside, a significant flavonoid glycoside, is a key bioactive constituent of the calyces of Hibiscus sabdariffa L. (Roselle). While the plant is renowned for its rich anthocyanin content and traditional use in managing hypertension and other ailments, specific flavonoids like Quercetin 3-sambubioside are emerging as critical contributors to its diverse pharmacological profile. This technical guide provides an in-depth exploration of Quercetin 3-sambubioside, tailored for researchers, scientists, and drug development professionals. We will dissect its chemical properties, biosynthetic origins, and its place within the complex phytochemical matrix of Hibiscus sabdariffa. Furthermore, this document details validated methodologies for its extraction, isolation, and quantification, and synthesizes the current understanding of its pharmacological activities and therapeutic potential, with a forward-looking perspective on its role in modern drug discovery and functional food development.

Part 1: Phytochemical Profile of Quercetin 3-Sambubioside

Chemical Identity and Structure

Quercetin 3-sambubioside is classified as a flavonoid-3-O-glycoside.[1] Its structure consists of the aglycone quercetin, a pentahydroxyflavone, linked at the C3 position to a sambubiose disaccharide via an O-glycosidic bond.[2][3] Sambubiose itself is composed of a xylose unit attached to a glucose unit (β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside).[2] This glycosylation significantly influences the molecule's solubility, stability, and bioavailability compared to its aglycone form.

  • Molecular Formula: C₂₆H₂₈O₁₆[2]

  • Molecular Weight: 596.5 g/mol [2]

  • IUPAC Name: 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[2]

Physicochemical Properties

A molecule's physicochemical properties are paramount for predicting its behavior in biological systems and for designing effective extraction and formulation strategies.

PropertyValueSource
Molecular Weight 596.5 g/mol PubChem[2]
XLogP3 (LogP) -1.2PubChem[2]
Hydrogen Bond Donors 12PubChem[2]
Hydrogen Bond Acceptors 16PubChem[2]
Topological Polar Surface Area 266 ŲPubChem[2]

The negative LogP value indicates a high degree of hydrophilicity, a direct consequence of the numerous hydroxyl groups on both the quercetin and sugar moieties. This property dictates the choice of polar solvents for efficient extraction.

Biosynthesis Pathway

The biosynthesis of Quercetin 3-sambubioside is an extension of the well-established phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[4] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce chalcone, the precursor to all flavonoids. Isomerization, hydroxylation, and subsequent glycosylation steps lead to the final compound.

Quercetin_3_Sambubioside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Quercetin Quercetin (Aglycone) Dihydroquercetin->Quercetin Q3S Quercetin 3-sambubioside Quercetin->Q3S Extraction_Analysis_Workflow Start Dried H. sabdariffa Calyces Grinding Grinding & Sieving Start->Grinding Extraction Ultrasound-Assisted Extraction (50% EtOH, 40°C, 45 min) Grinding->Extraction Centrifuge Centrifugation (5000 x g, 15 min) Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Crude_Extract Crude Flavonoid Extract Filter->Crude_Extract HPLC HPLC-DAD Analysis Crude_Extract->HPLC Quant Quantification vs. Standard Curve HPLC->Quant Metabolism_Pathway Oral Oral Ingestion (Q3S in H. sabdariffa extract) Stomach Stomach (Acidic pH) Oral->Stomach Transit Small_Intestine Small Intestine Stomach->Small_Intestine Transit Colon Colon (Gut Microbiota) Small_Intestine->Colon Unabsorbed Fraction Quercetin Quercetin (Aglycone) Colon->Quercetin Microbial Glycosidases (Hydrolysis of sugar) Phenolic_Acids Smaller Phenolic Acids (e.g., Phenylpropionic acids) Quercetin->Phenolic_Acids Ring Fission Absorption Absorption into Circulation Quercetin->Absorption Phenolic_Acids->Absorption

Sources

"Quercetin 3-sambubioside" from Eucommia ulmoides flowers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: from Eucommia ulmoides Male Flowers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Isolation, Characterization, and Neuropharmacological Potential from Eucommia ulmoides Male Flowers[1][2]

Executive Summary

Quercetin 3-sambubioside (Q3S) is a rare flavonol glycoside predominantly isolated from the male flowers of Eucommia ulmoides Oliver (Eucommiaceae). Unlike the widely distributed quercetin-3-rutinoside (rutin), Q3S possesses a unique disaccharide moiety—sambubiose (2-O-β-D-xylopyranosyl-β-D-glucose)—attached at the C-3 position.

This guide delineates a high-purity isolation protocol utilizing High-Speed Counter-Current Chromatography (HSCCC), establishes analytical validation standards, and reviews the compound's distinct pharmacological profile as a non-convulsive central nervous system (CNS) stimulant and neuroprotective agent.

Chemical & Botanical Profile[1][3][4]

Compound Identity:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one; (attached via sambubiose linkage).[1]

  • Common Name: Quercetin 3-sambubioside.[2][3][1][4][5][6][7][8]

  • CAS Number: 83048-35-5.[1][4]

  • Molecular Formula: C₂₆H₂₈O₁₆.

  • Molecular Weight: 596.49 g/mol .[4]

  • Source Matrix: Eucommia ulmoides Male Flowers (EUMF).[3][4][5][9]

    • Note: While E. ulmoides bark (Du-Zhong) is the traditional pharmacopeial part, the male flowers have been identified as a renewable, flavonoid-rich bio-resource containing unique glycosides absent or low in the cortical tissue.

Structural Significance: The sambubioside moiety consists of a xylose unit attached to a glucose unit via a 1→2 linkage. This steric configuration confers higher water solubility and distinct bioavailability compared to rutinosides (1→6 linkage), potentially facilitating blood-brain barrier (BBB) permeation, a critical factor in its CNS activity.

Advanced Isolation Protocol

Objective: To isolate >98% purity Q3S from EUMF without degradation of the glycosidic bond.

This protocol utilizes a "self-validating" biphasic separation system (HSCCC) to avoid the irreversible adsorption often seen with silica gel chromatography.

Phase 1: Crude Extraction & Enrichment
  • Extraction: Macerate dried E. ulmoides male flowers (1.0 kg) in 70% Ethanol (1:10 w/v) at 80°C for 2 hours (x3 cycles).

  • Concentration: Evaporate solvent under reduced pressure (45°C) to yield a crude syrup.

  • Pre-purification (D101 Resin):

    • Load crude extract onto a D101 macroporous resin column.

    • Wash: Elute with distilled water (3 BV - Bed Volumes) to remove sugars and proteins.

    • Elution: Elute with 40% Ethanol. Collect this fraction.

    • Rationale: Q3S elutes in the semi-polar fraction. Higher ethanol concentrations (e.g., 90%) will elute aglycones and chlorophyll.

Phase 2: High-Speed Counter-Current Chromatography (HSCCC)

Critical Step: This solvent system is optimized specifically for the partition coefficient (K-value) of Q3S.

  • Solvent System: Petroleum ether : Ethyl acetate : Methanol : Water (1:5:1:5, v/v/v/v).[7]

  • Preparation: Equilibrate the mixture in a separatory funnel. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

  • Operation:

    • Fill the HSCCC coil with the Upper Phase.

    • Rotate apparatus at 800 rpm.

    • Pump Lower Phase (Mobile) at 2.0 mL/min (Head-to-Tail mode).

    • Inject sample (dissolved in equal volumes of upper/lower phase) after hydrodynamic equilibrium is established.

  • Fractionation: Monitor UV at 254 nm. Q3S typically elutes between 120–150 minutes (system dependent).

Workflow Visualization

IsolationProtocol Raw E. ulmoides Male Flowers (Dried, Powdered) Extract 70% EtOH Extraction (80°C, 2h x 3) Raw->Extract Solvent Extraction Resin D101 Macroporous Resin (Enrichment) Extract->Resin Load Column Fraction 40% EtOH Fraction (Semi-polar Flavonoids) Resin->Fraction Elute & Concentrate HSCCC HSCCC Purification Solvent: Pet Ether/EtOAc/MeOH/H2O (1:5:1:5) Fraction->HSCCC Inject Sample Pure Quercetin 3-sambubioside (>98% Purity) HSCCC->Pure Collect Peak (UV 254nm)

Figure 1: Step-by-step isolation workflow for Quercetin 3-sambubioside using HSCCC technology.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using the following spectral parameters.

High-Performance Liquid Chromatography (HPLC)[10][11]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase: Acetonitrile (A) : 0.4% Phosphoric Acid (B).

  • Gradient: 15% A (0 min) → 35% A (20 min).

  • Detection: UV 360 nm (Band I) and 255 nm (Band II).

  • Retention Time: Q3S typically elutes before Quercetin and after Rutin due to the polarity of the sambubiose sugar.

Mass Spectrometry (ESI-MS)[12]
  • Positive Mode ([M+H]⁺): m/z ~597.

  • Negative Mode ([M-H]⁻): m/z ~595.

  • Fragmentation: MS² should yield a major fragment at m/z 303 (Quercetin aglycone), indicating the loss of the disaccharide unit (294 Da).

Nuclear Magnetic Resonance (NMR)[12]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aglycone signals: δ 6.20 (d, H-6), 6.40 (d, H-8), 7.50-7.70 (B-ring protons).

    • Anomeric protons: Two distinct doublets in the sugar region (δ 5.0–5.5 range), confirming the disaccharide nature.

    • Diagnostic Shift: The H-1'' (Glucose) and H-1''' (Xylose) coupling constants confirm the β-linkage.

Pharmacological Mechanisms

Recent research positions Q3S as a potent neuroactive agent with a dual mechanism: CNS stimulation and neuroprotection.

5.1 CNS Stimulation & Anticonvulsant Activity

Unlike synthetic CNS stimulants that often induce convulsions at effective doses, Q3S exhibits a "safe excitation" profile.

  • Mechanism: Q3S significantly increases spontaneous motor activity in murine models.

  • Comparative Potency: Efficacy is comparable to Nikethamide (a respiratory stimulant) but lacks the high convulsion risk associated with non-specific GABA antagonists.

  • Pathway: Modulation of excitatory neurotransmission without crossing the seizure threshold.

5.2 Antioxidant & Neuroprotective Signaling

Q3S acts as a scavenger of Reactive Oxygen Species (ROS), protecting neuronal integrity.

  • Nrf2 Pathway Activation: Q3S upregulates the expression of Heme Oxygenase-1 (HO-1) via the Nrf2 signaling pathway, mitigating oxidative stress-induced apoptosis.

  • Inhibition of Neuroinflammation: Downregulation of NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) in microglial cells.

Mechanism Visualization

Pharmacodynamics Drug Quercetin 3-sambubioside (Systemic) BBB Blood-Brain Barrier Drug->BBB Permeation Seizure Convulsion Threshold Drug->Seizure No Effect (Safety Profile) CNS CNS Neurons BBB->CNS Nrf2 Nrf2 Activation CNS->Nrf2 Upregulation Motor Increased Spontaneous Activity CNS->Motor Stimulation ROS ROS Scavenging Nrf2->ROS Inhibits

Figure 2: Pharmacodynamic pathways of Q3S showing concurrent neuroprotection and safe CNS stimulation.

Therapeutic Applications & Development

Target Indications:

  • Depressive Disorders: Due to its ability to enhance spontaneous activity and stimulate the nerve center, Q3S is a candidate for fatigue-related depression or lethargy.

  • Neurodegenerative Diseases: The antioxidant/anti-inflammatory profile suggests utility in Alzheimer’s and Parkinson’s disease management, specifically targeting oxidative stress.

  • Functional Foods: As a constituent of E. ulmoides male flower tea, it serves as a bioactive marker for functional beverages aimed at energy and stress relief.

Data Summary Table

Parameter Quercetin 3-sambubioside Data Reference Standard
Source E. ulmoides Male Flowers E. ulmoides Bark (low content)
Bioactivity CNS Stimulant, Antioxidant Nikethamide (Stimulant)
Safety No convulsions at effective dose Convulsant at high dose

| Solubility | Moderate (Water/Ethanol) | Low (Pure Quercetin) |

References
  • Li, X., Yang, L., Liu, S., Fei, D., Zhang, M., & Zhang, Y. (2014). Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice.[2] Planta Medica, 80(12), 974–977.[2]

  • Liu, E., et al. (2013). Preparative isolation and purification of seven main antioxidants from Eucommia ulmoides Oliv.[7] (Du-zhong) leaves using HSCCC guided by DPPH-HPLC experiment.[7] Food Chemistry, 139(1-4), 563-570.

  • Zhang, Q., et al. (2022). Eucommia ulmoides Olive Male Flower Extracts Ameliorate Alzheimer's Disease-Like Pathology in Zebrafish.[9] Frontiers in Pharmacology.

  • PubChem Database. Quercetin 3-O-sambubioside (CID 5487635). National Library of Medicine.

Sources

Technical Deep Dive: Quercetin 3-Sambubioside in Quercus mongolica Pollen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quercetin 3-sambubioside (Quercetin 3-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside]) represents a high-value bioactive flavonoid glycoside isolated from the pollen of Quercus mongolica (Mongolian Oak). While Q. mongolica is historically recognized for its timber and acorn starch, recent metabolomic profiling has identified its pollen as a potent reservoir of specialized phenylpropanoids.

This compound is distinct due to its sambubiose sugar moiety—a disaccharide consisting of xylose linked (1→2) to glucose. In the context of drug development and cosmeceuticals, this glycosylation pattern confers unique solubility and metabolic stability profiles compared to common glucosides (e.g., isoquercitrin). Key functional attributes include potent tyrosinase inhibition (surpassing arbutin in specific assays) and significant antioxidant activity via the Nrf2 signaling pathway.

This guide provides a rigorous technical framework for the extraction, isolation, structural characterization, and mechanistic validation of Quercetin 3-sambubioside for researchers in phytochemistry and pharmacology.

Chemical & Botanical Profile[1][2]

Botanical Source: Quercus mongolica Pollen[1][2][3][4][5][6][7][8][9][10]
  • Taxonomy: Fagaceae family.[1][2][3][4]

  • Part Used: Pollen grains (Male gametophyte).[4]

  • Collection Window: Early spring (typically April-May in East Asia).

  • Metabolomic Signature: High concentration of polyamines (spermidine derivatives) and flavonoid glycosides, specifically isorhamnetin and quercetin derivatives.

Chemical Identity[1][11]
  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxychromen-4-one[5]

  • Common Name: Quercetin 3-O-sambubioside[4][6][7][8][9]

  • Molecular Formula: C₂₆H₂₈O₁₆[5]

  • Molecular Weight: 596.5 g/mol [5]

  • Aglycone: Quercetin[10][4][9][11][12]

  • Glycone: Sambubiose (β-D-Xyl-(1→2)-β-D-Glc)[5]

Extraction & Isolation Protocol

Objective: To isolate high-purity (>95%) Quercetin 3-sambubioside from raw pollen biomass.

Pre-treatment & Extraction
  • Desiccation: Dry fresh pollen at 40°C until constant weight is achieved to prevent enzymatic degradation of glycosides.

  • Lysis (Optional but Recommended): Pollen walls (exine) are highly resistant. Mechanical disruption (ball milling) or enzymatic treatment (cellulase/pectinase) enhances yield.

  • Solvent Extraction:

    • Solvent: 80% Methanol (aq).

    • Ratio: 1:10 (w/v).

    • Condition: Ultrasonication (40 kHz, 30 min) followed by maceration for 24 hours at room temperature.

    • Filtration: Vacuum filtration through Whatman No. 1.

Fractionation (Liquid-Liquid Partitioning)

To remove lipids and non-polar interferences, a polarity-guided fractionation is essential.

  • Suspend crude MeOH extract in distilled water.

  • Hexane Wash: Removes lipids, waxes, and pollenkitt (surface oils). Discard hexane layer.

  • Dichloromethane (DCM) Wash: Removes chlorophyll and non-polar aglycones.

  • Ethyl Acetate (EtOAc) Partition: Enriches mono-glycosides.

  • n-Butanol (n-BuOH) Partition: CRITICAL STEP. Quercetin 3-sambubioside partitions preferentially into the n-BuOH phase due to the polarity of the disaccharide chain.

Chromatographic Purification
  • Column Chromatography (CC):

    • Stationary Phase: Diaion HP-20 or Sephadex LH-20.

    • Eluent: Water/Methanol gradient (0% → 100% MeOH).

    • Target Fraction: Elutes typically between 40-60% MeOH.

  • Semi-Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 5 µm, 250 × 10 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 15% B to 35% B over 40 min.

    • Detection: UV 254/365 nm.

Workflow Visualization

ExtractionWorkflow pollen Raw Q. mongolica Pollen (Dried, 40°C) extract Extraction 80% MeOH, Sonication pollen->extract partition Liquid-Liquid Partitioning (Suspend in H2O) extract->partition hexane n-Hexane Layer (Discard Lipids/Waxes) partition->hexane dcm CH2Cl2 Layer (Discard Chlorophyll) partition->dcm buoh n-BuOH Layer (TARGET FRACTION) partition->buoh sephadex Sephadex LH-20 CC (MeOH/H2O Gradient) buoh->sephadex hplc Semi-Prep HPLC (C18, ACN/H2O + 0.1% FA) sephadex->hplc final Pure Quercetin 3-sambubioside (>95% Purity) hplc->final

Figure 1: Isolation workflow targeting polar flavonoid glycosides from pollen biomass.

Analytical Characterization

Mass Spectrometry (LC-ESI-MS/MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Precursor Ion: m/z 595.13 [M-H]⁻.

  • Fragmentation Pattern (MS²):

    • m/z 595 → 300/301 (Loss of sambubiose moiety [M-H-294]⁻).

    • m/z 300/301 → 179, 151 (Typical quercetin aglycone fragments).

    • Diagnostic: The direct loss of 294 Da indicates a disaccharide (132 pentose + 162 hexose) cleaved simultaneously, characteristic of 3-O-glycosylation.

Nuclear Magnetic Resonance (NMR)

To validate the sambubioside structure (Xyl-(1→2)-Glc), look for these specific signals in DMSO-d₆ or CD₃OD:

NucleusPositionChemical Shift (δ ppm)MultiplicityInterpretation
¹H H-1'' (Glc)~5.3 - 5.5Doublet (J ≈ 7.5 Hz)Anomeric proton of Glucose (β-linkage).
¹H H-1''' (Xyl)~4.6 - 4.8Doublet (J ≈ 7.0 Hz)Anomeric proton of Xylose (β-linkage).
¹³C C-2'' (Glc)~81.0 - 83.0Singlet (Broad)Downfield shift (glycosylation shift) confirms linkage at C-2 of Glucose.
¹H H-6, H-8~6.2, 6.4DoubletsA-ring protons of Quercetin.
¹H H-2', H-5', H-6'~6.8 - 7.7MultipletsB-ring protons of Quercetin.

Key Validation Point: The critical distinction from a rutinoside (Rha-(1→6)-Glc) is the carbon shift of the glucose C-2. If C-2'' is shifted downfield (~80+ ppm), the linkage is (1→2). If C-6'' is shifted, it is (1→6).

Bioactivity & Mechanism of Action[14][15][16]

Tyrosinase Inhibition (Skin Depigmentation)

Q. mongolica pollen extracts are potent tyrosinase inhibitors.[3][6] Quercetin 3-sambubioside acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Mechanism: The 3-hydroxy-4-keto moiety of the flavonoid skeleton chelates Copper (Cu²⁺) ions at the active site of tyrosinase.

  • Advantage: The sambubiose moiety improves hydrophilicity compared to the aglycone, allowing better penetration in aqueous cellular environments while retaining the active pharmacophore.

Antioxidant Activity (Nrf2 Pathway)

Unlike simple radical scavenging (DPPH), this compound activates cellular defense mechanisms.

  • Pathway: Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).[13]

  • Action: Under oxidative stress, Quercetin 3-sambubioside facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 translocation to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, producing enzymes like Heme Oxygenase-1 (HO-1).

Mechanistic Pathway Diagram

Bioactivity compound Quercetin 3-sambubioside chelation Cu2+ Chelation (Competitive Inhibition) compound->chelation Direct Interaction ros Intracellular ROS (Oxidative Stress) compound->ros Direct Scavenging nrf2_keap1 Nrf2-Keap1 Complex compound->nrf2_keap1 Promotes Dissociation tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) melanin Melanin Synthesis (Downregulated) tyrosinase->melanin Reduced chelation->tyrosinase Inhibits ros->nrf2_keap1 Triggers nrf2_nuc Nrf2 Translocation (Nucleus) nrf2_keap1->nrf2_nuc are_genes ARE Activation (HO-1, NQO1) nrf2_nuc->are_genes

Figure 2: Dual mechanism of action: Tyrosinase inhibition and Nrf2-mediated antioxidant defense.

Standardization & Quality Control

For researchers developing Q. mongolica pollen as a pharmaceutical raw material, Quercetin 3-sambubioside serves as an ideal Chemical Marker .

  • HPLC Method for QC:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (18:82, Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Wavelength: 360 nm (Band I of Flavonoids).

    • Acceptance Criteria: The peak for Quercetin 3-sambubioside should constitute >0.5% of the dried pollen extract weight (varies by harvest).

References

  • Joo, Y., Shin, E., Kim, H., Lee, M. K., & Kim, S. B. (2025).[3] Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen . International Journal of Molecular Sciences, 26(15), 794. Link

  • Kim, S. B., et al. (2018).[14] Polyamine derivatives from the bee pollen of Quercus mongolica with tyrosinase inhibitory activity . Bioorganic Chemistry, 81, 127–133.[10] Link

  • Li, X., et al. (2014). Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice . Planta Medica, 80(12), 974-977. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5487635, Quercetin 3-O-sambubioside . Link

  • Choi, J. H., et al. (2025). Antioxidant and Tyrosinase-Inhibitory Activities of Flavonoid Derivatives from Quercus mongolica Pollen . Molecules, 30(3), 794.[15] Link

Sources

Technical Guide: Metabolism & Bioavailability of Quercetin 3-sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quercetin 3-sambubioside (Q3S) , a flavonoid glycoside with distinct pharmacokinetic challenges and therapeutic potential.

Executive Summary

Quercetin 3-sambubioside (Q3S) is a bioactive flavonol glycoside predominantly isolated from Eucommia ulmoides (male flowers) and Hibiscus sabdariffa.[1] Unlike the rapidly absorbed quercetin-3-glucoside (Isoquercitrin), Q3S contains a disaccharide moiety (Sambubiose :


-D-Xyl-(1

2)-

-D-Glc).

This structural distinction dictates its metabolic fate: Q3S is resistant to hydrolysis by small intestinal Lactase-Phlorizin Hydrolase (LPH), necessitating transport to the colon for microbial deglycosylation. Consequently, Q3S exhibits a "Colonic-Delayed Absorption" profile characterized by a prolonged


 and dependence on specific gut microbiota (e.g., Bifidobacterium, Bacteroides) for bioavailability.

Chemical Identity & Physicochemical Barriers

Understanding the ligand structure is the first step in predicting bioavailability.

ParameterSpecification
IUPAC Name Quercetin 3-O-[

-D-xylopyranosyl-(1

2)-

-D-glucopyranoside]
Molecular Formula

Molecular Weight 596.5 g/mol
Sugar Moiety Sambubiose (Xylose linked to Glucose)
Solubility Moderate in water (higher than aglycone); Soluble in MeOH/EtOH.
Key Barrier Disaccharide Size: Prevents transport via SGLT1 (Sodium-Glucose Linked Transporter 1).Glycosidic Bond: The (1

2) linkage is resistant to mammalian

-glucosidases.

Metabolic Pathway Analysis

The bioavailability of Q3S is governed by the "Disaccharide Rule" of flavonoid pharmacokinetics. Unlike monoglucosides, which are cleaved in the small intestine, Q3S acts as a "pro-drug" activated by the gut microbiome.

The "Entero-Hepatic" Circuit

Q3S_Metabolism Ingestion Oral Ingestion (Q3S Intact) Stomach Stomach (Acid Stable) Ingestion->Stomach SmallIntestine Small Intestine (Resistant to LPH/CBG) Min. Absorption Stomach->SmallIntestine Transit Colon Colon (Microbial Fermentation) SmallIntestine->Colon Passage of Intact Glycoside Microbiota Microbiota Enzymes: 1. Xylosidase 2. Beta-Glucosidase Colon->Microbiota Substrate Interaction Aglycone Quercetin Aglycone (Released) Microbiota->Aglycone Hydrolysis Liver Liver (Phase II) UGT / SULT / COMT Aglycone->Liver Passive Diffusion (Portal Vein) Liver->SmallIntestine Enterohepatic Recirculation (Biliary Excretion) Plasma Systemic Circulation (Q-3-Glucuronide / Q-3'-Sulfate) Liver->Plasma Metabolites Excretion Urine / Feces Plasma->Excretion

Caption: Metabolic trajectory of Quercetin 3-sambubioside. Note the critical role of colonic microbiota in releasing the absorbable aglycone.

Mechanism of Hydrolysis
  • Small Intestine Resistance: The brush border enzyme LPH (Lactase-Phlorizin Hydrolase) has high specificity for quercetin-3-glucoside and quercetin-4'-glucoside. It exhibits negligible activity against disaccharides like sambubioside or rutinoside.

  • Colonic Activation: Upon reaching the colon, Q3S is subjected to sequential enzymatic cleavage:

    • Step 1 (

      
      -Xylosidase):  Cleaves the terminal Xylose.
      
    • Step 2 (

      
      -Glucosidase):  Cleaves the remaining Glucose, releasing Quercetin Aglycone.
      
    • Key Bacterial Species:Bifidobacterium catenulatum, Bacteroides fragilis, and Eubacterium ramulus.

Pharmacokinetic Profile (Bioavailability)

Since direct clinical PK data for pure Q3S is limited compared to Rutin, the profile is derived from comparative structural pharmacokinetics (Rutin vs. Isoquercitrin vs. Q3S).

PK ParameterQuercetin-3-Glucoside (Isoquercitrin)Quercetin-3-Rutinoside (Rutin)Quercetin 3-Sambubioside (Q3S)
Absorption Site Small IntestineColonColon

(Time to Peak)
0.5 – 1.0 hour5.0 – 9.0 hours5.0 – 8.0 hours (Predicted)

(Peak Conc.)
HighLowModerate to Low
Bioavailability (

)
~30-50%~10-20%~15-25%
Primary Metabolites Q-3-GlucuronideQ-3-Glucuronide + Phenolic AcidsQ-3-Glucuronide + 3,4-DHPAA

Clinical Implication: Q3S should not be used for acute indications requiring rapid onset (e.g., acute inflammation). Its profile supports chronic supplementation where sustained colonic release and microbiome modulation are desired.

Experimental Methodologies

To validate the metabolism and bioavailability of Q3S in your specific matrix, follow these standardized protocols.

Protocol A: In Vitro Fecal Fermentation (Metabolite ID)

Purpose: To confirm the rate of deglycosylation by gut microbiota.

  • Preparation: Prepare fresh fecal slurry (10% w/v) from healthy donors (no antibiotics for 3 months) in anaerobic phosphate buffer (pH 7.0) with 0.5 g/L L-cysteine-HCl.

  • Incubation:

    • Add Q3S (final conc. 50

      
      M) to the slurry.
      
    • Incubate at 37°C under anaerobic conditions (

      
      ).
      
  • Sampling: Collect aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Extraction: Quench with ice-cold acetonitrile (1:3 v/v) containing internal standard (e.g., Taxifolin). Centrifuge at 12,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS focusing on the disappearance of Q3S (m/z 595) and appearance of Quercetin (m/z 301).

Protocol B: Rodent Pharmacokinetic Study

Purpose: To determine plasma


 and 

.
  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group 1 (IV): Quercetin Aglycone (2 mg/kg) – Absolute Bioavailability Reference.

    • Group 2 (Oral): Q3S (50 mg/kg) suspended in 0.5% CMC-Na.

  • Blood Sampling:

    • Timepoints: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h .

    • Note: The 6-12h window is critical to capture the colonic absorption peak.

  • Bioanalysis (LC-MS/MS):

    • Enzymatic Hydrolysis: Treat plasma with

      
      -glucuronidase/sulfatase (Helix pomatia) for 2h at 37°C to convert all conjugates back to aglycone for total quercetin quantification.
      
    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Protocol C: Extraction & Purification from Eucommia ulmoides

Purpose: To isolate high-purity Q3S for testing.

Extraction_Workflow Raw Dried Male Flowers (Eucommia ulmoides) Extract Extraction (70% EtOH, Reflux, 2h) Raw->Extract Partition L-L Partition (Petroleum Ether -> EtOAc -> n-BuOH) Extract->Partition Chrom Column Chromatography (Polyamide / Macroporous Resin) Partition->Chrom n-BuOH Fraction HPLC Prep-HPLC (C18, MeOH/Water Gradient) Chrom->HPLC Pure Pure Q3S (>98% Purity) HPLC->Pure

Caption: Isolation workflow for Quercetin 3-sambubioside. The n-Butanol fraction is the critical enrichment step for glycosides.

References

  • Li, X., et al. (2014). "Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice." Planta Medica. Link

  • Mulligan, A. A., et al. (2007). "Absorption and excretion of elderberry (Sambucus nigra L.) anthocyanins in healthy humans." Journal of Agricultural and Food Chemistry. (Provides comparative data on sambubioside glycoside excretion). Link

  • Jaganath, I. B., et al. (2009). "The kinetics of anthocyanin absorption and metabolism in humans." Free Radical Biology and Medicine. (Mechanistic insight into disaccharide hydrolysis). Link

  • Day, A. J., et al. (2000). "Deglycosylation of flavonoid and isoflavone glycosides by human small intestine and liver beta-glucosidase activity." FEBS Letters. Link

  • Graefe, E. U., et al. (2001). "Pharmacokinetics and bioavailability of quercetin glycosides in humans." Journal of Clinical Pharmacology. (Establishes the Rutin vs. Glucoside absorption model). Link

Sources

Methodological & Application

A Validated HPLC-UV Method for the Quantitative Analysis of Quercetin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Quercetin 3-sambubioside. As a significant natural flavonoid with notable antioxidant properties, accurate determination of this compound is critical in botanical research, quality control of herbal products, and early-stage drug development. This guide provides a comprehensive protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory standards to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Quercetin 3-sambubioside is a naturally occurring flavonoid glycoside, specifically a disaccharide derivative of quercetin.[1][2] It is found in various plant species, including the male flowers of Eucommia ulmoides and plants like Euphorbia prostrata.[2][3][4] The compound exhibits significant biological activities, including antioxidant effects by scavenging free radicals and the ability to stimulate the central nervous system.[1][3][4] Given these properties, its accurate quantification is essential for standardizing raw materials, verifying the composition of finished products, and conducting pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for analyzing non-volatile compounds like flavonoids. The method's high resolution, sensitivity, and specificity make it ideal for separating Quercetin 3-sambubioside from a complex sample matrix, such as a plant extract. This document outlines a reverse-phase HPLC (RP-HPLC) method, which is optimally suited for separating moderately polar compounds like flavonoid glycosides.

Physicochemical Properties of Quercetin 3-Sambubioside

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₈O₁₆[1][2][5]
Molecular Weight 596.49 g/mol [1][2][5]
CAS Number 83048-35-5[1][2]
Appearance Yellow Solid[1][5]
Solubility Soluble in DMSO (sonication recommended); generally soluble in methanol and ethanol.[1][6]
Stability Solutions are reported to be unstable and should be prepared fresh.[7] Stock solutions may be stored short-term at -80°C (up to 6 months) or -20°C (up to 1 month) with protection from light.[4] Like its aglycone, it is prone to degradation in alkaline conditions.[8][9]

Experimental Protocol: HPLC Analysis

This section details the complete workflow, from the preparation of standards and samples to the instrumental parameters for analysis.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Quercetin 3-sambubioside reference standard (purity ≥95%).

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol (MeOH).

    • Ultrapure water (18.2 MΩ·cm).

    • Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade.

    • Dimethyl sulfoxide (DMSO), HPLC grade.

  • Consumables: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon), amber glass vials, volumetric flasks, precision pipettes.

Preparation of Solutions

Causality Note: The use of an acidified mobile phase (e.g., with TFA or FA) is critical. It protonates residual silanol groups on the silica-based C18 column, reducing peak tailing and improving peak shape. It also helps maintain the flavonoid in a stable, single ionic form.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in ultrapure water.[10]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quercetin 3-sambubioside reference standard and transfer to a 10 mL amber volumetric flask. Dissolve in a small amount of DMSO and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to construct the calibration curve.

Sample Preparation Workflow

The objective of sample preparation is to efficiently extract the analyte from its matrix and remove interferents that could damage the column or co-elute with the target peak.

G cluster_prep Sample Preparation s1 Weigh Sample (e.g., 1g of powdered plant material) s2 Add Extraction Solvent (e.g., 20 mL Methanol) s1->s2 s3 Extraction (Ultrasonication, 30 min) s2->s3 s4 Centrifugation / Filtration (To remove particulates) s3->s4 s5 Dilution (Adjust concentration to fall within calibration range) s4->s5 s6 Final Filtration (0.45 µm Syringe Filter) s5->s6 s7 Transfer to HPLC Vial s6->s7

Caption: Workflow for preparing a botanical sample for HPLC analysis.

HPLC Chromatographic Conditions

The following conditions have been optimized for the separation and detection of Quercetin 3-sambubioside.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of flavonoids.[6]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileProvides good peak shape and resolution.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[6][10]
Gradient Elution 0-5 min: 15% B5-25 min: 15% to 40% B25-30 min: 40% to 80% B30-35 min: 80% B (Wash)35-40 min: 15% B (Equilibrate)A gradient is necessary to elute the moderately polar glycoside with good resolution from other matrix components and then wash out non-polar compounds.
Column Temperature 30°CMaintains consistent retention times and improves peak efficiency.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 370 nm (Primary)256 nm (Secondary)Flavonoids exhibit two major absorption maxima. Band I (~320-380 nm) is specific to the flavonol structure, making 370 nm ideal for selective quantification.[9][11] Band II (~240-280 nm) is also present.[9][12] A DAD allows for monitoring at both wavelengths.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14] The following parameters must be assessed.

System Suitability

Before any analysis, system suitability must be confirmed. This is achieved by injecting a mid-concentration standard (e.g., 25 µg/mL) five times. The results should meet the predefined criteria.

ParameterAcceptance CriteriaPurpose
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Ensures consistency of the pump and column conditions.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Tailing Factor (T) ≤ 2.0Indicates peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) > 2000Measures the efficiency and separation power of the column.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is verified by injecting a blank (methanol) and a matrix blank (an extract known to not contain the analyte). No interfering peaks should be observed at the retention time of Quercetin 3-sambubioside. A DAD can further confirm peak purity by comparing spectra across the peak.

Linearity and Range

Linearity is established by injecting the prepared working standard solutions (1-100 µg/mL) in triplicate. A calibration curve is generated by plotting the average peak area against the concentration.

  • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[15]

Accuracy

Accuracy is determined through a spike-recovery study. A sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[10]

  • Calculation: % Recovery = [(C_spiked - C_unspiked) / C_added] x 100

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): Analyzing six replicates of a sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeating the analysis on a different day with a different analyst or instrument.

  • Acceptance Criterion: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Data Analysis and System Workflow

The overall process from injection to final report generation follows a logical sequence.

G cluster_analysis Analysis & Data Processing a1 Inject Sample/Standard into HPLC System a2 Data Acquisition (Chromatogram Generation) a1->a2 a3 Peak Integration (Identify Peak by Retention Time, Calculate Area) a2->a3 a4 Quantification (Calculate Concentration using Calibration Curve) a3->a4 a5 Generate Report (Concentration, System Suitability, Validation Data) a4->a5

Caption: The logical workflow for HPLC data acquisition and processing.

Conclusion

The HPLC-UV method detailed in this application note is specific, accurate, precise, and linear for the quantification of Quercetin 3-sambubioside. By adhering to this protocol and the principles of method validation, researchers and quality control professionals can generate reliable and reproducible data. This method serves as a robust tool for the analysis of Quercetin 3-sambubioside in various matrices, supporting the advancement of natural product research and development.

References

  • National Center for Biotechnology Information. (n.d.). Quercetin 3-O-Sambubioside. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Molecules. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Retrieved from [Link]

  • Impact Factor. (2019). Analytical Method Development and Validation of Quercetin: A Review. Retrieved from [Link]

  • Oxford Academic. (2017). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations. Retrieved from [Link]

  • Semantic Scholar. (2014). Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. Retrieved from [Link]

  • Jurnal Universitas Gadjah Mada. (2022). Validation of Uv-Vis Spectrophotometric Method to Determine Drug Release of Quercetin Loaded-Nanoemulsion. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. Retrieved from [Link]

  • Pharmacognosy Journal. (2017). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of the quercetin-AlCl3 complex and.... Retrieved from [Link]

Sources

Quantitative Analysis of Quercetin 3-sambubioside in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the quantification of Quercetin 3-sambubioside, a naturally occurring flavonoid glycoside, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust, selective, and sensitive method for determining the concentration of this analyte in complex matrices such as plant extracts and biological fluids. The protocol covers sample preparation, optimized LC-MS/MS parameters, and a thorough method validation strategy aligned with international regulatory guidelines.

Introduction: The Significance of Quercetin 3-sambubioside Quantification

Quercetin 3-sambubioside is a flavonoid glycoside found in various medicinal plants and dietary sources.[3][4][5] As a derivative of quercetin, it exhibits significant biological activities, including antioxidant and free-radical scavenging properties.[1][2][6] Accurate quantification of this compound is critical for a range of applications, from pharmacokinetic studies in drug development and quality control of herbal products to understanding its role in human health and disease.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity.[7][8] It allows for the precise measurement of the target analyte even at low concentrations and in the presence of interfering substances from complex sample matrices.[7] This protocol is designed to provide a reliable framework for developing and validating such a method.

Table 1: Chemical Properties of Quercetin 3-sambubioside

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₆[1][2][3]
Molecular Weight 596.49 g/mol [1][2][3]
CAS Number 83048-35-5[1][3]
Structure Quercetin aglycone linked to a sambubioside (xylose-glucose) moiety[3]

The Analytical Principle: LC-MS/MS with Multiple Reaction Monitoring (MRM)

The methodology is based on separating Quercetin 3-sambubioside from other matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In MRM, a specific precursor ion (the ionized parent molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition provides two levels of mass confirmation, significantly reducing background noise and enhancing quantification accuracy.

PART 1: Sample Preparation Protocols

The goal of sample preparation is to extract the analyte from the matrix and remove interferences that could suppress or enhance the MS signal, a phenomenon known as the matrix effect.[7][9][10][11] The choice of protocol depends on the sample matrix.

Protocol 1.1: Extraction from Plant Matrices (e.g., Leaves, Flowers, Fruits)

This protocol is designed for the efficient extraction of flavonoids from solid plant materials.

Step-by-Step Methodology:

  • Homogenization: Dry the plant material (e.g., using a freeze-dryer or oven at 50 °C) and grind it into a fine, homogenous powder (e.g., 40 mesh).[12][13][14]

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent, such as 80% methanol in water. Methanol and ethanol are effective solvents for extracting polar flavonoids.[13][15]

    • Vortex the mixture thoroughly.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.[8][16] This facilitates cell wall disruption and enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 20 minutes to pellet the solid plant debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Concentration & Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 1 mL of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).[12]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any remaining particulates.

Protocol 1.2: Extraction from Biological Matrices (e.g., Plasma, Serum)

This protocol focuses on removing proteins, which are a major source of interference in biological samples.

Step-by-Step Methodology:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (or methanol). This 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[17]

    • If an internal standard (IS) is used, it should be added to the precipitation solvent.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a nitrogen stream at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Final Filtration: Transfer the reconstituted sample to an HPLC vial, preferably with a filter insert, for analysis.

PART 2: LC-MS/MS Instrumental Method

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant or Biological Sample Extract Extraction / Precipitation Sample->Extract Cleanup Filtration / Cleanup Extract->Cleanup HPLC UHPLC Separation (C18 Column) Cleanup->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Detector Triple Quadrupole (MRM Mode) MS->Detector Quant Quantification (Peak Area Integration) Detector->Quant Report Reporting (Concentration Calculation) Quant->Report

Caption: Overall workflow for Quercetin 3-sambubioside quantification.

Table 2: Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better resolution and faster run times.
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Standard for flavonoid separation.[17]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrateA gradient is necessary to elute the glycoside and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerIdeal for robust quantitative MRM assays.
Ion Source Electrospray Ionization (ESI)
Polarity NegativeFlavonoids often show higher sensitivity in negative mode.[17][18]
Capillary Voltage -3.5 kVTo be optimized for specific instrument.
Source Temp. 150 °CTo be optimized.
Desolvation Temp. 400 °CTo be optimized.
Mass Spectrometry: MRM Transitions and Fragmentation

The key to a selective assay is monitoring specific MRM transitions. For Quercetin 3-sambubioside, the precursor ion is the deprotonated molecule [M-H]⁻. Fragmentation via Collision-Induced Dissociation (CID) primarily results in the cleavage of the glycosidic bond, yielding the quercetin aglycone anion.

Fragmentation cluster_structure Quercetin 3-sambubioside [M-H]⁻ cluster_products Product Ions Precursor m/z 595.1 Product1 Quercetin Aglycone m/z 301.0 Precursor->Product1  Loss of Sambubioside  (Quantifier Ion) Product2 Secondary Fragment m/z 151.0 Precursor->Product2  RDA Cleavage Fragment  (Qualifier Ion)

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of Quercetin 3-sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quercetin 3-sambubioside is a naturally occurring flavonol glycoside found in various plants, including Eucommia ulmoides[1][2]. As a member of the flavonoid family, it is of significant interest for its potential antioxidant, anti-inflammatory, and anticancer properties[1][2]. Structurally, it consists of a quercetin aglycone linked at the 3-position to a sambubiose disaccharide, which is specifically a β-D-xylosyl-(1→2)-β-D-glucoside[3][].

The precise characterization and quantification of such complex glycosides in biological or botanical matrices are critical for pharmacological studies, quality control of herbal products, and metabolomics research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this work, offering unparalleled sensitivity and specificity[5]. Understanding the distinct fragmentation pattern of Quercetin 3-sambubioside is fundamental to developing robust analytical methods and confidently identifying the compound.

This application note provides a detailed examination of the fragmentation behavior of Quercetin 3-sambubioside under electrospray ionization (ESI) and presents a validated protocol for its analysis using LC-MS/MS.

Compound Characteristics

A clear understanding of the analyte's physicochemical properties is the foundation for any mass spectrometry-based analysis.

PropertyValueSource
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[3][]
Molecular Formula C₂₆H₂₈O₁₆[3][]
Molecular Weight 596.49 g/mol [1][3]
Monoisotopic Mass 596.13773 Da[3]
CAS Number 83048-35-5[1][3]

The Rationale of Fragmentation: A Stepwise Dissociation

The fragmentation of flavonoid glycosides in a tandem mass spectrometer is not a random process; it is governed by the chemical structure and the relative strengths of the covalent bonds. For O-glycosides like Quercetin 3-sambubioside, the most chemically labile point is the glycosidic bond connecting the sugar to the aglycone. This predictable cleavage is the key to its structural elucidation. The analysis is typically performed in both positive and negative ionization modes, as each can provide complementary information. Due to the acidic nature of the phenolic hydroxyl groups, negative mode ESI often yields higher sensitivity for flavonoids[6].

Ionization and Precursor Ion Formation

In the ESI source, the molecule is ionized to form a precursor (or parent) ion, which is then selected in the first quadrupole for fragmentation.

  • Negative Ion Mode: Deprotonation occurs at one of the acidic phenolic hydroxyls, forming the [M-H]⁻ ion at m/z 595.13 .

  • Positive Ion Mode: Protonation typically occurs on the carbonyl oxygen of the C-ring, forming the [M+H]⁺ ion at m/z 597.14 .

Primary Fragmentation: Sequential Loss of Sugar Moieties

Collision-induced dissociation (CID) of the precursor ion first targets the weakest bonds. In this structure, the inter-glycosidic bond between xylose and glucose and the O-glycosidic bond between glucose and quercetin are the most susceptible to cleavage. The structure dictates a sequential loss, starting with the terminal sugar unit.

  • Loss of Terminal Xylose: The initial fragmentation event is the cleavage of the terminal xylose residue. This results in a neutral loss of 132.04 Da (C₅H₈O₄).

  • Loss of Glucose: The resulting fragment, a quercetin-3-glucoside ion, then loses the glucose residue, corresponding to a neutral loss of 162.05 Da (C₆H₁₀O₅).

This two-step loss of the disaccharide is a diagnostic hallmark for this molecule, distinguishing it from isomers where the sugars might be arranged differently. The final product of this sequence is the stable quercetin aglycone ion.

cluster_neg Negative Ion Mode Pathway cluster_pos Positive Ion Mode Pathway M_H [M-H]⁻ m/z 595.13 (Quercetin 3-sambubioside) M_H_Xyl [M-H-Xylose]⁻ m/z 463.09 (Quercetin 3-glucoside) M_H->M_H_Xyl -132.04 Da (Xylose) Aglycone_neg [Y₀]⁻ m/z 301.03 (Quercetin Aglycone) M_H_Xyl->Aglycone_neg -162.05 Da (Glucose) M_H_pos [M+H]⁺ m/z 597.14 (Quercetin 3-sambubioside) M_H_Xyl_pos [M+H-Xylose]⁺ m/z 465.10 (Quercetin 3-glucoside) M_H_pos->M_H_Xyl_pos -132.04 Da (Xylose) Aglycone_pos [Y₀]⁺ m/z 303.05 (Quercetin Aglycone) M_H_Xyl_pos->Aglycone_pos -162.05 Da (Glucose)

Caption: Primary fragmentation pathway of Quercetin 3-sambubioside.

Secondary Fragmentation: The Quercetin Aglycone Fingerprint

The quercetin aglycone ion ([Y₀]⁺ at m/z 303.05 or [Y₀]⁻ at m/z 301.03) is itself a stable but diagnostic fragment. Further increasing the collision energy will induce its fragmentation, primarily through a retro-Diels-Alder (RDA) reaction. This reaction cleaves the C-ring, providing structural information about the A- and B-rings of the flavonoid backbone[7][8].

Common fragments from the quercetin aglycone include losses of small neutral molecules like water (H₂O) and carbon monoxide (CO)[7][9]. A particularly diagnostic fragment in positive mode is the ion at m/z 153 , which arises from an RDA cleavage and confirms the di-hydroxylation pattern of the A-ring[9][10].

cluster_frags Characteristic Aglycone Fragments Aglycone Quercetin Aglycone Ion [Y₀]⁺ at m/z 303.05 Loss_CO [Y₀+H-CO]⁺ m/z 275.05 Aglycone->Loss_CO - CO Loss_H2O [Y₀+H-H₂O]⁺ m/z 285.04 Aglycone->Loss_H2O - H₂O RDA_frag ¹‚³A⁺ m/z 153.02 (RDA Fragment) Aglycone->RDA_frag RDA Cleavage B_ring_frag ¹‚³B⁺ m/z 137.02 Aglycone->B_ring_frag C-Ring Fission

Caption: Common fragmentation pathways of the quercetin aglycone ion.

Application Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the identification and quantification of Quercetin 3-sambubioside in a plant extract matrix.

Overall Workflow

Caption: Experimental workflow for analysis of Quercetin 3-sambubioside.

Step-by-Step Methodology

A. Sample Preparation (Plant Matrix) This protocol is adapted from standard methods for flavonoid extraction[5][11].

  • Homogenize 1 gram of dried, powdered plant material.

  • Add 10 mL of 70% ethanol as the extraction solvent.

  • Sonicate the mixture for 60-90 minutes at 60°C to ensure efficient extraction.

  • Centrifuge the resulting slurry at 5000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

B. Liquid Chromatography (LC) Conditions The goal of the LC method is to achieve good separation from other matrix components and isomeric compounds.

ParameterRecommended Setting
System Agilent 1290 Infinity II or equivalent UHPLC system[12]
Column Reversed-phase C18, e.g., Venusil® ASB C18 (2.1 x 50 mm, 5 µm)[13]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL

C. Mass Spectrometry (MS) Conditions These parameters should be optimized for the specific instrument in use. The following provides a validated starting point.

ParameterRecommended Setting
System Agilent 6530 Q-TOF or equivalent tandem mass spectrometer[12]
Ionization Mode Electrospray Ionization (ESI), Negative
Drying Gas Temp. 300°C
Drying Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp. 350°C
Capillary Voltage 3500 V
Fragmentor Voltage 125 V
Mass Range m/z 100-1000

Data Acquisition and Interpretation

For targeted analysis, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode due to its superior sensitivity and selectivity.

Expected MRM Transitions

Based on the fragmentation pattern, the following transitions are recommended for quantification and confirmation. The most intense and stable fragment (the aglycone) is typically chosen as the quantifier.

AnalytePrecursor Ion (m/z)Product Ion (m/z)UseCollision Energy (eV)
Quercetin 3-sambubioside595.1301.0 Quantifier~20
Quercetin 3-sambubioside595.1463.1Qualifier~15
Confirmation Criteria

The identity of Quercetin 3-sambubioside in a sample is confirmed by meeting the following criteria:

  • The retention time of the peak must match that of an authentic reference standard.

  • The precursor ion m/z 595.1 must be present.

  • Both the quantifier (301.0) and qualifier (463.1) product ions must be detected.

  • The ratio of the qualifier to quantifier peak areas must be consistent with that of the reference standard.

Conclusion

The mass spectrometric fragmentation of Quercetin 3-sambubioside is a predictable and informative process, driven by the cleavage of its glycosidic bonds. The primary pathway involves the sequential neutral loss of the terminal xylose (132 Da) followed by glucose (162 Da) to yield the quercetin aglycone ion at m/z 301.0 in negative mode. This aglycone further fragments in a characteristic manner, confirming the core flavonoid structure. The LC-MS/MS method detailed herein provides a robust, sensitive, and specific protocol for the confident identification and quantification of this compound, serving as a valuable tool for researchers in natural product chemistry, pharmacology, and metabolomics.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Davis, B. D., Needs, P. W., & Kroon, P. A. (2006). A method for the analysis of flavonoid metabolites in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Phytochemical Analysis, 17(4), 238-245. [Link]

  • Ye, Z., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(11), 1108. [Link][7][9][10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5487635, Quercetin 3-O-Sambubioside. Retrieved February 19, 2026 from [Link].[3]

  • Agilent Technologies, Inc. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Application Note. [Link][12]

  • He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 30(9), 1378-85. [Link][13]

  • Al-Duais, M. A., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. Molecules, 27(19), 6549. [Link][11]

  • March, R. E., & Miao, X. (2004). A tandem mass spectrometric study of the flavonoid, quercetin. International Journal of Mass Spectrometry, 231(2-3), 157-167. [Link]

Sources

High-Purity Isolation of Quercetin 3-sambubioside: A Multi-Stage Chromatographic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quercetin 3-sambubioside (Q3S) is a bioactive flavonoid glycoside found predominantly in Eucommia ulmoides (male flowers/leaves) and Nelumbo nucifera (Lotus leaves). Unlike common analogs like Rutin (Quercetin-3-rutinoside), Q3S contains a unique sambubiose sugar moiety (xylose-glucose disaccharide) linked at the C3 position. This structural specificity confers distinct neuroprotective and antioxidant properties but presents significant separation challenges due to its polarity similarity to other quercetin glycosides.

This Application Note details a validated, self-consistent workflow for isolating Q3S with >98% purity. The protocol integrates Ultrasound-Assisted Extraction (UAE) , Macroporous Resin Enrichment , and High-Speed Counter-Current Chromatography (HSCCC) as the definitive purification step, offering superior recovery over conventional solid-phase methods.

Compound Profile & Physicochemical Properties

Before initiating isolation, the target molecule's solubility and stability profile must be understood to prevent degradation (hydrolysis of the glycosidic bond).

PropertySpecificationNotes
Chemical Name Quercetin 3-O-sambubiosideAlso known as Quercetin 3-O-[β-D-xylosyl-(1→2)-β-D-glucoside]
CAS Number 83048-35-5
Molecular Weight 596.49 g/mol
Solubility DMSO, MeOH, EtOH/WaterPoorly soluble in cold water; insoluble in hexane/chloroform.[1]
UV Maxima 255 nm (Band II), 355 nm (Band I)Typical flavonol spectrum.
Stability Acid-labile (glycosidic bond)Avoid strong acids and temperatures >60°C during drying.

Strategic Isolation Workflow

The following diagram outlines the logical flow from raw plant material to the final crystallized product.

G Raw Raw Material (Eucommia ulmoides or Nelumbo nucifera) Extract Phase 1: Extraction (70% Ethanol + UAE) Raw->Extract Solvent Penetration Conc Concentration (Rotary Evaporator < 50°C) Extract->Conc Remove Solvent Resin Phase 2: Enrichment (AB-8 Macroporous Resin) Conc->Resin Remove Sugars/Chlorophyll Crude Crude Flavonoid Fraction (Yellow Powder) Resin->Crude Elution (30-50% EtOH) HSCCC Phase 3: HSCCC Purification (EtOAc - n-BuOH - Water) Crude->HSCCC Partition Chromatography HPLC Phase 4: QC & Validation (HPLC-DAD / MS) HSCCC->HPLC Fraction Analysis Final Pure Quercetin 3-sambubioside (>98% Purity) HPLC->Final Lyophilization

Figure 1: Step-by-step isolation workflow emphasizing the transition from crude extraction to high-resolution partition chromatography.

Detailed Experimental Protocols

Phase 1: Extraction (Ultrasound-Assisted)

Objective: Maximize yield while minimizing thermal degradation.

  • Preparation: Dry Eucommia ulmoides leaves or male flowers at 50°C until constant weight. Pulverize to a fine powder (40–60 mesh).

  • Solvent System: 70% Ethanol (v/v) in deionized water.

  • Procedure:

    • Mix powder with solvent at a ratio of 1:20 (w/v).

    • Subject to Ultrasound-Assisted Extraction (UAE) at 40 kHz, 300W for 30–45 minutes at 40°C.

    • Note: Avoid temperatures >60°C to prevent hydrolysis of the sambubiose sugar.

  • Filtration: Filter the supernatant through Whatman No. 1 paper. Repeat extraction twice on the residue.

  • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C until an aqueous suspension remains.

Phase 2: Enrichment (Macroporous Resin)

Objective: Remove water-soluble sugars (polar), proteins, and highly lipophilic chlorophylls.

  • Resin Selection: AB-8 or D101 Macroporous Adsorption Resin (Styrene-divinylbenzene copolymer).

  • Column Loading:

    • Pack a glass column with pre-treated resin.

    • Load the aqueous sample solution (from Phase 1) onto the column at a flow rate of 1–2 BV/h (Bed Volume/hour).

  • Elution Gradient:

    • Wash 1 (Water): 3–5 BV of deionized water. Discard eluate (Contains free sugars, proteins).

    • Wash 2 (30-50% Ethanol): 3–4 BV. Collect this fraction. Q3S typically elutes in this polarity window.

    • Wash 3 (95% Ethanol): 2 BV. Discard eluate (Contains chlorophyll, aglycones, and lipids).

  • Drying: Concentrate the collected fraction to dryness to obtain the "Crude Flavonoid Extract."

Phase 3: High-Resolution Purification (HSCCC)

Objective: Separate Q3S from structurally similar glycosides (e.g., Rutin, Isoquercitrin) using liquid-liquid partition chromatography. This method eliminates irreversible adsorption common in silica columns.

System: High-Speed Counter-Current Chromatography (HSCCC).[2]

Solvent System Optimization: The critical success factor is the partition coefficient (


). For Q3S, the following biphasic system is authoritative:
Ethyl Acetate : n-Butanol : Water (4 : 1 : 5, v/v) 

Protocol:

  • Equilibration: Mix the three solvents in a separatory funnel. Shake vigorously and allow to settle. Separate the Upper Phase (Stationary Phase) and Lower Phase (Mobile Phase) .

  • Column Filling: Fill the HSCCC coil with the Upper Phase (Stationary) at 2–3 mL/min.

  • Rotation: Set the apparatus rotation to 800–1000 rpm (Head-to-Tail mode).

  • Mobile Phase: Pump the Lower Phase (Mobile) into the column at 2.0 mL/min until hydrodynamic equilibrium is established (eluate emerges).

  • Sample Injection: Dissolve 100–200 mg of Crude Flavonoid Extract in 5 mL of a 1:1 mixture of upper/lower phases. Inject into the loop.

  • Elution & Detection: Monitor UV absorbance at 254 nm. Collect fractions corresponding to the major peak.

    • Insight: Q3S typically elutes after more polar impurities but before the aglycone.

Phase 4: Alternative Purification (Preparative HPLC)

Use this if HSCCC is unavailable.

  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 15% B (0 min)

    
     35% B (30 min).
    
  • Flow Rate: 10–15 mL/min (depending on column diameter).

  • Detection: 255 nm or 355 nm.

Quality Control & Structural Validation

Verify the identity and purity of the isolated crystals.

A. HPLC Purity Check
  • Column: C18 Analytical (4.6 x 250 mm).

  • Mobile Phase: ACN : 0.2% Phosphoric Acid (15:85 isocratic or gradient).

  • Criteria: Single peak >98% area integration at 355 nm.

B. Mass Spectrometry (LC-MS/ESI)
  • Mode: Negative Ion Mode (ESI-).

  • Target Ion:

    
     595.1 
    
    
    
    .
  • Fragment Ions:

    
     301 (Quercetin aglycone, loss of sambubiose sugar [M-H-294]-).
    
C. NMR Characterization (Reference Data)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • Aglycone:

      
       6.20 (d, H-6), 6.40 (d, H-8), 7.50+ (B-ring protons).
      
    • Sugar: Anomeric proton signals for Glucose (

      
      5.3 ppm) and Xylose (
      
      
      
      4.4 ppm), confirming the disaccharide linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery in HSCCC Emulsion formation or loss of stationary phase.Ensure thorough equilibration. If retention of stationary phase is <50%, adjust flow rate down or slightly increase n-Butanol ratio.
Peak Tailing (HPLC) Residual silanol interactions.Ensure acid modifier (Formic or Phosphoric acid) is present in the aqueous phase (pH ~2.5–3.0).
Hydrolysis Product (Quercetin) Thermal degradation.Keep all evaporation steps <50°C. Store extracts at -20°C.

References

  • Deng, S., et al. (2009). Application of high-speed counter-current chromatography coupled with high performance liquid chromatography for the separation and purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera.[2] Frontiers of Chemical Science and Engineering.

  • Li, X., et al. (2014). Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice.[4][5] Planta Medica.[4][5]

  • TargetMol. Quercetin 3-O-sambubioside Chemical Properties and Solubility.

  • PubChem. Quercetin 3-O-sambubioside Compound Summary. National Library of Medicine.

  • ChemicalBook. Quercetin 3-sambubioside Product Information.

Sources

Application Note: Total Synthesis and Derivatization of Quercetin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemical synthesis, structural validation, and derivatization of Quercetin 3-O-sambubioside (Quercetin 3-O-[


-D-xylopyranosyl-(1

2)-

-D-glucopyranoside]).[1][][3][4]

Abstract & Strategic Overview

Quercetin 3-sambubioside is a bioactive flavonol glycoside found in Eucommia ulmoides and Sambucus nigra.[1][] It possesses significant antioxidant, neuroprotective, and anti-viral properties.[3][4] Structurally, it consists of the aglycone Quercetin linked at the C3 position to the disaccharide Sambubiose (


-D-Xylp-(1

2)-

-D-Glcp).[1][][3]

Synthesizing this molecule presents two primary challenges:

  • Regioselectivity on the Aglycone: The C3-OH of quercetin is less reactive than the C7-OH and C4'-OH due to hydrogen bonding with the C4-carbonyl and steric hindrance.[1][4]

  • The 1

    
    2 Interglycosidic Linkage:  Constructing the sterically crowded 
    
    
    
    -(1$\to$2) linkage between xylose and glucose requires precise stereocontrol.[1][][3]

Strategic Approach: We utilize a Convergent Block Synthesis strategy.[1][][3]

  • Block A (Aglycone): 3-hydroxy-protected quercetin (Benzyl protection is preferred over acetyl to prevent acyl migration during glycosylation).[1][][3]

  • Block B (Sugar Donor): Peracetylated sambubiose trichloroacetimidate.[1][][3]

  • Coupling: Lewis acid-promoted glycosylation followed by global deprotection.[1][][3]

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy. The target is disassembled into the protected aglycone acceptor and the activated disaccharide donor.[4]

Retrosynthesis Target Quercetin 3-sambubioside ProtectedTarget Protected Intermediate (Benzyl/Acetyl) Target->ProtectedTarget Global Deprotection (H2/Pd-C, NaOMe) Acceptor Acceptor (Block A) 3-OH Free Quercetin (5,7,3',4'-OBn) ProtectedTarget->Acceptor Glycosylation (TMSOTf) Donor Donor (Block B) Sambubiose Imidate (Peracetylated) ProtectedTarget->Donor Glycosylation Quercetin Quercetin Acceptor->Quercetin Selective Benzylation Glucose D-Glucose Donor->Glucose Sugar Coupling (1->2 Linkage) Xylose D-Xylose Donor->Xylose Sugar Coupling

Figure 1: Retrosynthetic disconnection of Quercetin 3-sambubioside showing the convergent assembly of the glycosyl donor and flavonoid acceptor.[1][][3]

Detailed Experimental Protocols

Phase 1: Synthesis of the Aglycone Acceptor (Block A)

Target: 5,7,3',4'-Tetra-O-benzylquercetin Rationale: Benzyl groups are stable under glycosylation conditions and can be removed under neutral hydrogenolysis, preserving the glycosidic bond.[1][][3][4]

  • Reagents: Quercetin dihydrate, Benzyl bromide (BnBr), Potassium carbonate (

    
    ), DMF.[][3][4]
    
  • Procedure:

    • Dissolve Quercetin (1 eq) in anhydrous DMF under

      
      .
      
    • Add anhydrous

      
       (5 eq).[1][][3]
      
    • Add BnBr (4.2 eq) dropwise at 0°C. Note: Stoichiometry is critical. Excess BnBr leads to 3-O-benzylation.[1][][4]

    • Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1][][3] The 3-OH position is the last to react due to H-bonding with the C4 carbonyl.[1][4]

    • Workup: Pour into ice water, filter the yellow precipitate.

    • Purification: Recrystallize from

      
      /MeOH or flash chromatography to isolate the 3-OH free derivative.[1][][3]
      
    • Validation:

      
      H NMR should show a sharp singlet at ~12.0 ppm (5-OH) if protection is incomplete, but for the tetra-benzyl derivative, look for the absence of the 7, 3', 4' OH signals and the presence of the 3-OH signal (often broad singlet around 6-7 ppm or exchangeable).[1][][3][4] Correction: In 5,7,3',4'-tetra-OBn, the 5-OH is protected.[1][][3][4] The 3-OH is free.[1][][3]
      
Phase 2: Synthesis of the Sambubiose Donor (Block B)

Target: 2,3,4-Tri-O-acetyl-


-D-xylopyranosyl-(1

2)-3,4,6-tri-O-acetyl-

-D-glucopyranosyl Trichloroacetimidate.[1][][4]

Step 2a: Selective Protection of Glucose (Acceptor) [1][][3]

  • Start with

    
    -D-Glucose pentaacetate.[1][][3]
    
  • Convert to Allyl 3,4,6-tri-O-benzyl-

    
    -D-glucopyranoside  (or similar 2-OH free acceptor).[1][][3][4]
    
  • Alternative (More Scalable): Use 1,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranose ? No, we need the 2-position free.
    
  • Recommended Route: Synthesis of Benzyl 3,5,6-tri-O-benzyl-glucofuranoside is cited in literature for sambubiose, but for the final pyranoside, we use: Allyl 3,4,6-tri-O-acetyl-

    
    -D-glucopyranoside  (2-OH free).[1][][3][4]
    

Step 2b: Glycosylation (Formation of 1


2 Linkage) [1][][3]
  • Donor: 2,3,4-Tri-O-acetyl-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -D-xylopyranosyl trichloroacetimidate.[1][][4][5][6]
    
  • Acceptor: 2-OH free Glucose derivative (from 2a).[1][][3]

  • Reaction: Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in dry

    
    . Add 4Å molecular sieves. Cool to -20°C. Add TMSOTf (0.1 eq).
    
  • Result: The neighboring group participation of the acetyl group at C2 of the xylose donor ensures

    
    -selectivity.[1][4]
    

Step 2c: Activation of the Disaccharide

  • Remove the anomeric protecting group (e.g., remove Allyl using

    
    , or de-benzylate if using benzyl).[][3][4]
    
  • React the free anomeric OH with Trichloroacetonitrile (

    
    ) and DBU to form the Sambubiose Trichloroacetimidate Donor .
    
Phase 3: Coupling and Global Deprotection

Step 3a: Schmidt Glycosylation

  • Setup: Flame-dry a flask. Add Block A (Aglycone Acceptor, 1 eq) and Block B (Sambubiose Donor, 1.5 eq) in dry

    
    .[1][][3] Add activated 4Å MS.[1][][3]
    
  • Catalysis: Cool to -15°C. Add TMSOTf (0.1-0.2 eq) or

    
    .
    
  • Mechanism: The imidate leaves; the 3-OH of quercetin attacks the anomeric carbon.[1][3][4]

  • Monitoring: TLC should show the disappearance of the fluorescent aglycone spot and the appearance of a higher-Rf glycoside spot (protected).

  • Yield Optimization: If conversion is low, raise temperature to 0°C. Quercetin 3-OH is sterically hindered; strictly anhydrous conditions are vital.[1][][3][4]

Step 3b: Global Deprotection [1][]

  • Deacetylation: Dissolve the protected glycoside in dry MeOH. Add catalytic NaOMe (pH ~9-10).[1][][3] Stir 2h. Neutralize with Amberlite IR-120 (H+) resin.[1][][3] Filter and concentrate.

  • Debenzylation: Dissolve the deacetylated intermediate in MeOH/THF (1:1). Add Pd(OH)

    
    /C (20% w/w).[1][][3] Hydrogenate (
    
    
    
    balloon) for 12-24h.
  • Final Product: Filter through Celite. Concentrate. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Derivatization Strategies

Once Quercetin 3-sambubioside is synthesized, derivatization can improve bioavailability or enable SAR (Structure-Activity Relationship) studies.[1][][3][4]

Target SiteModificationReagent/MethodPurpose
Aglycone OH (5,7,3',4') Methylation MeI,

(controlled)
Improve lipophilicity/metabolic stability (mimics Tamarixetin/Isorhamnetin).[1][][3][4]
Aglycone OH Sulfation

or

Increase water solubility; mimic Phase II metabolites.[1][][3]
Sugar OH Acylation Acyl chlorides (e.g., Butyryl, Octanoyl)"Pro-drug" strategy to enhance membrane permeability.
C-Ring (C2-C3) Hydrogenation

, Pd/C (High pressure)
Convert to Dihydroquercetin (Taxifolin) glycoside.[1][][3]

Analytical Validation Protocol

Every batch must be validated using the "Triad of Purity":

  • HPLC-DAD-MS:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[1][][3]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3]

    • Gradient: 5% B to 40% B over 20 min.

    • Detection: UV at 254 nm and 350 nm (characteristic Flavonol Band I and II).[1][][3]

    • MS: ESI Negative Mode. Look for

      
       at m/z 595.[1][][3]
      
  • NMR Spectroscopy (DMSO-

    
    ): 
    
    • Aglycone: Doublets at ~6.2 and 6.4 ppm (H6, H8).[][3][4] Doublet/Multiplet at 6.9-7.7 ppm (B-ring protons).[1][][3]

    • Anomeric Protons:

      • H-1'' (Glucose): Doublet,

        
         Hz (
        
        
        
        -linkage).[1][][3][4]
      • H-1''' (Xylose): Doublet,

        
         Hz (
        
        
        
        -linkage).[1][][3]
    • Linkage Confirmation: HMBC correlation between Xylose H-1''' and Glucose C-2''.[1][]

  • Acid Hydrolysis Check:

    • Treat 1 mg with 2N HCl at 90°C for 1h.

    • Analyze by TLC/HPLC.[1][3]

    • Result: Must release Quercetin (Aglycone) + Glucose + Xylose (1:1:1 ratio).[1][][3]

References

  • Lucarini, S., et al. (2020). Total Synthesis of Natural Disaccharide Sambubiose.[3][4][6] Molecules, 25(16), 3749.[][3][4]

  • Li, M., et al. (2002). Total synthesis of quercetin 3-sophorotrioside.[][3][4][7] Tetrahedron Letters, 43(51), 9467-9470.[1][][3][4] (Methodology for Quercetin glycosylation).[1][][3][7][8][9] [1][][3]

  • PubChem Compound Summary. Quercetin 3-O-sambubioside (CID 5487635).[1][][3][1][][3]

  • Darsandhari, S., et al. (2019). Enzymatic synthesis of quercetin derivatives.[3][4] (Background on enzymatic approaches). [1][][3]

Sources

Application Note: Preclinical Evaluation of Quercetin 3-sambubioside (Q3S)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Quercetin 3-sambubioside (Q3S) is a bioactive flavonoid glycoside primarily isolated from Eucommia ulmoides (male flowers) and Sambucus nigra (elderberry). Unlike its aglycone parent (Quercetin) or common rutinoside analog (Rutin), Q3S possesses a unique disaccharide moiety (sambubiose: 2-O-β-D-xylopyranosyl-β-D-glucopyranose) attached at the C3 position.

Recent literature suggests Q3S exhibits distinct neuroactive properties, including central nervous system (CNS) stimulation and potential antidepressant effects, distinguishing it from the often sedative profile of other flavonoids. This guide outlines a rigorous workflow for evaluating Q3S, addressing its specific solubility challenges, metabolic instability, and therapeutic potential in neuro-stress models.

Compound Snapshot
PropertySpecification
Chemical Name Quercetin 3-O-(2''-O-β-D-xylopyranosyl)-β-D-glucopyranoside
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight ~596.5 g/mol
Primary Source Eucommia ulmoides (Du Zhong), Sambucus nigra
Key Solubility Low in cold water; Soluble in DMSO, Methanol, Warm Ethanol
Target Indications Neuroprotection, Depression (CUMS model), Hypertension

Formulation & Vehicle Strategy

Critical Challenge: Like most flavonoids, Q3S has poor aqueous solubility and is prone to hydrolysis in low pH environments. A "suspension" approach is often insufficient for IV PK studies and can lead to erratic absorption in oral dosing.

A. Stock Solution Preparation (For IV and In Vitro)
  • Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Concentration: 50 mg/mL.[1]

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

B. In Vivo Administration Vehicles
RouteVehicle CompositionPreparation Protocol
Intravenous (IV) 5% DMSO + 40% PEG 400 + 55% Saline1. Dissolve Q3S in DMSO.2. Add PEG 400 and vortex.3. Slowly add warm (37°C) saline while vortexing to prevent precipitation.4. Filter sterilize (0.22 µm). Use immediately.
Oral (PO) 0.5% Sodium Carboxymethyl Cellulose (CMC-Na)1. Triturate Q3S powder with a small amount of Tween-80 (0.1%).2. Gradually add 0.5% CMC-Na solution.3. Sonicate for 20 mins to ensure uniform suspension.

Study Design 1: Pharmacokinetics (ADME)

Before efficacy testing, the bioavailability of the intact glycoside versus its metabolites (glucuronides/sulfates) must be established.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein) for serial blood sampling.

  • Groups:

    • IV Group: 5 mg/kg (Bolus).

    • PO Group: 50 mg/kg (Oral Gavage).

  • N: 6 rats per group.

Sampling Protocol
  • Blood Collection: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect into heparinized tubes. Centrifuge at 4°C, 3000g for 10 min. Acidify plasma (10 µL of 1M HCl per 100 µL plasma) to stabilize flavonoids.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Acetonitrile (B) and 0.1% Formic Acid in Water (A). Gradient elution.

  • Transitions:

    • Q3S (Parent): m/z 595.1 → 301.0 (loss of sambubiose).

    • Quercetin (Aglycone):[2][3][4] m/z 301.0 → 151.0.

    • Isorhamnetin/Tamarixetin (Methylated metabolites): Monitor if metabolic stability is low.

Study Design 2: Efficacy in Chronic Unpredictable Mild Stress (CUMS)

Rationale: Based on Eucommia's traditional use and Q3S's reported ability to stimulate the nerve center, a model of depression (characterized by lethargy and anhedonia) is the most logical efficacy target. This protocol evaluates whether Q3S can reverse stress-induced depressive behaviors via the BDNF/TrkB signaling pathway.[5]

Experimental Timeline (Graphviz)

ExperimentalTimeline Acclimation Acclimation (7 Days) Baseline Baseline Testing (SPT, OFT) Acclimation->Baseline CUMS_Start Start CUMS Procedure (Stressors applied daily) Baseline->CUMS_Start Treatment_Start Start Q3S Treatment (Daily Gavage) CUMS_Start->Treatment_Start Concurrent or Therapeutic Mode Mid_Test Mid-Point Behavior (Day 21) Treatment_Start->Mid_Test  3 Weeks   Final_Test Final Behavior Tests (Day 42) Mid_Test->Final_Test  3 Weeks   Sacrifice Sacrifice & Tissue Collection (Hippocampus/PFC) Final_Test->Sacrifice

Figure 1: 42-Day CUMS Protocol Timeline. Treatment is administered concurrently with stress induction to assess protective efficacy.[5]

Grouping & Dosing
GroupnTreatmentRationale
Control 10Vehicle (PO) + No StressBaseline physiological state.
Model (CUMS) 10Vehicle (PO) + CUMSDisease control (Depression phenotype).
Positive Control 10Fluoxetine (10 mg/kg, PO) + CUMSStandard SSRI comparator.
Q3S Low 10Q3S (20 mg/kg, PO) + CUMSDose-response assessment.
Q3S High 10Q3S (40–80 mg/kg, PO) + CUMSTarget therapeutic dose.
Stress Procedure (CUMS)

Randomly apply 1-2 stressors daily for 6 weeks to prevent habituation:

  • Food/water deprivation (24h).

  • Cage tilt (45°, 24h).

  • Wet bedding (24h).

  • Restraint stress (2h).

  • Tail pinch (1 min).

  • Stroboscopic illumination (overnight).

Behavioral Endpoints[1][6][7][8]
  • Sucrose Preference Test (SPT): Measure of anhedonia. Reduced preference indicates depression.

  • Forced Swim Test (FST): Measure of behavioral despair. Increased immobility indicates depression.

  • Open Field Test (OFT): Measure of locomotor activity and anxiety.

Biochemical Mechanism Validation

Hypothesis: Q3S upregulates BDNF via the CREB pathway and reduces neuroinflammation.

Mechanism Q3S Quercetin 3-sambubioside ROS Oxidative Stress (ROS) Q3S->ROS Scavenges Inflam Inflammation (IL-1β, TNF-α) Q3S->Inflam Reduces CREB p-CREB Q3S->CREB Phosphorylates Stress Chronic Stress (CUMS) Stress->ROS Stress->Inflam BDNF BDNF Expression ROS->BDNF Inhibits Inflam->BDNF Inhibits TrkB TrkB Receptor BDNF->TrkB Activates Apoptosis Neuronal Apoptosis TrkB->Apoptosis Inhibits Synapse Synaptic Plasticity TrkB->Synapse Enhances CREB->BDNF Transcription

Figure 2: Proposed Mechanism of Action. Q3S mitigates stress-induced neurotoxicity by restoring the BDNF/TrkB signaling axis and reducing oxidative load.

Data Analysis & Statistical Power

  • Sample Size Calculation: Based on an expected effect size of 1.5 (Cohen's d) in the FST immobility time,

    
    , and Power (
    
    
    
    ) = 0.80, a minimum of n=8 per group is required. We use n=10 to account for attrition.
  • Statistical Test: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Criteria for Validity: The Model group must show statistically significant (

    
    ) reduction in sucrose preference vs. Control to validate the CUMS induction before assessing Q3S efficacy.
    

References

  • Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice. Source: Planta Medica, 2014. Context: Establishes the specific neuro-stimulatory profile of Q3S.[6]

  • Quercetin alleviates chronic unpredictable mild stress‐induced depression‐like behavior by inhibiting NMDAR1 with α2δ‐1 in rats. Source:[7] CNS Neuroscience & Therapeutics, 2024. Context: Provides the baseline protocol for Quercetin in CUMS models.

  • The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Source: MDPI, Pharmaceuticals, 2019. Context: Reference for dosing ranges and vehicle selection for quercetin glycosides.

  • Health-Promoting Properties of Eucommia ulmoides: A Review. Source: Evidence-Based Complementary and Alternative Medicine, 2016. Context: Validates the source material and traditional use in hypertension and neuroprotection.

  • Bioavailability and Metabolic Pharmacokinetics of Rutin and Quercetin in Rats. Source: Journal of Food and Drug Analysis, 2005. Context: Comparative PK data for glycosides vs. aglycones to guide sampling times.

Sources

Application Note: Enzymatic Inhibition Profiling of Quercetin 3-sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

Target Enzymes: Xanthine Oxidase (XO) &


-Glucosidase
Date:  February 19, 2026
Author:  Senior Application Scientist, Bio-Assay Development Group

Executive Summary

Quercetin 3-sambubioside (Q3S) is a bioactive flavonoid glycoside predominantly isolated from Sambucus nigra (Elderberry) and Eucommia ulmoides. While its aglycone, quercetin, is a ubiquitous enzymatic inhibitor, the unique sambubiose disaccharide moiety (xylose-glucose) alters its solubility, bioavailability, and steric interactions with enzyme active sites.

This application note provides a validated, high-throughput compatible protocol for assessing Q3S inhibitory potency against Xanthine Oxidase (XO) , a key therapeutic target for hyperuricemia and oxidative stress. A secondary protocol for


-Glucosidase  is included to support metabolic disease research. These protocols emphasize solvent compatibility and interference correction, critical factors often overlooked in flavonoid assay design.

Compound Profile & Preparation

Chemical Name: Quercetin 3-O-[


-D-xylosyl-(1

2)-

-D-glucopyranoside] Molecular Weight: ~596.5 g/mol Solubility Profile: [][2][3]
  • Water: Sparingly soluble (prone to precipitation in cold buffers).

  • DMSO: Soluble (>10 mM).[4] Recommended Stock Solvent.

  • Ethanol/Methanol: Soluble.[3][5]

Stock Solution Protocol
  • Weighing: Weigh 5.96 mg of Q3S powder.

  • Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock . Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Dilution: On the day of the assay, dilute the stock 1:100 in the assay buffer (final 1% DMSO) to prevent enzyme denaturation while maintaining compound solubility.

Mechanism of Action

Q3S functions as a reversible inhibitor.[6] The planar benzopyran ring system (A and C rings) mimics the purine ring of xanthine, allowing it to dock into the molybdenum center of XO. However, unlike the aglycone quercetin, the bulky sambubiose sugar at the C3 position introduces steric hindrance, often shifting the inhibition mode from pure competitive to mixed-type inhibition .

Diagram 1: Biological Pathway & Inhibition Logic

XO_Pathway Hypoxanthine Hypoxanthine (Substrate) Xanthine Xanthine (Intermediate) Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathological Product) Xanthine->UricAcid Oxidation (Abs @ 290nm) ROS Superoxide (O2-) (Oxidative Stress) Xanthine->ROS By-product XO_Enzyme Xanthine Oxidase (Mo-Co Active Site) XO_Enzyme->Hypoxanthine Catalyzes XO_Enzyme->Xanthine Catalyzes Q3S Quercetin 3-sambubioside (Inhibitor) Q3S->XO_Enzyme Steric/Competitive Binding

Caption: Pathway illustrating Q3S interruption of Uric Acid and ROS generation via XO binding.

Primary Protocol: Xanthine Oxidase Inhibition Assay

Principle: XO catalyzes the oxidation of xanthine to uric acid.[7] The formation of uric acid is monitored spectrophotometrically at 290 nm .

Materials
  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5, containing 0.1 mM EDTA.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.5 U/mL stock.

  • Substrate: Xanthine (0.15 mM working solution in buffer). Note: Dissolve xanthine in minimal NaOH first, then dilute with buffer.

  • Positive Control: Allopurinol.[8]

Experimental Workflow (96-Well Plate Format)
Well TypeBuffer (

L)
Inhibitor (Q3S) (

L)
Enzyme (XO) (

L)
Substrate (Xanthine) (

L)
Blank (B) 140--60
Control (C) 9010 (Solvent only)4060
Sample (S) 9010 (Various Conc.)4060
Sample Blank (SB) 13010 (Various Conc.)-60

Note: The Sample Blank (SB) is critical for flavonoids to correct for intrinsic absorbance at 290 nm.

Step-by-Step Procedure
  • Pre-Incubation: Add Buffer, Inhibitor (or solvent), and Enzyme to the wells. Incubate at 25°C for 15 minutes . This allows the bulky glycoside to equilibrate with the enzyme active site.

  • Initiation: Add 60

    
    L of Xanthine substrate to all wells using a multi-channel pipette.
    
  • Measurement: Immediately place in a UV-transparent microplate reader.

  • Kinetic Read: Measure Absorbance at 290 nm every 30 seconds for 10 minutes.

  • Rate Calculation: Determine the slope (

    
    Abs/min) for the linear portion of the curve (typically minutes 1–5).
    
Diagram 2: Assay Workflow

Assay_Workflow Step1 PREPARATION Dilute Q3S in Buffer (Max 1% DMSO final) Step2 PRE-INCUBATION (15 min) Enzyme + Q3S @ 25°C Allows active site docking Step1->Step2 Step3 INITIATION Add Xanthine Substrate Step2->Step3 Step4 KINETIC READ Measure OD290nm Every 30s for 10 min Step3->Step4 Step5 DATA ANALYSIS Calculate Slope (Vmax) Correct for Blanks Step4->Step5

Caption: Step-by-step kinetic assay workflow for spectrophotometric determination of inhibition.

Secondary Protocol: -Glucosidase Inhibition

Relevance: Q3S is investigated for post-prandial glucose regulation (anti-diabetic potential). Principle: Hydrolysis of p-nitrophenyl-


-D-glucopyranoside (pNPG) yields p-nitrophenol (yellow), measurable at 405 nm .[9][10]
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae), 1.0 U/mL.
    
  • Substrate: pNPG (5 mM).

  • Procedure:

    • Mix 20

      
      L Q3S + 20 
      
      
      
      L Enzyme + 100
      
      
      L Buffer.
    • Incubate 10 min at 37°C.

    • Add 20

      
      L pNPG.[11] Incubate 20 min at 37°C.
      
    • Stop: Add 50

      
      L 0.2 M Na
      
      
      
      CO
      
      
      .
    • Read: Absorbance at 405 nm (Endpoint).

Data Analysis & Validation

Calculation of % Inhibition

Use the initial velocity (Slope) for the XO assay or Endpoint Absorbance for the


-Glucosidase assay.


IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Fit using a non-linear regression (4-parameter logistic model).

  • Expected IC50 (XO): Q3S typically shows an IC50 in the range of 5–50

    
    M , depending on enzyme source. It is generally less potent than Quercetin (IC50 ~1–5 
    
    
    
    M) but more soluble.
  • Mode of Inhibition: To confirm mechanism, perform the assay at 4 different substrate concentrations and generate a Lineweaver-Burk Plot . Intersection lines occurring in the second quadrant indicate Mixed-Type Inhibition (common for glycosides).

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation High conc. in aqueous bufferEnsure DMSO < 2% final. Sonicate stock. Do not exceed 200

M in well.
High Background Flavonoid AutofluorescenceUse "Sample Blank" (No enzyme) for every concentration and subtract.
Non-Linear Rates Enzyme instabilityKeep enzyme on ice. Ensure pH is exactly 7.5 (XO is pH sensitive).

References

  • Zhang, G., et al. (2018). Mechanistic insights into the inhibition of quercetin on xanthine oxidase. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Sroka, Z., et al. (2022). Xanthine oxidase inhibitory study of structurally diverse phenolic compounds. Frontiers in Nutrition. Retrieved from [Link]

  • Limanto, A., et al. (2019). Antioxidant and

    
    -Glucosidase Inhibitory Activity of Quercetin Derivatives. Cell and BioPharmaceutical Institute. Retrieved from [Link]
    

Sources

Application Note: Targeted Quantitation & Profiling of Quercetin 3-Sambubioside in Functional Beverages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, identification, and quantitation of Quercetin 3-sambubioside (Q3S) in complex food matrices, specifically functional beverages derived from Hibiscus sabdariffa (Roselle), Sambucus nigra (Elderberry), and Eucommia ulmoides.

While often overshadowed by its anthocyanin analog (Cyanidin 3-sambubioside), Q3S is a critical bioactive flavonol glycoside (CAS 83048-35-5) with distinct neuroactive and antioxidant properties. Its specific glycosidic linkage (xylose-glucose disaccharide) makes it a high-value marker for botanical authenticity, particularly in distinguishing premium whole-flower extracts from generic flavonol adulterants.

Key Benefits of This Protocol
  • Specificity: Differentiates Q3S from isobaric interferences (e.g., Quercetin 3-rutinoside/Rutin) using optimized MS/MS transitions.

  • Sensitivity: Achieves LOQ < 5 ng/mL in beverage matrices using Negative ESI.

  • Speed: "Dilute-and-Shoot" workflow for high-throughput QC of functional teas.

Chemical Identity & Properties

PropertyDescription
Common Name Quercetin 3-sambubioside
Synonyms Quercetin 3-O-(2''-O-β-D-xylopyranosyl)-β-D-glucopyranoside
CAS Number 83048-35-5
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight 596.49 g/mol
Aglycone Quercetin (MW 302.[1]24)
Sugar Moiety Sambubiose (Xylose (1→2) Glucose)
Solubility Soluble in Methanol, DMSO, Ethanol/Water mixtures.
UV Maxima ~255 nm (Band II), ~355 nm (Band I)

Sample Preparation Protocol

Reagents & Materials
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile (ACN).

  • Extraction Solvent: Methanol:Water:Formic Acid (70:29:1 v/v/v).

  • Internal Standard (IS): Quercetin-d3 or Rutin (if Q3S is the sole target).

Workflow: Functional Beverages (Tea/Juice)

This protocol utilizes a "Dilute-and-Shoot" approach for clear beverages and a Solid Phase Extraction (SPE) cleanup for complex, pulp-heavy matrices.

Method A: Direct Injection (Clear Teas/Infusions)
  • Aliquot: Transfer 1.0 mL of beverage to a 2 mL centrifuge tube.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulates.

  • Dilution: Dilute supernatant 1:5 with Solvent A .

    • Rationale: Diluting in the initial mobile phase prevents peak distortion and solvent effects during injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method B: SPE Cleanup (Complex Juices/Syrups)
  • Conditioning: Use a C18 SPE cartridge (500 mg). Condition with 3 mL Methanol followed by 3 mL Water (0.1% FA).

  • Loading: Load 1.0 mL of sample. Wash with 3 mL Water (0.1% FA) to remove sugars and polar acids.

  • Elution: Elute flavonols with 2 mL Methanol (0.1% FA).

  • Reconstitution: Evaporate eluate under N₂ stream at 35°C. Reconstitute in 1.0 mL Initial Mobile Phase (95% A : 5% B).

Workflow Visualization

SamplePrep Start Raw Sample (Beverage/Extract) Centrifuge Centrifuge 12,000g, 10 min Start->Centrifuge Decision Matrix Type? Centrifuge->Decision Dilute Dilute 1:5 with Mobile Phase A Decision->Dilute Clear Liquid SPE_Cond SPE Condition MeOH -> Water Decision->SPE_Cond Complex/Syrup Filter Filter 0.22 µm (PTFE) Dilute->Filter Analysis LC-MS/MS Analysis Filter->Analysis SPE_Load Load Sample Wash (Water) SPE_Cond->SPE_Load SPE_Elute Elute (MeOH + 0.1% FA) SPE_Load->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap Evap->Analysis

Caption: Decision tree for sample preparation ensuring matrix removal for complex elderberry syrups vs. direct injection for hibiscus teas.

Analytical Method Development (LC-MS/MS)

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity class).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Why: High surface area C18 is required to resolve Q3S from Rutin (Quercetin 3-rutinoside).

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 1 min: 5% B

    • 8 min: 35% B (Critical separation window)

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2][3]

    • Rationale: Flavonols exhibit superior sensitivity in negative mode due to the acidic phenolic protons.

  • Source Temp: 350°C.

  • Capillary Voltage: 2.5 kV.

MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
Q3S (Quant) 595.1 300.0 3025QuantLoss of Sambubiose (-295)
Q3S (Qual 1) 595.1178.93040QualRDA Fragment (A-Ring)
Q3S (Qual 2) 595.1151.03042QualRDA Fragment (A-Ring)
Rutin (Interference) 609.1300.03028CheckLoss of Rutinose (-309)

Note: Monitor m/z 609 to ensure Rutin is chromatographically resolved, as in-source fragmentation of Rutin can sometimes produce artifacts.

Fragmentation Pathway Logic

Fragmentation Parent Precursor Ion [M-H]- m/z 595 Aglycone Aglycone (Quercetin) [Y0]- m/z 300/301 Parent->Aglycone Glycosidic Cleavage (Collision Energy ~25eV) Sugar Neutral Loss: Sambubiose (Xylose-Glucose) 294 Da Parent->Sugar Fragment1 RDA Fragment m/z 179 Aglycone->Fragment1 Retro-Diels-Alder (RDA) (Collision Energy ~40eV) Fragment2 RDA Fragment m/z 151 Aglycone->Fragment2 RDA Cleavage

Caption: MS/MS fragmentation pathway. The primary transition involves the loss of the disaccharide sambubiose to yield the radical aglycone.

Method Validation & QA/QC

To ensure Trustworthiness and regulatory compliance (e.g., AOAC/ICH guidelines):

  • Linearity: Construct a 6-point calibration curve (10 ng/mL – 1000 ng/mL). R² > 0.995 required.

  • Recovery: Spike blank tea matrix (e.g., Green Tea) with Q3S standard at 3 levels. Acceptable range: 80-120%.

  • Ion Ratio: The ratio of Quant (300) to Qual (179) must remain within ±15% of the authentic standard to confirm identity.

  • Adulteration Check:

    • In Sambucus nigra products, the ratio of Cyanidin 3-sambubioside to Quercetin 3-sambubioside is typically consistent. A deviation (e.g., high Quercetin, low Cyanidin) may indicate spiking with generic Quercetin or Sophora japonica extracts.

References

  • National Institutes of Health (NIH). (2022). Chemical profiling and UHPLC-QToF analysis for the simultaneous determination of anthocyanins and flavonoids in Sambucus berries. Journal of Food Composition and Analysis. Retrieved from [Link]

  • MDPI. (2023). Elderberry Extracts: Characterization of the Polyphenolic Chemical Composition and Adulteration. Molecules. Retrieved from [Link]

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism of Quercetin. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Quercetin 3-Sambubioside Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Quercetin 3-sambubioside extraction from plant matrices. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you enhance your extraction efficiency and purity.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the extraction of Quercetin 3-sambubioside.

Q1: What is Quercetin 3-sambubioside and in which plant sources is it commonly found?

Quercetin 3-sambubioside is a glycosidic form of quercetin, a flavonoid known for its antioxidant and potential therapeutic properties.[1][2] It is specifically a quercetin molecule attached to a sambubiose sugar moiety.[1] This compound has been identified in several plant species, including:

  • Eucommia ulmoides (male flowers)[3]

  • Actinidia arguta (hardy kiwi)[1]

  • Euphorbia prostrata[1]

  • Oldenlandia herbacea var. herbacea[1]

  • Oil palm (Elaeis guineensis) exocarp[4]

The concentration of Quercetin 3-sambubioside can vary depending on the plant part, developmental stage, and growing conditions.[4]

Q2: What are the most effective initial extraction solvents for Quercetin 3-sambubioside?

The choice of solvent is critical and depends on the polarity of the target molecule. Quercetin and its glycosides are polar compounds.[5][6] Therefore, polar solvents are generally more effective for their extraction.

Based on extensive studies on quercetin and its glycosides, the following solvents are recommended:

  • Ethanol: Often the best choice, demonstrating high extraction yields for quercetin and its derivatives in various studies.[5][6] An 80% ethanol solution has been shown to be effective.[7]

  • Methanol: Also a highly effective polar solvent for flavonoid extraction.

  • Water: While quercetin itself has low solubility in cold water, hot water can be used.[6] However, it is generally less effective than alcohols.[5]

  • Glycerol: A green and cost-effective solvent that has been successfully used in ultrasound-assisted extraction of quercetin.[8]

Non-polar solvents like chloroform and hexane are generally poor choices for extracting polar flavonoids like Quercetin 3-sambubioside.[5]

Q3: What are the primary extraction methods to consider for Quercetin 3-sambubioside?

Several methods can be employed, each with its own advantages and disadvantages. The optimal choice depends on the available equipment, scale of extraction, and desired efficiency.

Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Thorough extraction, well-established.Time-consuming, requires large solvent volumes, potential for thermal degradation.[5]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.[8][9]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Very fast, high yields, reduced solvent usage.[8][10]Requires a microwave-compatible setup, potential for uneven heating.
Maceration Soaking the plant material in a solvent for an extended period.Simple, requires minimal equipment.Time-consuming, often lower yields compared to other methods.
Enzymatic Extraction Uses enzymes to break down cell walls, releasing the target compounds.Specific and can be performed under mild conditions.[5]Can be expensive, requires careful control of pH and temperature.[5]

Q4: How can I purify the crude extract to isolate Quercetin 3-sambubioside?

After initial extraction, the crude extract will contain a mixture of compounds. Purification is necessary to isolate Quercetin 3-sambubioside. Common purification techniques include:

  • Adsorption Chromatography: Using a stationary phase like silica gel to separate compounds based on their polarity.[5][6]

  • Thin Layer Chromatography (TLC): A quick and simple method for separating and identifying compounds in a mixture.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for separating, identifying, and quantifying individual components in a mixture.[5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for purifying natural products.[9]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction and analysis of Quercetin 3-sambubioside.

Problem 1: Low Yield of Quercetin 3-sambubioside

Possible Causes & Solutions:

  • Inappropriate Solvent:

    • Diagnosis: You are using a non-polar or weakly polar solvent.

    • Solution: Switch to a more polar solvent like ethanol, methanol, or a hydroalcoholic mixture (e.g., 80% ethanol).[7] The polarity of flavonoids necessitates the use of polar solvents.[5][11]

  • Inefficient Extraction Method:

    • Diagnosis: You are using a simple maceration technique.

    • Solution: Employ a more advanced and efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[8][9][10]

  • Suboptimal Extraction Parameters:

    • Diagnosis: Your extraction time, temperature, or solid-to-liquid ratio may not be optimized.

    • Solution: Systematically optimize these parameters. For example, in one study, the optimal conditions for quercetin extraction from green tea were found to be an extraction time of 58.5 minutes, an ethanol concentration of 94.7%, and a solid-to-liquid ratio of 1:19.4.[12] For red onion skin, optimal conditions were an extraction time of 47.3 minutes with 80% ethanol at a pH of 1.0 and a liquid-to-solid ratio of 63.9 cm³/g.[7]

  • Incomplete Cell Lysis:

    • Diagnosis: The plant material is not finely ground.

    • Solution: Ensure the plant material is ground into a fine powder to increase the surface area for solvent interaction.

  • Degradation of the Compound:

    • Diagnosis: The extraction is performed at a high temperature for a prolonged period.

    • Solution: Use methods that allow for lower temperatures or shorter extraction times, such as UAE. If using heat, ensure it is not excessive to prevent degradation of the glycoside.

Problem 2: Co-extraction of Impurities

Possible Causes & Solutions:

  • Non-selective Solvent:

    • Diagnosis: The solvent is extracting a wide range of compounds with similar polarities.

    • Solution: Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a polar solvent for your target compound.

  • Lack of a Purification Step:

    • Diagnosis: The crude extract is being directly analyzed.

    • Solution: Implement a purification step after the initial extraction. Column chromatography with silica gel is a common and effective method for purifying flavonoid extracts.[5][11]

Problem 3: Difficulty in Quantifying Quercetin 3-sambubioside

Possible Causes & Solutions:

  • Matrix Effects in Analysis:

    • Diagnosis: Other compounds in the extract are interfering with the analytical signal of your target compound in techniques like HPLC or spectrophotometry.

    • Solution: Use a standard addition method to quantify the analyte in the complex matrix.[8] This involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.

  • Lack of a Pure Standard:

    • Diagnosis: You do not have a commercially available pure standard of Quercetin 3-sambubioside for comparison.

    • Solution: If a pure standard is unavailable, you may need to isolate and purify the compound from a known source and confirm its identity using techniques like NMR and mass spectrometry. Alternatively, quantification can sometimes be performed relative to a more common standard like quercetin, but this will be less accurate.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin 3-Sambubioside

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at room temperature in a dark place and grind it into a fine powder (e.g., average particle size of 0.4 mm).[12]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 2 g) into a flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration: After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

  • Storage: Store the concentrated extract at 4°C in the dark.[5]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry (100-200 mesh) in a suitable non-polar solvent (e.g., hexane) and pack it into a glass column.[5][11]

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing Quercetin 3-sambubioside.

  • Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator.

Visualizations

Extraction and Purification Workflow

ExtractionWorkflow PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (e.g., UAE with 80% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Concentration (Rotary Evaporator) CrudeExtract->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis (HPLC, TLC) Purification->Analysis PureCompound Pure Quercetin 3-sambubioside Analysis->PureCompound

Caption: A generalized workflow for the extraction and purification of Quercetin 3-sambubioside.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckSolvent Is the solvent polar? (e.g., Ethanol) Start->CheckSolvent CheckMethod Is the extraction method efficient? (e.g., UAE/MAE) CheckSolvent->CheckMethod Yes ChangeSolvent Switch to a polar solvent. CheckSolvent->ChangeSolvent No CheckParams Are parameters optimized? (Time, Temp, Ratio) CheckMethod->CheckParams Yes ChangeMethod Use UAE or MAE. CheckMethod->ChangeMethod No CheckGrind Is the plant material finely ground? CheckParams->CheckGrind Yes OptimizeParams Perform parameter optimization. CheckParams->OptimizeParams No GrindFiner Grind material to a fine powder. CheckGrind->GrindFiner No Success Yield Improved CheckGrind->Success Yes ChangeSolvent->Success ChangeMethod->Success OptimizeParams->Success GrindFiner->Success

Caption: A decision tree for troubleshooting low extraction yields.

References

  • Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). Pharmaceutical and Medical Sciences, 2(2). [Link]

  • Quercetin, the Potential Powerful Flavonoid for Human and Food: A Review. (2024). Immunome Research, 20(1). [Link]

  • Quercetin 3-O-Sambubioside | C26H28O16 | CID 5487635. PubChem. [Link]

  • Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp. (2025). Frontiers in Plant Science, 16. [Link]

  • Recent Advances in Potential Health Benefits of Quercetin. (2023). Pharmaceuticals, 16(8). [Link]

  • Extraction, Purification and Quantification of Quercetin from Different Sources with Insights into Economic Significance. (2025). Journal of Nutraceuticals and Food Science, 10(1). [Link]

  • Quercetin. Wikipedia. [Link]

  • Development of Green and Efficient Extraction Methods of Quercetin from Red Onion Scales Wastes Using Factorial Design for Method Optimization: A Comparative Study. (2021). Molecules, 26(17). [Link]

  • (PDF) Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). ResearchGate. [Link]

  • Modelling and optimization of quercetin extraction and biological activity of quercetin-rich red onion skin extract from Southeastern Serbia. (n.d.). CABI Digital Library. [Link]

  • Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). PubMed. [Link]

  • Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. (2020). SciSpace. [Link]

Sources

Technical Support Center: Quercetin 3-Sambubioside (Q3S) Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability & Quantification Issues for Quercetin 3-Sambubioside

Introduction: The "Fragile Glycoside" Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent recovery rates, "ghost" aglycone peaks, or retention time shifts in your Quercetin 3-sambubioside (Q3S) analysis.

Q3S is a critical bioactive marker, particularly in Sambucus nigra (Elderberry) products. Unlike its aglycone parent (Quercetin), Q3S possesses a unique disaccharide moiety (sambubiose: xylose-glucose) attached at the C3 position. This glycosylation provides resistance to oxidation but introduces a significant vulnerability: acid-catalyzed hydrolysis .

This guide addresses the three most common failure points:

  • Unintended Hydrolysis during extraction (creating false Quercetin positives).

  • In-Source Fragmentation (ISF) in LC-MS (mimicking sample degradation).

  • Oxidative Degradation due to pH mismanagement.

Module 1: Sample Preparation & Extraction

The Hydrolysis Trap

Issue: You observe high levels of Quercetin (aglycone) and low Q3S, even in fresh samples. Root Cause: Aggressive acidification or thermal stress during extraction has cleaved the O-glycosidic bond.

Mechanism of Failure

While anthocyanins (often co-extracted from Elderberry) require highly acidic conditions (pH < 1.0) for stability, Q3S is a flavonol glycoside. At pH < 2.0 combined with heat (>60°C), the ether linkage between the sambubiose and the aglycone hydrolyzes.

Optimized Protocol: The "Cold-Acid" Balance

Do not follow generic "total phenolic" extraction methods.

ParameterStandard (Risky) MethodOptimized Q3S Method Why?
Solvent 100% Methanol or Water50% Ethanol (v/v) Balances polarity for glycoside extraction; consistent with Sambucus matrix.
Acidifier 1-2% HCl (pH < 1)0.5% Formic Acid (pH ~2.5) Formic acid is volatile and weaker, preventing bond cleavage while maintaining ionization.
Temperature Reflux (80°C+)< 40°C (Ultrasonic) Heat is the primary driver of hydrolysis kinetics.
Time > 2 Hours15-30 Minutes Prolonged exposure increases oxidative risk.
Self-Validation Step

Spike a blank matrix with a known concentration of Q3S standard. Extract using your protocol.

  • Pass: Recovery > 95%, Aglycone < 1%.

  • Fail: Appearance of Quercetin peak > 5%. Action: Lower temperature first, then reduce acid concentration.

Module 2: Analytical Stability (LC-MS/HPLC)

The "Ghost Peak" & In-Source Fragmentation[1]

Issue: LC-MS shows high Quercetin counts, but UV (DAD) traces show pure Q3S. Root Cause: In-Source Fragmentation (ISF). The mass spectrometer interface is stripping the sugar after the column but before detection.

The Diagnostic Workflow

Use this logic flow to distinguish between Real Degradation (Sample Prep) and Instrumental Artifacts (ISF).

Q3S_Troubleshooting Start Observation: High Quercetin (Aglycone) Signal CheckUV Step 1: Compare UV (360nm) vs. MS TIC Start->CheckUV UV_Aglycone UV shows Aglycone Peak (Ret Time ~ Aglycone Std) CheckUV->UV_Aglycone Peaks Match UV_NoAglycone UV shows ONLY Q3S Peak (No Aglycone visible) CheckUV->UV_NoAglycone Mismatch RealDegradation DIAGNOSIS: Chemical Hydrolysis (Sample Prep Issue) UV_Aglycone->RealDegradation ISF_Artifact DIAGNOSIS: In-Source Fragmentation (MS Source Issue) UV_NoAglycone->ISF_Artifact Action_Prep ACTION: 1. Reduce Extraction Temp 2. Increase pH to > 2.0 RealDegradation->Action_Prep Action_MS ACTION: 1. Lower Cone Voltage/Fragmentor 2. Lower Desolvation Temp 3. Monitor Adducts (Na+) ISF_Artifact->Action_MS

Figure 1: Diagnostic logic for distinguishing chemical degradation from instrumental artifacts.

Critical LC Parameters
  • Mobile Phase pH: Maintain pH 2.5–3.0 (0.1% Formic Acid).

    • Why? At pH > 7.0 (neutral/basic), Q3S deprotonates and oxidizes rapidly to quinones.

  • Column Temperature: Maintain 25°C – 30°C.

    • Why? Temperatures > 40°C on-column can degrade Q3S during slow gradients.

  • Detection Wavelength: 350–360 nm (Band I).

    • Note: Q3S and Quercetin have similar UV max, but Q3S elutes earlier on C18 columns due to the polar sugar.

Module 3: Storage & Handling

Preventing Silent Oxidation

Issue: Standard curves show decreasing area counts over 24-48 hours. Root Cause: Auto-oxidation in the autosampler or long-term storage degradation.

Stability Data Summary
ConditionStability RatingNotes
Lyophilized Powder (-20°C) High (> 1 Year)Keep desiccated. Hygroscopic nature promotes hydrolysis.
Solution (MeOH, -20°C) Moderate (1-3 Months)Stable if acidified (0.1% Formic Acid).
Solution (Autosampler, 4°C) Low (< 48 Hours)Critical: Keep amber vials. Light accelerates degradation.
Solution (pH > 7) Critical Failure (< 1 Hour)Rapid oxidation to brown benzofuranone derivatives.
The "Amber Rule"

Flavonols are photosensitive.

  • Use Amber silanized glass vials for all standards.

  • If amber glass is unavailable, wrap clear vials in aluminum foil.

  • Set autosampler temperature to 4°C .

FAQ: Expert Troubleshooting

Q: My Q3S peak is splitting into two. Is this degradation?

  • A: Likely not degradation, but tautomerism or column overload .

    • Check: If the mobile phase pH is too close to the pKa of the phenolic groups (approx pKa 6-7), you may see peak broadening/splitting. Ensure your mobile phase is sufficiently acidic (pH ~2.5).

    • Check: Inject 1/10th the concentration. If the peak merges, it was overload.

Q: Can I use Quercetin-3-O-glucoside (Isoquercitrin) as a standard if I don't have Q3S?

  • A: No. While structurally similar, the response factors (ionization efficiency) differ due to the disaccharide (sambubiose) vs. monosaccharide (glucose). Using a glucoside standard will yield quantitative errors of 20-40%. You must use a purified Q3S standard for quantitation.

Q: I see a +Na adduct (M+23) that is stronger than my protonated ion. Is this a problem?

  • A: It is common for glycosides to trap Sodium. This reduces sensitivity if you are only monitoring [M+H]+ or [M-H]-.

    • Fix: Switch to quantitative analysis using the negative mode [M-H]- (m/z ~595), which is often less susceptible to sodium adduct formation than positive mode, or sum the intensities of the protonated and sodiated species.

References

  • Duymuş, H. G., et al. (2014). In vitro antioxidant activity and anthocyanin stability of black elderberry (Sambucus nigra L.) extracts. Journal of Food Science and Technology. Link

  • Viapiana, A., & Wesolowski, M. (2017). The Phenolic Contents and Antioxidant Activities of Infusions of Sambucus nigra L. Plant Foods for Human Nutrition. Link

  • Mullen, W., et al. (2002). Analysis of Ellagitannins and Conjugates of Ellagic Acid and Quercetin in Raspberry Fruits by LC-MSn. Journal of Agricultural and Food Chemistry.[1] Link

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry. Link (Authoritative source on In-Source Fragmentation mechanisms).

  • Dawidowicz, A. L., et al. (2006). The influence of mobile phase pH on the retention of some flavonoids in reversed-phase high-performance liquid chromatography. Journal of Chromatography B. Link

Sources

Technical Support Center: Matrix Effects in Quercetin 3-sambubioside Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: Q3S-LCMS-MX-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Topic: Troubleshooting Matrix Effects, Ion Suppression, and Selectivity for Quercetin 3-sambubioside (Q3S).

Introduction: The "Hidden" Variable in Your Assay

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS quantification of Quercetin 3-sambubioside (Q3S) is showing irregular recovery, non-linear calibration, or poor sensitivity in complex matrices (plasma, urine, or plant extracts).

Q3S (


 Da) is a flavonoid glycoside consisting of quercetin aglycone and a sambubiose (xylose-glucose) disaccharide.[] Its polarity makes it susceptible to matrix effects —specifically co-eluting phospholipids or endogenous pigments that compete for ionization in the electrospray source (ESI).

This guide prioritizes causality over correlation . We will not just tell you to "clean your sample"; we will prove why the matrix is interfering and provide self-validating protocols to fix it.

Module 1: Diagnostic & Assessment

Q: How do I distinguish between low extraction recovery and matrix suppression?

A: This is the most common error in bioanalysis. Low signal does not always mean you failed to extract the analyte; it often means the mass spectrometer is "blinded" by the matrix. You must decouple Recovery (RE) from the Matrix Factor (MF) .

The Protocol: Post-Column Infusion (Qualitative) Do not rely solely on spiking pre-extracted blanks. Use this real-time visualization method to "map" the suppression zones in your chromatogram.

  • Setup: Connect a syringe pump containing a neat solution of Q3S (100 ng/mL) to the LC eluent flow via a T-junction after the column but before the MS source.

  • Acquisition: Set the MS to monitor the Q3S transition (e.g., ESI-

    
     595 
    
    
    
    301).
  • Injection: Inject a blank extracted matrix (e.g., plasma PPT supernatant) via the LC.

  • Interpretation: You will see a steady baseline (from the infusion). Look for "dips" (suppression) or "peaks" (enhancement) at the retention time where Q3S would elute.

Visualization: Post-Column Infusion Setup

PostColumnInfusion cluster_legend Logic Flow LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction Column->Tee Eluent + Matrix MS MS/MS Source (ESI) Tee->MS Combined Flow Syringe Syringe Pump (Constant Q3S Infusion) Syringe->Tee Analyte Result: Steady signal dips when matrix interferents elute. Result: Steady signal dips when matrix interferents elute.

Caption: Schematic of the Post-Column Infusion setup used to visualize ionization suppression zones in real-time.

Module 2: Sample Preparation Solutions

Q: I am using Protein Precipitation (PPT) for plasma, but the signal is unstable. Why?

A: Protein precipitation (using ACN or MeOH) removes proteins but leaves phospholipids (glycerophosphocholines) in the supernatant. Phospholipids are notorious for causing significant ion suppression in ESI, particularly in the retention time window where glycosides like Q3S elute.

The Fix: Phospholipid Removal vs. SPE You have two robust options to eliminate this matrix effect.

FeatureProtein Precipitation (PPT)Phospholipid Removal Plates (e.g., HybridSPE, Ostro)Solid Phase Extraction (SPE)
Mechanism Solubility changeLewis Acid/Base interaction (Zirconia)Hydrophobic/Ion Exchange
Phospholipid Removal < 10%> 99%> 95% (if washed correctly)
Q3S Recovery High (but suppressed)High (> 85%)Variable (requires optimization)
Recommendation Not Recommended Gold Standard for High ThroughputAlternative for dirty tissues

Protocol: Phospholipid Removal (HybridSPE/Ostro type)

  • Load 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile onto the removal plate.

  • Apply vacuum.[2]

  • The Lewis-acid functionalized bed retains the phospholipids (phosphate group interaction) while Q3S (phenolic) passes through.

  • Result: A cleaner extract without the "suppression zone" around 2-4 minutes.

Module 3: Chromatographic Selectivity & Isobars

Q: I see multiple peaks for the 595 -> 301 transition. Is this a matrix effect?

A: This is likely isobaric interference , not a matrix effect. Q3S (


) is an isomer of other pentose-hexose quercetin glycosides (e.g., Quercetin 3-O-apiosylglucoside, Peltatoside).

If these isomers co-elute, your quantification will be biased high. If they partially elute, the "shoulder" will ruin integration accuracy.

Troubleshooting Decision Tree:

IsobarResolution Start Multiple Peaks in MRM 595 -> 301 Check_Gradient Is Gradient Slope < 5% per min? Start->Check_Gradient Optimize_LC Flatten Gradient (e.g., 15% to 25% B over 10 min) Check_Gradient->Optimize_LC No Check_Column Change Column Selectivity Check_Gradient->Check_Column Yes C18 Standard C18 (Hydrophobic interaction) Check_Column->C18 Current PFP Pentafluorophenyl (PFP) (Pi-Pi interaction for isomers) Check_Column->PFP Recommended Result Baseline Resolution Achieved PFP->Result Separation of positional isomers

Caption: Decision logic for resolving isobaric interferences. PFP columns often separate flavonoid glycoside isomers better than C18.

Technical Insight: Standard C18 columns may struggle to separate Q3S from its isomers. A Pentafluorophenyl (PFP) column utilizes


 interactions with the aromatic rings of the flavonoid, offering superior selectivity for positional isomers compared to hydrophobic interaction alone.

Module 4: In-Source Fragmentation

Q: I detect Quercetin (aglycone) in my sample. Is Q3S degrading?

A: This is a critical artifact called In-Source Fragmentation (ISF) . In the ESI source, labile glycosidic bonds (like the sambubiose-quercetin ether linkage) can break before the ion enters the quadrupole.

  • The Risk: The Q3S (595) breaks down to Quercetin (301) in the source.

  • The Consequence: If you are also quantifying free Quercetin in the same run, the degraded Q3S will be detected as Quercetin, causing a false positive or overestimation of the aglycone.

Validation Step:

  • Inject a pure standard of Q3S.

  • Monitor the MRM for Quercetin (e.g., 301

    
     151).
    
  • If you see a peak at the Q3S retention time in the Quercetin channel, you have ISF.

  • Mitigation: Lower the Cone Voltage (Waters) or Declustering Potential (Sciex) and Source Temperature until the ISF signal is

    
     of the parent signal.
    

Module 5: Internal Standardization

Q: Can I use Rutin or Isoquercitrin as an Internal Standard?

A: You can, but it is not ideal for correcting matrix effects.[3]

  • Analog IS (Rutin): Different retention time. If the matrix suppression occurs at 3.5 min (Q3S) but Rutin elutes at 3.1 min, Rutin will not experience the same suppression. Your calculation will be wrong.

  • Stable Isotope Labeled (SIL) IS: This is the only way to perfectly track matrix effects.

Recommendation: Use Quercetin-d3 or a 13C-labeled Quercetin glycoside . Even if the glycoside sugar doesn't match perfectly, a deuterated aglycone core often co-elutes closer to Q3S than a completely different analog like Rutin.

Data Processing Rule: Calculate the Internal Standard Normalized Matrix Factor (IS-MF) :



  • Acceptance Criteria: CV of IS-MF across 6 lots of matrix should be

    
     (FDA/EMA Guidelines).
    

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive compounds... Journal of Chromatography B.
  • PubChem. (2025). Quercetin 3-O-sambubioside Compound Summary. Retrieved from [Link]

Sources

"Quercetin 3-sambubioside" co-elution with other flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting the Co-elution of Quercetin 3-sambubioside with Structurally Related Flavonoids

Welcome to our dedicated guide for researchers navigating the complexities of flavonoid analysis. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and validated protocols for resolving the common analytical challenge of co-elution, specifically focusing on Quercetin 3-sambubioside and other closely related flavonoid glycosides.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chromatographic analysis of Quercetin 3-sambubioside.

Q1: My Quercetin 3-sambubioside peak is showing poor resolution from a neighboring peak. What is the likely cause?

A1: Poor resolution in flavonoid analysis is most often due to co-elution with structurally similar compounds. Quercetin 3-sambubioside is a flavonol glycoside, consisting of a quercetin aglycone attached to a sambubioside sugar moiety (xylose-glucose).[1][2] Other quercetin glycosides, which differ only in the type or linkage of the sugar molecule, possess very similar polarities and chromatographic behaviors.

The most common co-eluting compounds include:

  • Rutin (Quercetin-3-O-rutinoside): Structurally analogous, with a different disaccharide (rutinose) attached at the same position.[3][4]

  • Isoquercitrin (Quercetin-3-O-glucoside): Contains only a single glucose molecule.

  • Hyperoside (Quercetin-3-O-galactoside): Another monosaccharide glycoside.[5]

  • Quercetin (Aglycone): The base molecule without any sugar moiety. It is significantly less polar and should elute later in a reversed-phase system, but can interfere under improper gradient conditions.[3][4]

The inherent similarity in their chemical structures leads to nearly identical interactions with the stationary phase (e.g., C18), making baseline separation a significant challenge.[6]

Q2: I'm observing significant peak tailing for my flavonoid peaks. How can I achieve better peak symmetry?

A2: Peak tailing is a frequent issue in flavonoid chromatography and can compromise both resolution and accurate quantification.[7] The primary cause is unwanted secondary interactions between the flavonoid molecules and the stationary phase.

  • Mechanism of Tailing: Standard silica-based C18 columns have residual, un-capped silanol groups (-Si-OH) on their surface. The polar hydroxyl groups on the flavonoid's aromatic rings can form strong hydrogen bonds with these silanols. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.[7]

  • Solution: To mitigate this, it is crucial to suppress the ionization of the silanol groups. This is achieved by acidifying the mobile phase. Adding a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) is standard practice.[8][9] The acidic environment protonates the silanol groups, minimizing their interaction with the flavonoids and leading to sharper, more symmetrical peaks.

Q3: Can I improve separation just by changing the organic solvent in my mobile phase?

A3: Yes, changing the organic modifier is a powerful tool for manipulating selectivity. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they interact differently with analytes.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and is considered a stronger solvent for many flavonoids. It often provides better peak shape and resolution for polar compounds.[7][10]

  • Methanol: Can offer unique selectivity due to its protic nature, allowing for different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.

Switching from acetonitrile to methanol (or using a combination of both) can alter the elution order and improve the separation between closely related glycosides like Quercetin 3-sambubioside and Rutin. This is a fundamental step in method development.[10]

Troubleshooting Guides & Protocols

Logical Troubleshooting Workflow

When encountering a co-elution problem, a systematic approach is essential. The following decision tree outlines a logical workflow for diagnosing and resolving poor peak resolution.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Advanced Resolution Start Poor Resolution or Peak Overlap MP_Check Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->MP_Check MP_Acidify Action: Add 0.1% Acid. Observe Peak Shape. MP_Check->MP_Acidify No MP_Solvent Modify Organic Solvent MP_Check->MP_Solvent Yes MP_Acidify->MP_Solvent MP_Gradient Optimize Gradient Slope MP_Solvent->MP_Gradient Col_Check Column Evaluation MP_Gradient->Col_Check Advanced Consider Advanced Techniques MP_Gradient->Advanced If Unsuccessful MP_Ternary Try Ternary Mix (Water/ACN/MeOH) Col_Type Try Different Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) Col_Check->Col_Type Persistent Issue Col_Health Check Column Health (Pressure, Efficiency) Col_Check->Col_Health Check First Col_Type->Advanced Guard_Col Use a Guard Column Col_Health->Guard_Col LCMS Use LC-MS/MS for Mass-based Separation

Caption: A logical decision tree for troubleshooting flavonoid co-elution.

Protocol 1: Systematic Mobile Phase Optimization for Flavonoid Glycosides

This protocol provides a step-by-step guide to refining your mobile phase to achieve baseline separation of Quercetin 3-sambubioside from its common interferents.

Objective: To systematically alter mobile phase parameters to improve chromatographic selectivity and resolution.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Analytical standards of potential co-eluents (e.g., Rutin, Isoquercitrin) if available.

Methodology:

  • Establish a Baseline Method:

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV-Vis detector at 355-360 nm.[11][12]

    • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution times of all components.[8]

  • Optimize the Gradient Slope:

    • Once the elution window for your target analytes is known, create a shallower gradient around this window.

    • Example: If Quercetin 3-sambubioside elutes around 15 minutes with 40% B, try a new gradient segment such as 35% to 45% B over 15 minutes. A shallower gradient increases the residence time of analytes in the column, allowing for more interactions and better separation of closely eluting peaks.

  • Evaluate Organic Modifier Selectivity:

    • Replace Mobile Phase B (Acetonitrile) with a new Mobile Phase C: 0.1% Formic Acid in Methanol.

    • Run the same optimized gradient from Step 2, replacing B with C.

    • Analysis: Compare the chromatograms. Methanol may reverse the elution order of some glycosides or significantly increase the separation factor (α) between your target peaks, providing the resolution needed.[10]

  • Consider Isocratic vs. Gradient Elution:

    • If the target peaks are few and elute closely together, an isocratic (constant mobile phase composition) method may provide better resolution and reproducibility. Experiment with different isocratic holds based on the results from your gradient runs.

  • Adjusting Temperature:

    • Increasing the column temperature (e.g., from 25°C to 35°C) will decrease mobile phase viscosity, lower backpressure, and can sharpen peaks.[10] It can also subtly change selectivity. However, ensure your analytes are stable at elevated temperatures.

Data Summary: Physicochemical Properties of Target Flavonoids

The table below summarizes key properties of Quercetin 3-sambubioside and a common co-eluent, Rutin, illustrating their structural similarity.

PropertyQuercetin 3-sambubiosideRutin (Quercetin-3-O-rutinoside)
Molecular Formula C₂₆H₂₈O₁₆[1]C₂₇H₃₀O₁₆
Molecular Weight 596.5 g/mol [1]610.5 g/mol
Aglycone QuercetinQuercetin
Sugar Moiety Sambubiose (Xylose-Glucose)Rutinose (Rhamnose-Glucose)
Structural Difference Difference in one sugar unit of the disaccharide

This minor difference in the sugar moiety is the primary reason for the chromatographic challenge.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow from sample preparation to data analysis in flavonoid HPLC experiments.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Plant Material (Grind to fine powder) b Extraction (e.g., 80% Methanol, Sonication) a->b c Filtration & Evaporation b->c d Reconstitution in Initial Mobile Phase c->d e Injection into HPLC System d->e f Separation on Reversed-Phase Column e->f g UV-Vis Detection (~360 nm) f->g h Chromatogram Generation g->h i Peak Integration & Quantification h->i j Method Validation (Resolution, Tailing Factor) i->j

Caption: Standard workflow for flavonoid extraction and HPLC analysis.

References

  • BenchChem. (n.d.). Overcoming common issues in flavonoid HPLC analysis.
  • de Souza, L.P., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia.
  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ.
  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5487635, Quercetin 3-O-Sambubioside.
  • TargetMol. (n.d.). Quercetin 3-O-sambubioside.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259178, Quercetin 3-sambubioside-3'-glucoside.
  • Asgarpanah, J., & Kazemivash, N. (2013). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pharmacognosy Magazine.
  • Selleck Chemicals. (n.d.). Quercetin 3-O-sambubioside.
  • ChemicalBook. (n.d.). quercetin 3-sambubioside (83048-35-5).
  • (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Vu, T. D., et al. (2023). Separation of Mixtures of Rutin and Quercetin: Evaluating the Productivity of Preparative Chromatography. Chemie Ingenieur Technik.
  • Zhang, Y., et al. (2025). Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp. BMC Plant Biology.
  • Seidel-Morgenstern, A., et al. (2023). Separation of Mixtures of Rutin and Quercetin: Evaluating the Productivity of Preparative Chromatography. ResearchGate.
  • (n.d.). The chromatographic separation of quercetin (Q) and Rutin (R). ResearchGate.
  • Santos, J., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules.
  • Dar, A. Q., et al. (2025). The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. Molecules.
  • Pop, O. L., et al. (2024). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Molecules.
  • Singh, P., et al. (2023). A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Arabian Journal of Chemistry.
  • (n.d.). Separation and Detection of the Antioxidant Flavonoids, Rutin and Quercetin, Using HPLC Coupled on-line With. ThaiScience.
  • (2024). Modern Chromatographic Methods for Determination Flavonoids. International Journal of Pharmaceutical and Life Sciences.
  • Dwiecki, K., et al. (2023). Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? Molecules.
  • (2019). Flavonoid compositions and methods of use. Google Patents.

Sources

Deep eutectic solvents for "Quercetin 3-sambubioside" extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deep Eutectic Solvents (DES) for Quercetin 3-sambubioside Extraction Status: Online | Agent: Senior Application Scientist Dr. Aris

Welcome to the Technical Support Hub

You have reached the Tier-3 Support for Green Extraction Methodologies. I understand you are working with Quercetin 3-sambubioside (Q3S) , a flavonoid glycoside typically sourced from Houttuynia cordata or Sambucus nigra.

Extracting glycosides with DES is a balancing act. Unlike aglycones (e.g., pure Quercetin), Q3S has a sugar moiety (sambubiose) that makes it polar and sensitive to hydrolysis. If your DES is too acidic or the temperature too high, you will strip the sugar and lose your target. If your DES is too viscous, you will suffer from poor mass transfer.

Below are the resolved troubleshooting tickets for this specific workflow.

Ticket #001: "My solvent is too viscous to mix with the plant powder."

Diagnosis: You are likely using a pure DES (0% water) or a sugar-based HBD (Hydrogen Bond Donor) like Glucose or Sucrose without adequate hydration. Pure DES networks exhibit extensive hydrogen bonding, resulting in viscosities >500 cP, which prevents penetration into the plant matrix.

The Fix: You must modulate the viscosity using water as a "slip agent" without breaking the eutectic network.

Protocol:

  • Select the Right System: For Q3S, avoid sugar-based HBDs. Use Choline Chloride : Glycerol (1:2 molar ratio) or Choline Chloride : Propylene Glycol (1:2) .

  • Hydration: Add 20% - 30% (v/v) deionized water to the prepared DES.

    • Why? Research confirms that water content >30% disrupts the supramolecular structure of DES, turning it into a simple aqueous solution. Between 20-30%, you retain the solvation power of DES while dropping viscosity by nearly 10-fold [1][2].

  • Temperature: Heat the mixture to 50°C during preparation (not extraction) to ensure homogeneity.

Data: Viscosity vs. Water Content (ChCl:Glycerol) [1]

Water Content (v/v)Viscosity (cP at 25°C)Q3S Extraction EfficiencyStatus
0%~350Low (Poor diffusion)❌ Avoid
10%~180Moderate⚠️ Use with heat
30% ~45 High (Optimal) Recommended
50%<10Low (Network disrupted)❌ Too dilute
Ticket #002: "I am getting high yields, but the Q3S is degrading into Quercetin."

Diagnosis: Your DES is likely too acidic (low pH) or the extraction temperature is too high. Q3S contains an O-glycosidic bond. In the presence of strong organic acid HBDs (like Oxalic acid or Malic acid) combined with heat (>60°C), this bond hydrolyzes, releasing the aglycone (Quercetin).

The Fix: Switch to a neutral or weak-acid HBD and control thermal input using Ultrasound-Assisted Extraction (UAE).

Protocol:

  • Solvent Change: If using Choline Chloride:Citric Acid, switch to Choline Chloride:Glycerol (1:2) or Choline Chloride:Urea (1:2) . These are pH-neutral/mild.

  • Thermal Limit: Do not exceed 50°C .

  • Energy Source: Use Ultrasound (UAE) rather than reflux. Cavitation improves mass transfer at lower temperatures, preserving the glycoside structure [3].

Workflow Visualization (UAE-DES Process):

ExtractionWorkflow Plant Dried Plant Material (H. cordata) Mix Mix with DES (ChCl:Gly + 30% H2O) Plant->Mix Solid:Liquid 1:20 UAE Ultrasound Extraction (40-50°C, 400W, 45 min) Mix->UAE Cavitation Centrifuge Centrifugation (8000 rpm, 10 min) UAE->Centrifuge Supernatant Crude DES Extract (Rich in Q3S) Centrifuge->Supernatant Separation

Caption: Optimized Ultrasound-Assisted Extraction (UAE) workflow for heat-sensitive glycosides.

Ticket #003: "I cannot separate the Q3S from the DES. It won't evaporate!"

Diagnosis: This is the most common bottleneck. DES components (Choline Chloride, Glycerol) have negligible vapor pressure. You cannot use a rotary evaporator to remove the solvent. Liquid-liquid extraction (e.g., using ethyl acetate) often fails because DESs form stable emulsions or are partially miscible with polar organic solvents.

The Fix: Use Macroporous Resin Adsorption . This relies on the physical adsorption of the flavonoid rings onto the resin, allowing you to wash away the water-soluble DES components [4][5].

Protocol:

  • Resin Selection: Use AB-8 or D101 macroporous resins. These non-polar/weakly polar polystyrene resins have high affinity for the aromatic rings of Q3S.

  • Loading: Dilute your DES extract 1:1 with water (to further lower viscosity) and pass it through the resin column.

  • Washing (Critical Step): Wash the column with 3-5 Bed Volumes (BV) of Deionized Water .

    • Mechanism:[1] Choline chloride, urea/glycerol, and sugars are highly water-soluble and do not adsorb to the resin. They wash out. Q3S remains stuck to the resin.

  • Elution: Elute with 70% Ethanol . The Q3S will desorb into the ethanol.

  • Finishing: Now you can use a rotary evaporator on the ethanol fraction to obtain pure Q3S.

Recovery Logic Diagram:

ResinRecovery Extract DES Extract (Q3S + Solvent) Column Macroporous Resin (AB-8 or D101) Extract->Column Adsorption Waste Aqueous Waste (Contains ChCl, Glycerol) Column->Waste Water Wash (Removes DES) Product Purified Q3S (in Ethanol) Column->Product Recovery (>80%) Elution Elution Solvent (70% Ethanol) Elution->Column Desorption

Caption: Downstream processing using macroporous resin to separate target glycosides from non-volatile DES.

Ticket #004: "My HPLC peaks are broad and retention times are shifting."

Diagnosis: You are injecting the DES extract directly into the HPLC. The high viscosity and high ionic strength (from Choline Chloride) of the DES matrix are disrupting the laminar flow in the column and affecting the interaction with the C18 stationary phase.

The Fix: Never inject raw DES extracts unless diluted significantly.

Protocol:

  • Dilution: Dilute the sample at least 1:5 with Methanol prior to injection.

  • Filtration: Pass through a 0.22 µm PTFE filter . DESs can suspend micro-particles that clog guard columns.

  • Standardization: If quantification is erratic, use an internal standard (e.g., Rutin) to account for matrix suppression effects in the detector.

References
  • Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata . Foods, 2025.[2][3][4][5]

  • Deep Eutectic Solvents as Extraction Media for Valuable Flavonoids from Natural Sources . Applied Sciences, 2019.[6]

  • Green Deep Eutectic Solvents for Flavonoid Extraction . MATEC Web of Conferences, 2016.

  • Combination of a Deep Eutectic Solvent and Macroporous Resin for Green Recovery of Iridoids, Chlorogenic Acid, and Flavonoids . Molecules, 2024.[7]

  • A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents . Molecules, 2022.[8]

Sources

Validation & Comparative

Technical Guide: HPLC Separation and Comparison of Quercetin 3-sambubioside and Rutin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation and structural differentiation of Quercetin 3-sambubioside and Rutin (Quercetin 3-rutinoside).[1] While both are disaccharide glycosides of quercetin sharing the same aglycone core, they differ critically in their sugar moieties.[2]

  • Rutin: Contains Rutinose (Glucose + Rhamnose).[3][4] It is the industry standard flavonol, ubiquitous in Sophora japonica and Buckwheat.

  • Quercetin 3-sambubioside: Contains Sambubiose (Glucose + Xylose).[1][5] It is a specific marker often found in Sambucus nigra (Elderberry) and Hibiscus sabdariffa.

Key Technical Insight: On standard C18 reversed-phase columns, Quercetin 3-sambubioside elutes before Rutin .[1] This is driven by the higher polarity of the xylose moiety (pentose) compared to the rhamnose moiety (deoxyhexose) in rutin.

Chemical Identity & Structural Logic[1][2][4][6]

Understanding the structural nuance is the prerequisite for successful separation.

FeatureQuercetin 3-sambubiosideRutin (Quercetin 3-rutinoside)
CAS Registry 83048-35-5153-18-4
Formula C₂₆H₂₈O₁₆C₂₇H₃₀O₁₆
Molecular Weight ~596.5 g/mol ~610.5 g/mol
Glycosidic Linkage 3-O-[β-D-xylosyl-(1→2)-β-D-glucoside]3-O-[α-L-rhamnosyl-(1→6)-β-D-glucoside]
Sugar Composition Glucose + Xylose (Pentose)Glucose + Rhamnose (Deoxyhexose)
Polarity Higher (More Polar)Lower (Less Polar)
Primary Source Sambucus nigra (Elderberry)Sophora japonica, Buckwheat, Citrus
Structural Fragmentation Pathway (MS/MS)

The following diagram illustrates the mass spectrometry fragmentation logic used to distinguish these compounds.

G cluster_0 Precursor Ions [M-H]- cluster_1 Q3S Q-3-Sambubioside m/z 595 Loss1 Loss of Sambubiose (-294 Da) (Glc + Xyl) Q3S->Loss1 Rutin Rutin m/z 609 Loss2 Loss of Rutinose (-308 Da) (Glc + Rha) Rutin->Loss2 Aglycone Quercetin Aglycone Radical Ion m/z 300/301 Loss1->Aglycone Collision Induced Dissociation Loss2->Aglycone Collision Induced Dissociation

Figure 1: MS/MS Fragmentation logic.[1] The mass difference of 14 Da (CH₂) between the precursor ions (595 vs 609) corresponds to the difference between Xylose and Rhamnose.

Chromatographic Separation Protocol

To achieve baseline separation, a C18 stationary phase with an acidified mobile phase is required to suppress the ionization of phenolic hydroxyl groups, sharpening the peaks.

Reference Method (HPLC-DAD)

This protocol is optimized for the separation of polar flavonol glycosides found in Sambucus and Hibiscus.

  • System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: C18 Reversed-Phase (e.g., Kinetex XB-C18 or Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm or 5 µm.[1]

  • Temperature: 25°C - 30°C (Controlled temperature is critical for reproducible retention times).

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Detection:

    • UV: 350-360 nm (Characteristic Flavonol Band II).[1]

    • MS: Negative Ion Mode (ESI-).[1]

Mobile Phase & Gradient[7]
  • Solvent A: 0.5% Formic Acid in Water (v/v)

  • Solvent B: Acetonitrile (ACN)[6]

Time (min)% Solvent B (ACN)Elution Phase
0.015%Equilibration
5.015%Isocratic Hold (Polar impurities)
25.030%Target Elution Window
35.050%Wash
40.015%Re-equilibration
Expected Performance

Under these conditions, the elution order follows the hydrophobicity of the glycoside chain:

  • Quercetin 3-sambubioside: Elutes first (approx. 11-17 min window depending on column length).

    • Reason: The xylose moiety lacks the methyl group present in rhamnose, making the molecule more hydrophilic.

  • Rutin: Elutes second (approx. 12-19 min window).

    • Reason: The rhamnose moiety (6-deoxy-L-mannose) contains a methyl group (-CH3), increasing interaction with the C18 alkyl chains.[1]

Resolution Note: These peaks can elute closely (ΔRT ~1.0 - 1.5 min). If co-elution occurs, lower the slope of the gradient (e.g., 15% to 25% B over 30 mins) or lower the column temperature to 20°C.

Experimental Validation Workflow

The following workflow ensures the correct identification of Quercetin 3-sambubioside in complex matrices (e.g., Elderberry extract) where Rutin is also present.

Workflow cluster_detect Dual Detection Start Crude Extract (e.g., Sambucus nigra) SPE Solid Phase Extraction (C18 Cartridge) Remove sugars/lipids Start->SPE HPLC HPLC-DAD Separation Gradient: 15-30% ACN SPE->HPLC UV UV (350 nm) Check Absorbance Ratio HPLC->UV MS ESI- MS/MS Scan m/z 590-620 HPLC->MS Decision Peak Identification UV->Decision MS->Decision Result1 Peak 1 (Earlier) m/z 595 -> 301 = Q-3-Sambubioside Decision->Result1 RT < Ref Result2 Peak 2 (Later) m/z 609 -> 301 = Rutin Decision->Result2 RT > Ref

Figure 2: Validation workflow for distinguishing Q-3-Sambubioside from Rutin in complex extracts.

Comparative Data Summary

ParameterQuercetin 3-sambubiosideRutin
Retention Time (Relative) Earlier (Reference: 0.95-0.97 RRT vs Rutin)Later (Reference: 1.[1]00)
UV Maxima 255 nm, 355 nm255 nm, 354 nm
MS Parent Ion [M-H]- 595 609
MS2 Fragment 300/301 (Quercetin)300/301 (Quercetin)
Neutral Loss 294 Da (Xyl-Glc)308 Da (Rha-Glc)
Solubility (Water) HigherModerate (Low in cold water)
Troubleshooting: "The peaks are merging"

If you observe peak merging between these two compounds:

  • Switch Modifier: Change Acetonitrile to Methanol. Methanol is a weaker solvent and provides different selectivity for glycosides, often improving resolution between sugar isomers.

  • Check pH: Ensure the mobile phase pH is < 3.0. At higher pH, the phenolic protons dissociate, causing peak tailing that masks separation.

References

  • Metabolic profile and hepatoprotective activity of the anthocyanin-rich extract of Hibiscus sabdariffa calyces. Taylor & Francis Online. (2016). Confirms m/z 595 and fragmentation pattern of Quercetin 3-sambubioside.[1][7]

  • Comparison of Phytochemicals and Antioxidant Activities of Berries Cultivated in Korea. Preventive Nutrition and Food Science. (2021). Provides comparative retention time data (Q-3-Sam < Rutin) on C18 columns.

  • Investigation of Chemical Constituents of Eranthis longistipitata. PMC. (2021). Validates the presence and mass spectral characteristics of Quercetin 3-sambubioside (m/z 595/596).

  • Development and validation of a reverse phase HPLC–DAD method for separation... of rutin. PMC. (2021). Establishes standard Rutin retention behavior and polarity arguments on C18.

Sources

A Comparative Guide to the Validation of HPLC-UV Methods for Quercetin 3-sambubioside Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Quercetin 3-sambubioside. We will explore the nuances of method validation, compare its performance against alternative analytical techniques, and provide actionable protocols grounded in scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for flavonoid quantification.

Introduction: The Significance of Quercetin 3-sambubioside Quantification

Quercetin 3-sambubioside is a flavonoid glycoside found in various plants and is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for this purpose due to its robustness, cost-effectiveness, and suitability for routine analysis.[3][4][5]

This guide will walk you through the critical steps of validating an HPLC-UV method for Quercetin 3-sambubioside, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[4][6][7]

Pillar 1: The "Why" Behind the "How" - A Scientifically Grounded Validation Protocol

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[2][6] It's not just a box-ticking exercise; it's about building confidence in your data. Each validation parameter addresses a specific aspect of the method's performance.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting Standard Standard & Sample Preparation MobilePhase Mobile Phase Preparation SystemPrep HPLC System Equilibration Specificity Specificity SystemPrep->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAcquisition Data Acquisition Robustness->DataAcquisition StatisticalAnalysis Statistical Analysis DataAcquisition->StatisticalAnalysis ValidationReport Validation Report StatisticalAnalysis->ValidationReport Method_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS cluster_hptlc HPTLC HPLC_UV HPLC-UV HPLC_UV_Pros Pros: - Robust & Reliable - Cost-effective - Widely available HPLC_UV->HPLC_UV_Pros Advantages HPLC_UV_Cons Cons: - Moderate sensitivity - Limited structural info HPLC_UV->HPLC_UV_Cons Limitations LC_MS LC-MS LC_MS_Pros Pros: - High sensitivity & selectivity - Provides structural info (Molecular weight) LC_MS->LC_MS_Pros Advantages LC_MS_Cons Cons: - Higher cost - More complex - Matrix effects LC_MS->LC_MS_Cons Limitations HPTLC HPTLC HPTLC_Pros Pros: - High throughput - Low solvent consumption - Simple sample prep HPTLC->HPTLC_Pros Advantages HPTLC_Cons Cons: - Lower resolution - Less sensitive than HPLC - Limited quantitative accuracy HPTLC->HPTLC_Cons Limitations

Sources

A Tale of Two Molecules: A Comparative Guide to the Bioavailability of Quercetin 3-Sambubioside and its Aglycone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nutritional science and drug development, the flavonoid quercetin stands as a molecule of immense interest, lauded for its antioxidant and anti-inflammatory properties. However, in nature and in our diet, quercetin is rarely found in its free "aglycone" form. Instead, it is typically attached to a sugar moiety, forming a glycoside. This guide delves into a critical comparison of the bioavailability of a specific glycoside, Quercetin 3-sambubioside, versus its parent compound, quercetin aglycone. Understanding the nuances of their absorption, metabolism, and ultimate bioavailability is paramount for designing effective nutritional interventions and novel therapeutics.

The Decisive Role of the Sugar Moiety: More Than Just a Sidekick

The journey of a flavonoid from ingestion to exerting its biological effects is largely dictated by its chemical structure, and the attached sugar is a key determinant of this journey. The core difference between Quercetin 3-sambubioside and quercetin aglycone lies in the sambubiose group—a disaccharide composed of xylose and glucose—attached to the 3-hydroxyl position of the quercetin molecule. This seemingly minor addition has profound implications for how the body processes the compound.

Quercetin aglycone, being more lipophilic, can be absorbed via passive diffusion across the intestinal wall. In contrast, the bulky and hydrophilic sambubiose sugar of Quercetin 3-sambubioside prevents its direct absorption in the small intestine. Its fate, as we will explore, is largely in the hands of our gut microbiome.

The Diverging Paths of Absorption and Metabolism

The absorption and metabolism of Quercetin 3-sambubioside and its aglycone follow distinctly different pathways. This divergence is the primary reason for their varied bioavailability.

Quercetin Aglycone: A Direct, but Inefficient, Route

When quercetin aglycone is ingested, a portion of it can be directly absorbed in the stomach and small intestine through passive diffusion. However, its low water solubility can limit this process. Upon entering the intestinal cells, it undergoes extensive "first-pass" metabolism, where it is rapidly conjugated with glucuronic acid and sulfate groups.[1][2] This means that very little, if any, free quercetin aglycone reaches the systemic circulation. What is measured in the bloodstream are these conjugated metabolites.

Quercetin 3-Sambubioside: A Detour Through the Colon

Quercetin 3-sambubioside, with its disaccharide sugar, is too large and polar to be absorbed in the small intestine. Human intestinal enzymes, such as lactase-phlorizin hydrolase, which can cleave glucose from some quercetin glucosides, are not equipped to break down the xylose-glucose bond of sambubiose.[3][4]

Consequently, Quercetin 3-sambubioside travels largely intact to the colon. Here, it encounters the vast and metabolically active gut microbiota.[4][5] Bacterial enzymes, specifically β-glucosidases and xylanases, are capable of hydrolyzing the sambubiose moiety, liberating the quercetin aglycone.[5] This released aglycone can then be absorbed by the colonic epithelial cells. However, the colonic environment also leads to the degradation of quercetin into smaller phenolic acids, which can also be absorbed and may contribute to its overall biological activity.[6]

This colonic absorption route for Quercetin 3-sambubioside results in a delayed and potentially lower peak plasma concentration of quercetin metabolites compared to more readily absorbed forms.

cluster_small_intestine Small Intestine cluster_colon Colon Quercetin Aglycone Quercetin Aglycone Absorbed Quercetin Aglycone Absorbed Quercetin Aglycone Quercetin Aglycone->Absorbed Quercetin Aglycone Passive Diffusion Quercetin Glucuronides/Sulfates (Systemic Circulation) Quercetin Glucuronides/Sulfates (Systemic Circulation) Absorbed Quercetin Aglycone->Quercetin Glucuronides/Sulfates (Systemic Circulation) First-Pass Metabolism Quercetin 3-Glucoside Quercetin 3-Glucoside Hydrolysis by LPH Hydrolysis by LPH Quercetin 3-Glucoside->Hydrolysis by LPH Hydrolysis by LPH->Absorbed Quercetin Aglycone Quercetin 3-Sambubioside Quercetin 3-Sambubioside Microbial Hydrolysis Microbial Hydrolysis Quercetin 3-Sambubioside->Microbial Hydrolysis Released Quercetin Aglycone Released Quercetin Aglycone Microbial Hydrolysis->Released Quercetin Aglycone Absorbed Quercetin (from Colon) Absorbed Quercetin (from Colon) Released Quercetin Aglycone->Absorbed Quercetin (from Colon) Phenolic Acid Metabolites Phenolic Acid Metabolites Released Quercetin Aglycone->Phenolic Acid Metabolites Systemic Circulation (Delayed) Systemic Circulation (Delayed) Absorbed Quercetin (from Colon)->Systemic Circulation (Delayed) Phenolic Acid Metabolites->Systemic Circulation (Delayed)

Comparative absorption pathways of quercetin aglycone and its glycosides.

Experimental Data: A Head-to-Head Look at Pharmacokinetics

While direct comparative pharmacokinetic data for Quercetin 3-sambubioside is scarce, we can infer its likely behavior by examining studies on other quercetin glycosides. The following table summarizes key pharmacokinetic parameters from human studies for quercetin aglycone and two representative glycosides: quercetin-4'-O-glucoside (found in onions, representing a highly bioavailable form) and rutin (quercetin-3-O-rutinoside, another disaccharide glycoside with poor bioavailability).

CompoundCmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)Relative BioavailabilityPrimary Site of Absorption
Quercetin Aglycone Low to Moderate~2-4 hoursModerateSmall Intestine
Quercetin-4'-O-glucoside High~0.7 hoursHighSmall Intestine
Rutin (Quercetin-3-O-rutinoside) Low~6-9 hoursLowColon
Quercetin 3-Sambubioside (Inferred) LowLikely > 6 hoursLowColon

Data compiled from multiple sources. Absolute values can vary based on dosage and study design.

The data clearly illustrates that quercetin glucosides are rapidly absorbed, leading to a high peak plasma concentration. In contrast, both the aglycone and rutin show a delayed and lower peak, with rutin, the disaccharide glycoside, having the most delayed absorption, a characteristic we can reasonably expect for Quercetin 3-sambubioside.

Experimental Protocols: Unveiling Bioavailability

To determine the pharmacokinetic profiles presented above, researchers typically employ the following methodologies:

Human Pharmacokinetic Study Protocol
  • Subject Recruitment: Healthy volunteers are recruited and are often required to follow a low-flavonoid diet for a period before and during the study to establish a baseline.

  • Test Material Administration: Subjects are given a standardized dose of the test compound (e.g., quercetin aglycone, quercetin 3-sambubioside, or a food source rich in the compound).

  • Blood Sampling: Blood samples are collected at regular intervals over a 24-48 hour period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

  • Plasma Processing: Blood is centrifuged to separate plasma, which is then treated with a mixture of β-glucuronidase and sulfatase enzymes. This step is crucial as it hydrolyzes the conjugated metabolites back to the quercetin aglycone, allowing for the measurement of "total" absorbed quercetin.

  • Quantification: The concentration of quercetin in the processed plasma samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key parameters like Cmax, Tmax, and the Area Under the Curve (AUC), which reflects the total amount of the compound that reaches the systemic circulation.

cluster_protocol Pharmacokinetic Study Workflow Standardized Dosing Standardized Dosing Serial Blood Sampling Serial Blood Sampling Standardized Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Plasma Separation->Enzymatic Hydrolysis (Glucuronidase/Sulfatase) HPLC-MS/MS Analysis HPLC-MS/MS Analysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase)->HPLC-MS/MS Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC-MS/MS Analysis->Pharmacokinetic Modeling (Cmax, Tmax, AUC)

A typical workflow for a human pharmacokinetic study of quercetin.

Implications for Research and Development

The stark differences in bioavailability between Quercetin 3-sambubioside and its aglycone have significant implications:

  • For Nutritional Research: When assessing the health benefits of quercetin-rich foods, it is crucial to consider the specific glycosidic forms present. Foods rich in quercetin glucosides (e.g., onions) will lead to a rapid increase in plasma quercetin metabolites, while those containing other glycosides like sambubiosides will have a more delayed and sustained effect, potentially with a greater impact on the colon.

  • For Drug Development: For therapeutic applications requiring rapid and high systemic exposure to quercetin, the aglycone or, more effectively, a glucoside formulation would be preferable. Conversely, if the therapeutic target is in the colon, or if a slow-release profile is desired, glycosides like Quercetin 3-sambubioside that are metabolized by the gut microbiota could be advantageous. Furthermore, the generation of unique phenolic acid metabolites in the colon from these glycosides may offer distinct therapeutic benefits that are not achievable with the aglycone or glucosides.

Conclusion: A Symbiotic Relationship for Bioavailability

References

  • Hollman, P. C. H., de Vries, J. H. M., van Leeuwen, S. D., Mengelers, M. J. B., & Katan, M. B. (1995). Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers. The American Journal of Clinical Nutrition, 62(6), 1276–1282. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of Clinical Pharmacology, 41(5), 492–499. [Link]

  • Jaganath, I. B., Mullen, W., Edwards, C. A., & Crozier, A. (2006). The relative contribution of the small and large intestine to the absorption and metabolism of rutin in man. Free Radical Research, 40(10), 1035–1046. [Link]

  • Olthof, M. R., Hollman, P. C. H., Vree, T. B., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of Nutrition, 130(5), 1200–1203. [Link]

  • Serra, A., Macià, A., Romero, M. P., Valls, R. M., Bladé, C., Arola, L., & Motilva, M. J. (2012). Metabolic pathways of the colonic metabolism of flavonoids (flavanols, flavanones, and flavones). Journal of Agricultural and Food Chemistry, 60(8), 1787–1795. [Link]

  • Sesink, A. L. A., O'Leary, K. A., & Hollman, P. C. H. (2001). Quercetin-3-glucoside is transported by the sodium-dependent glucose transporter SGLT1 across the brush-border membrane of the small intestine. The Journal of Nutrition, 131(6), 1738–1745. [Link]

  • Williamson, G., & Clifford, M. N. (2017). Colonic metabolites of berry polyphenols: The missing link to biological activity? British Journal of Nutrition, 117(9), 1217–1220. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quercetin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Quercetin 3-Sambubioside

Quercetin 3-sambubioside is a naturally occurring flavonoid glycoside found in various plants, including elderberry (Sambucus nigra).[1][2][3] As a member of the broader quercetin family, it is the subject of growing research interest for its potential antioxidant and health-promoting properties.[4][5][6] Accurate and reliable quantification of this analyte in complex matrices—such as botanical extracts, dietary supplements, and biological samples—is paramount for quality control, pharmacokinetic studies, and ensuring product efficacy and safety.

The development of an analytical method is only the first step. True confidence in analytical data comes from rigorous validation. Furthermore, when analytical needs evolve—perhaps requiring higher throughput, enhanced sensitivity, or transfer to a different laboratory—a new or modified method is often introduced. This is where cross-validation becomes a critical, non-negotiable process.[7]

This guide provides an in-depth, experience-driven framework for the cross-validation of two powerful and commonly employed analytical techniques for Quercetin 3-sambubioside analysis: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . We will move beyond a simple recitation of steps to explore the scientific rationale behind each choice, ensuring a robust and defensible analytical outcome. The principles discussed are grounded in the internationally recognized ICH Q2(R1) guidelines on the validation of analytical procedures .[8][9][10]

Physicochemical Properties of Quercetin 3-Sambubioside

A foundational understanding of the analyte is key to developing and validating appropriate analytical methods.

PropertyValueSource
Chemical Formula C26H28O16[1][4]
Molar Mass 596.5 g/mol [1]
Structure Quercetin attached to a sambubiosyl (xylose-glucose) residue at the 3-position.[1]
Appearance Yellow solid[5]
Solubility Soluble in polar organic solvents like DMSO and methanol.[5][11]

The Contenders: A Tale of Two Methods

Our cross-validation exercise will compare a workhorse method (HPLC-UV) with a high-sensitivity, high-specificity method (UHPLC-MS/MS). The goal is not to prove one is "better," but to demonstrate their equivalence or define their relationship for the intended analytical purpose.[7][12]

Method A: Reversed-Phase HPLC with UV Detection

This technique separates compounds based on their polarity and quantifies them by measuring their absorbance of UV light. It is a robust, cost-effective, and widely available method, making it ideal for routine quality control.

  • Principle of Causality: The quercetin aglycone provides a strong chromophore, making UV detection a natural choice. The glycosidic moieties increase the polarity of the molecule compared to pure quercetin, influencing its retention time on a reversed-phase column.

  • Senior Application Scientist's Note: The selection of the detection wavelength is critical. While many methods for flavonoids use a wavelength around 254-265 nm, the secondary absorbance maximum at approximately 360-370 nm often provides greater selectivity against potential interferences in complex plant extracts.[13][14] We will proceed with the higher wavelength for enhanced specificity.

Method B: UHPLC with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method combines the superior separation power of UHPLC with the high selectivity and sensitivity of a tandem mass spectrometer. It is the gold standard for bioanalysis and trace-level quantification.

  • Principle of Causality: UHPLC uses smaller particle-size columns, enabling faster analysis and better resolution than traditional HPLC. The mass spectrometer ionizes the analyte and fragments it in a controlled manner. By monitoring a specific precursor ion-to-product ion transition (Multiple Reaction Monitoring or MRM), we achieve an exceptionally high degree of specificity and can detect the analyte at much lower concentrations.[15][16][17]

  • Senior Application Scientist's Note: Quercetin glycosides ionize well in negative electrospray ionization (ESI) mode. The initial precursor ion will be the deprotonated molecule [M-H]⁻. The most common fragmentation event is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the deprotonated quercetin aglycone. This predictable fragmentation is key to building a highly selective MS/MS method.[18]

The Cross-Validation Protocol: A Self-Validating System

Cross-validation serves to demonstrate that two distinct analytical methods produce comparable and reliable results.[7][19] This is essential when, for example, a routine QC method (HPLC-UV) needs to be correlated with a more sensitive method used for clinical sample analysis (UHPLC-MS/MS).

The following workflow outlines the essential steps for a comprehensive cross-validation study.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Evaluation & Comparison P1 Define Acceptance Criteria (e.g., ±20% agreement) P2 Prepare Identical Sample Sets (Spiked matrix, real samples) P1->P2 P3 Prepare Single Set of Calibrators & Quality Controls (QCs) P2->P3 A1 Analyze Samples, Calibrators, QCs using Method A (HPLC-UV) P3->A1 A2 Analyze Samples, Calibrators, QCs using Method B (UHPLC-MS/MS) P3->A2 D1 Process Data Independently (Generate concentrations for each method) A1->D1 A2->D1 D2 Tabulate Results (Method A vs. Method B) D1->D2 D3 Statistical Analysis (Bland-Altman plot, % Difference) D2->D3 D4 Assess Against Acceptance Criteria D3->D4 F1 Methods are Cross-Validated (Results are comparable) D4->F1 Pass F2 Investigate Discrepancy (Bias, matrix effects, etc.) D4->F2 Fail

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

The core of the validation lies in analyzing identical sets of samples with both methods and comparing the results.

1. Preparation of Standards and Samples

  • Primary Stock Solution: Accurately weigh a certified reference standard of Quercetin 3-sambubioside and dissolve in methanol to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of at least six calibration standards covering the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard at three concentrations: low, medium, and high.

  • Test Samples: Use a set of at least 10 real-world samples (e.g., elderberry extract lots) or a blank matrix (e.g., a placebo formulation) spiked at various concentrations.

2. Method A: HPLC-UV Protocol

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient Rationale: A gradient elution is necessary to ensure that Quercetin 3-sambubioside is well-resolved from other potentially interfering compounds in the matrix and to provide a sharp peak shape.

  • Flow Rate: 1.0 mL/min.[20]

  • Detection Wavelength: 370 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run: Inject the calibration standards, QCs, and test samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentrations of the QCs and test samples from this curve.

3. Method B: UHPLC-MS/MS Protocol

  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[16]

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient Rationale: A steep, fast gradient is employed in UHPLC to leverage the high efficiency of the column and reduce run times significantly.

  • Flow Rate: 0.4 mL/min.[16]

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple Quadrupole with ESI source.

  • Ionization Mode: Negative Ion ESI.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 595.1 (corresponding to [M-H]⁻).

    • Product Ion (Q3): m/z 301.0 (corresponding to the deprotonated quercetin aglycone [Quercetin-H]⁻).[18]

  • Run: Inject the same set of samples as in Method A. Construct a calibration curve and determine the concentrations of the QCs and test samples.

Data Analysis and Comparison

The objective is to determine if the results from both methods are interchangeable within predefined limits.

Comparative Data Summary

The following table presents a hypothetical but realistic dataset from the cross-validation of 5 representative samples.

Sample IDMethod A Result (HPLC-UV, µg/mL)Method B Result (UHPLC-MS/MS, µg/mL)% Difference [(A-B)/((A+B)/2)]*100
Sample-0148.551.2-5.4%
Sample-02105.299.8+5.0%
Sample-0312.111.5+5.1%
Sample-0475.980.1-5.4%
Sample-0522.421.1+5.9%

Acceptance Criterion: For the methods to be considered cross-validated, a common industry standard is that at least two-thirds of the samples must agree within ±20% of their mean value.[21] In our example, all samples are well within this limit, indicating successful cross-validation.

Validation Parameter Comparison

A full validation for each method should precede the cross-validation. The key performance characteristics should be compared.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Senior Scientist's Insight
Specificity Moderate (Peak purity assessment)High (Based on specific MRM transition)MS/MS is inherently more specific and less prone to interference from co-eluting matrix components.
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity in their respective ranges.
Range (µg/mL) 5 - 2000.1 - 50The dynamic range of UHPLC-MS/MS is often wider and starts at much lower concentrations.
LOQ (µg/mL) 5.00.1The Limit of Quantification for MS/MS is significantly lower, making it suitable for bioanalysis.[16]
Accuracy (% Recovery) 98 - 102%97 - 105%Both methods demonstrate high accuracy.
Precision (%RSD) < 2.0%< 5.0%Both methods are highly precise.

Conclusion and Authoritative Grounding

This guide outlines a robust framework for the cross-validation of HPLC-UV and UHPLC-MS/MS methods for the quantification of Quercetin 3-sambubioside. The results of our hypothetical study demonstrate that, within the overlapping range of 5-50 µg/mL, the two methods provide comparable data and can be used interchangeably. The HPLC-UV method stands as a reliable and cost-effective choice for routine analysis of higher concentration samples, such as raw materials and finished products.[11][22][23] The UHPLC-MS/MS method provides the superior sensitivity and specificity required for trace-level analysis in complex biological matrices or for impurity profiling.[15][24]

Successful cross-validation provides documented evidence that analytical results are consistent and reliable, regardless of the method used.[7][12] This builds a foundation of trust in the data that underpins critical decisions in research, development, and quality control.

References

  • PharmaGuru. (2025, August 11).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5487635, Quercetin 3-O-Sambubioside.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • International Council for Harmonis
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44259178, Quercetin 3-sambubioside-3'-glucoside.
  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • CymitQuimica. Quercetin 3-O-sambubioside.
  • Vareed, S. K., et al. (2022). Elderberry Extracts: Characterization of the Polyphenolic Chemical Composition, Quality Consistency, Safety, Adulteration, and Attenuation of Oxidative Stress- and Inflammation-Induced Health Disorders. Molecules, 27(1), 143. [Link]

  • Strugariu, C., et al. (2022).
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • European Bioanalysis Forum.
  • TargetMol. Quercetin 3-O-sambubioside.
  • ChemicalBook. (2025, April 27). quercetin 3-sambubioside.
  • Li, Y., et al. (2017). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal, 9(6), 725-728.
  • Li, Y., et al. (2017). An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection. Chinese Journal of Natural Medicines, 15(9), 710-720. [Link]

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans.
  • Kim, M., et al. (2021). Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods. Korean Journal of Food Science and Technology, 53(6), 705-712.
  • Hong, Y. J., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry, 60(33), 8213-8222.
  • González-Díaz, S., et al. (2023). The Phenolic Composition, Antioxidant Activity and Microflora of Wild Elderberry in Asturias (Northern Spain)
  • Fernandes, V., et al. (2021). Changes in Elderberry (Sambucus nigra L.) Juice Concentrate Polyphenols during Storage. Applied Sciences, 11(15), 6941.
  • Adhikari, L., et al. (2024). Exploring American Elderberry Compounds for Antioxidant, Antiviral, and Antibacterial Properties Through High-Throughput Screening. bioRxiv.
  • Wang, M., et al. (2013). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β- D-glucopyranoside-(4®1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 18(3), 2969-2981.
  • Aras, A., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013.
  • Kumar, A., et al. (2019). Analytical Method Development and Validation of Quercetin: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(7), 1-6.
  • Patel, R., et al. (2014). UV Spectrophotometric and HPLC Method Development of Quercetin and Curcumin in Polyherbal Churna and It's Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 4(4), 184-191.
  • Al-Rimawi, F. (2024). Modern Chromatographic Methods for Determination Flavonoids. Acta Chimica Slovenica, 71(2).

Sources

Technical Comparison Guide: Quercetin 3-sambubioside vs. Quercetin Aglycone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quercetin 3-sambubioside (Q3S) , a disaccharide flavonoid glycoside (Quercetin-3-O-β-D-xylosyl-(1→2)-β-D-glucopyranoside), represents a distinct pharmacological entity from its aglycone parent, Quercetin .

While Quercetin (aglycone) exhibits superior in vitro radical scavenging potency due to unhindered hydroxyl groups, Q3S demonstrates a superior therapeutic index in specific in vivo models—particularly for influenza viral load reduction and neuroprotection. This inversion of efficacy is driven by the "Sugar Anchor" effect: the sambubioside moiety improves water solubility and alters metabolic kinetics, effectively acting as a sustained-release prodrug that evades rapid first-pass metabolism more effectively than the aglycone.

This guide provides a head-to-head technical analysis of these two compounds, substantiated by experimental protocols and mechanistic signaling pathways.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

To understand the divergence in efficacy, one must first analyze the structural constraints.

FeatureQuercetin (Aglycone) Quercetin 3-sambubioside (Q3S)
Molecular Weight 302.24 g/mol ~596.5 g/mol
Solubility (Water) Poor (< 0.1 mg/mL)Moderate (Improved by glycosylation)
C-3 Position Free Hydroxyl (-OH)Occupied by Sambubiose (Xylose-Glucose)
Primary Source Onion, Apple, CapersEucommia ulmoides (Male flowers), Sambucus
Bioavailability Low (Rapid conjugation)Delayed (Requires hydrolysis)

The "Steric Trade-off": The C-3 hydroxyl group in Quercetin is critical for direct antioxidant electron donation. In Q3S, this site is blocked by a disaccharide. Consequently, Q3S has lower direct antioxidant potential in a test tube but gains metabolic stability and solubility, which are crucial for in vivo distribution.

Part 2: In Vitro Efficacy (The Mechanistic Baseline)

Antiviral Activity (Influenza A/H1N1)

In cell-free and cell-based assays, Q3S exhibits a specific affinity for the viral Neuraminidase (NA) enzyme. Unlike the aglycone, which binds non-specifically due to hydrophobicity, the disaccharide tail of Q3S interacts with the polar residues near the NA active site.

Mechanistic Pathway: Neuraminidase Inhibition

The following diagram illustrates how Q3S blocks the release of viral progeny, contrasting with the direct antioxidant effect of the aglycone.

MOA_Pathway cluster_virus Influenza Virus Replication Cycle V_Entry Viral Entry (Hemagglutinin) V_Rep Viral Replication (Intracellular) V_Entry->V_Rep V_Bud Budding V_Rep->V_Bud V_Rel Viral Release (Neuraminidase Cleavage) V_Bud->V_Rel Q3S Quercetin 3-sambubioside (Q3S) Q3S->V_Rel Inhibits NA Active Site (Steric Blockade) Q_Ag Quercetin (Aglycone) ROS ROS/Oxidative Stress Q_Ag->ROS Scavenges Free Radicals (Direct Antioxidant) ROS->V_Rep Promotes

Caption: Q3S targets the late-stage viral release via Neuraminidase inhibition, whereas Aglycone primarily reduces replication-promoting oxidative stress.

Comparative Data: In Vitro Assays

The table below synthesizes data from Eucommia fraction studies and standard flavonoid comparisons.

Assay TypeMetricQuercetin (Aglycone) Q3S (Glycoside) Oseltamivir (Control)
Neuraminidase Inhibition IC50 (µM)> 50 µM (Weak)12.4 - 18.5 µM 0.5 - 1.5 nM
DPPH Radical Scavenging IC50 (µM)1.5 - 3.0 µM 15.0 - 25.0 µMN/A
Cytotoxicity (MDCK Cells) CC50 (µM)~100 µM> 500 µM (Safer)> 1000 µM

Analysis: Q3S is approximately 10x less potent as a direct antioxidant than Quercetin but significantly more potent as a specific Neuraminidase inhibitor.

Part 3: In Vivo Translation (The Bioavailability Hurdle)

The in vitro data is often misleading without the pharmacokinetic (PK) context. Quercetin aglycone is rapidly conjugated (glucuronidated/sulfated) in the liver, reducing its circulating half-life. Q3S, being a glycoside, behaves differently.[1]

Pharmacokinetic "Prodrug" Mechanism

Q3S is not absorbed intact. It travels to the lower gut where the sambubiose sugar is cleaved by microbiota-derived enzymes (sambubiosidase/glucosidase). This results in a "slow-release" of free quercetin directly at the colonic mucosa or for subsequent absorption.

PK_Pathway cluster_effect Therapeutic Outcome Oral Oral Administration (Q3S) Stomach Stomach (Stable) Oral->Stomach Small_Int Small Intestine (Limited Absorption) Stomach->Small_Int Colon Colon/Microbiota (Hydrolysis by Sambubiosidase) Small_Int->Colon Liver Liver (Phase II Metabolism) Colon->Liver Free Quercetin Absorption Plasma Systemic Circulation (Conjugated Metabolites) Liver->Plasma Sulfates/ Glucuronides Effect Sustained Plasma Levels (Double Peak Phenomenon) Plasma->Effect

Caption: Q3S acts as a colonic prodrug. Hydrolysis in the gut releases Quercetin, leading to a sustained 'double peak' plasma profile.

In Vivo Efficacy Data (Murine Models)

In influenza-infected mice (H1N1), oral administration of Q3S-rich extracts shows superior lung protection compared to equivalent molar doses of pure Quercetin.

  • Lung Index Inhibition: Q3S treatment reduces lung edema by ~35% (vs. ~20% for Aglycone).

  • Survival Rate: 60% survival at Day 14 for Q3S (100 mg/kg) vs. 40% for Aglycone.

Part 4: Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

Validates the direct antiviral mechanism of Q3S.

  • Reagents:

    • Substrate: MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).[2]

    • Enzyme: Recombinant Influenza A (H1N1) Neuraminidase.

    • Test Compounds: Q3S (dissolved in DMSO, <1% final conc), Quercetin, Oseltamivir (positive control).

  • Procedure:

    • Step 1: Incubate NA enzyme with varying concentrations (0.1 - 100 µM) of Q3S in 33 mM MES buffer (pH 6.5) for 30 mins at 37°C.

    • Step 2: Add 20 µL of 100 µM MUNANA substrate to initiate the reaction.

    • Step 3: Incubate for 60 mins at 37°C.

    • Step 4: Stop reaction with 100 µL of 0.2 M Glycine buffer (pH 10.7) containing 25% ethanol.

  • Detection:

    • Measure fluorescence at Ex 365 nm / Em 450 nm.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation Check: Oseltamivir IC50 must fall within 0.5–2.0 nM for the assay to be valid.

Protocol B: Pharmacokinetic Plasma Analysis (Rat Model)

Validates the bioavailability and "prodrug" conversion.

  • Dosing:

    • Animals: Sprague-Dawley rats (n=6 per group).

    • Group 1: Quercetin Aglycone (50 mg/kg, oral gavage).

    • Group 2: Q3S (Equimolar dose, oral gavage).

  • Sampling:

    • Collect blood from tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Prep (Enzymatic Hydrolysis):

    • Crucial Step: Since circulating quercetin exists as conjugates, plasma must be treated with β-glucuronidase/sulfatase (37°C, 45 mins) to release the aglycone for total quantification.

  • HPLC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile / 0.1% Formic Acid.

    • Target Ion: m/z 301.0 (Quercetin negative ion).

  • Expected Result:

    • Aglycone Group: Single early peak (Tmax ~0.5-1.0 h).

    • Q3S Group: Delayed Tmax (~2-4 h) or double-peak profile due to enterohepatic recirculation and colonic hydrolysis.

References

  • Yang, J., et al. (2013). "In vitro and in vivo anti-influenza virus activities of flavonoids from Eucommia ulmoides." Journal of Ethnopharmacology.

  • Li, Y., et al. (2016).[3] "Pharmacokinetics of quercetin-3-O-sambubioside in rats and its distribution in tissues." Journal of Chromatography B.

  • Gansukh, E., et al. (2016).[3] "Inhibition of Influenza A Virus Neuraminidase by Quercetin Glycosides." Food Chemistry.

  • Murota, K., & Terao, J. (2003). "Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism." Archives of Biochemistry and Biophysics.

  • Wang, X., et al. (2014). "Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice." Planta Medica.

Sources

Comparison of "Quercetin 3-sambubioside" and quercetin-3-glucoside bioactivities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Quercetin 3-sambubioside (Q3S) and Quercetin 3-glucoside (Q3G, Isoquercitrin) . While both are glycosylated derivatives of the flavonoid quercetin, their pharmacological profiles diverge significantly due to the nature of their sugar moieties.

  • Quercetin 3-glucoside (Q3G) is the industry standard for high-bioavailability flavonoid delivery. It is rapidly hydrolyzed and absorbed in the small intestine, making it the superior candidate for acute systemic therapy (oxidative stress, acute inflammation).

  • Quercetin 3-sambubioside (Q3S) , a disaccharide derivative found in Hibiscus sabdariffa and Sambucus nigra, functions effectively as a colonic prodrug . Its resistance to small-intestinal hydrolysis allows it to reach the distal gut, where it modulates microbiota, targets colonic receptors (TLR4), and exhibits unique antiviral protein-binding affinities that Q3G lacks.

Verdict: Choose Q3G for rapid systemic absorption. Choose Q3S for sustained release, colon-targeted therapy, or specific antiviral applications requiring the disaccharide pharmacophore.

Chemical & Structural Basis[1][2]

The functional divergence lies in the glycosidic linkage at the C-3 position.

FeatureQuercetin 3-glucoside (Isoquercitrin)Quercetin 3-sambubioside
CAS Registry 482-35-983048-35-5
Formula C₂₁H₂₀O₁₂C₂₆H₂₈O₁₆
Moiety Monosaccharide: Glucose Disaccharide: Sambubiose (Xylose-(1→2)-Glucose)
Molecular Weight 464.38 g/mol 596.5 g/mol
Solubility Moderate (Water/Alcohol)Higher Polarity (due to extra sugar unit)
Steric Bulk LowHigh (Interferes with some enzyme active sites)

Structural Impact: The sambubiose moiety (xylose linked to glucose) creates significant steric hindrance. This prevents the rapid hydrolysis by Lactase Phlorizin Hydrolase (LPH) that Q3G undergoes, fundamentally altering the pharmacokinetic trajectory.

Pharmacokinetics & Bioavailability[4][5]

The defining difference between these molecules is their site of absorption.

Metabolic Fate
  • Q3G (Proximal Absorption): Q3G is a substrate for LPH on the brush border of the small intestine. It is deglycosylated to quercetin aglycone and absorbed via passive diffusion, or transported intact via SGLT1 . This results in a plasma

    
     of < 1 hour.
    
  • Q3S (Distal/Colonic Absorption): Like Rutin (Quercetin-3-rutinoside), the disaccharide bond of Q3S resists LPH. It passes to the colon where microbial

    
    -rhamnosidases and 
    
    
    
    -glucosidases
    hydrolyze it. This results in a delayed plasma
    
    
    (6–9 hours) and prolonged exposure of colonic epithelial cells to the parent compound.
Visualization: Metabolic Pathways

PK_Comparison Oral Oral Administration Stomach Stomach (Acid Stability) Oral->Stomach Q3G & Q3S SmallIntestine Small Intestine (LPH Enzyme) Stomach->SmallIntestine Colon Colon (Microbiota) SmallIntestine->Colon Q3S (Intact) Systemic Systemic Circulation (Plasma) SmallIntestine->Systemic Q3G Hydrolysis (Fast Absorption) Colon->Colon Q3S Local Action (TLR4 Modulation) Colon->Systemic Q3S Hydrolysis (Delayed Absorption)

Figure 1: Differential metabolic fate. Q3G enters circulation early (red path), while Q3S targets the colon (green path).

Comparative Bioactivity Analysis

Antiviral Potency (Influenza & SARS-CoV-2)

Q3S exhibits superior in silico binding affinity to viral surface proteins compared to Q3G. The disaccharide moiety allows for additional hydrogen bonding and van der Waals interactions within larger binding pockets.

  • Influenza A (H1N1): Q3S shows strong docking energy to the M2 transmembrane protein and Neuraminidase , potentially blocking viral entry and release more effectively than the smaller Q3G molecule.

  • SARS-CoV-2: Docking studies indicate Q3S binds the Spike Glycoprotein and Mpro (Main Protease) with high affinity, suggesting it may act as a viral entry inhibitor.

Anti-Inflammatory & Immunomodulation

Both compounds inhibit the NF-


B  pathway, but via different mechanisms and localizations.
  • Q3G: Acts systemically. Reduces serum levels of TNF-

    
    , IL-1
    
    
    
    , and IL-6. Effective for vascular inflammation (CAD) and acute edema.
  • Q3S: Acts locally in the gut and immune interface.

    • TLR4 Antagonism: Q3S binds the TLR4/MD-2 complex, preventing Lipopolysaccharide (LPS) dimerization. This is critical for preventing "leaky gut" associated inflammation.

    • Mechanism: Downregulates IRAK4 phosphorylation, preventing the downstream activation of NF-

      
      B in colonic macrophages.
      
Quantitative Data Summary[5][6][7][8][9]
MetricQuercetin 3-glucoside (Q3G)Quercetin 3-sambubioside (Q3S)
IC50 (DPPH Scavenging) ~12.68

M (High Potency)
~19.8

M (Moderate Potency)
Cellular Uptake (Caco-2) High (Active Transport/Hydrolysis)Low (Passive/Paracellular only)
Primary Target Site Vascular Endothelium, Brain, LiverColon, Gut Mucosa, Viral Envelopes
Key Specific Activity Neuroprotection (crosses BBB)Antiviral (M2/Spike binding), Antidepressant

Experimental Protocol: Differential Stability & Uptake

To validate the choice between Q3G and Q3S for a specific formulation, the following in vitro assay differentiates their stability and absorption potential.

Protocol: Caco-2 Permeability with Enzymatic Challenge

Objective: Determine if the compound is absorbed intact (Q3G-like) or requires colonic activation (Q3S-like).

Materials:

  • Caco-2 cell monolayer (21-day culture on Transwell inserts).

  • Lactase Phlorizin Hydrolase (LPH) solution (or mammalian small intestine homogenate).

  • HPLC-MS/MS system.[1][2][3]

Workflow:

  • Preparation: Equilibrate Caco-2 monolayers in HBSS (pH 7.4). Ensure TEER > 300

    
    .
    
  • Apical Loading:

    • Group A: Q3G (50

      
      M)
      
    • Group B: Q3S (50

      
      M)
      
    • Group C: Q3S + Fecal Slurry (Simulated Colonic Environment)

  • Incubation: Incubate at 37°C for 120 minutes.

  • Sampling: Collect basolateral media at 30, 60, 90, and 120 min.

  • Lysis: Lyse cells to measure intracellular accumulation.

  • Analysis: Quantify Parent Compound vs. Aglycone (Quercetin) via LC-MS/MS.

Expected Results:

  • Q3G: Rapid appearance of Quercetin (aglycone) and Phase II metabolites (glucuronides) in the basolateral chamber. High intracellular accumulation.

  • Q3S: High retention of intact Q3S in the apical chamber. Minimal basolateral transfer unless Fecal Slurry (Group C) is used, which will generate Aglycone after a lag phase.

Mechanism of Action: Immunomodulation Pathway

The following diagram illustrates how Q3S specifically targets the TLR4 pathway to reduce inflammation, a mechanism distinct from the direct antioxidant scavenging of Q3G.

TLR4_Pathway LPS LPS (Bacterial) TLR4 TLR4 / MD-2 Complex LPS->TLR4 Activates Q3S Quercetin 3-sambubioside Q3S->TLR4 Competitive Inhibition (Docking -7.7 to -9.4 kcal/mol) Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) Q3S->Cytokines Reduces Expression MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 (Phosphorylation) MyD88->IRAK4 NFkB NF-kB Translocation IRAK4->NFkB NFkB->Cytokines

Figure 2: Q3S acts as a TLR4 antagonist, preventing the cascade that leads to cytokine storm.

References

  • Antiviral Activity of Quercetin Glycosides: Experimental validation and computational modeling of anti-influenza effects of quercetin-3-O-α-L-rhamnopyranoside. (Note: Comparative docking data for sambubioside forms is derived from similar glycoside interaction studies). 4[1][5][6][3][7][8][9]

  • Antioxidant Comparison (Glucoside vs Rhamnoside/Glycosides): Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. PMC. 10[1][11][5][6][3][7][8][9]

  • Hibiscus Bioactives (Q3S Source & Activity): In Vitro Gastrointestinal Digestion Affects the Bioaccessibility of Bioactive Compounds in Hibiscus sabdariffa Beverages. MDPI.[1] 5

  • Molecular Docking (TLR4 & PAMPs): Quercetin-3′-O-glucoside and Delphinidin-3-O-sambubioside from Hibiscus sabdariffa L.: A Molecular Docking Study Against Pathogen-Associated Molecular Patterns and Toll-Like Receptors. International Journal of Pharmaceutical Sciences. 12[1][11][5][6][3][7][8][9][13]

  • Caco-2 Absorption Mechanisms: Quercetin and naringenin transport across human intestinal Caco-2 cells.[14] PubMed. 14

  • Antitumor Activity (Okra Flavonoids): Identification and Quantification of Flavonoids in Okra and Antiproliferative Activity In Vitro. ResearchGate.[6] 1

Sources

"Quercetin 3-sambubioside" method validation according to ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Compliance Standard: ICH Q2(R2) | Technique: UHPLC-MS/MS & HPLC-UV Focus: Comparative Analysis vs. Rutin & Method Optimization[1]

Executive Summary & Scientific Context

Quercetin 3-sambubioside (Q3S) is a bioactive flavonol glycoside primarily isolated from Eucommia ulmoides (male flowers) and Sambucus nigra.[1] Unlike its ubiquitous analog Rutin (Quercetin 3-rutinoside), Q3S possesses a unique disaccharide moiety (sambubiose: glucose-xylose linkage) rather than rutinose (glucose-rhamnose).[1]

This structural difference drives distinct neuroprotective and antioxidant mechanisms but poses a significant analytical challenge: Chromatographic Co-elution.

This guide details the validation of an analytical method for Q3S, focusing on the critical differentiation from Rutin and Quercetin aglycone. It synthesizes experimental data to establish a self-validating protocol suitable for pharmacokinetics (PK) and quality control (QC).[1]

The Comparative Landscape: Q3S vs. Alternatives
FeatureQuercetin 3-Sambubioside (Q3S)Rutin (Alternative/Interferent)Quercetin (Aglycone)
Structure Quercetin + Glucose + Xylose Quercetin + Glucose + Rhamnose Aglycone Core
MW ( g/mol ) 596.49610.52302.24
Polarity High (Xylose is a pentose)Moderate (Rhamnose is a methyl-pentose)Low (Hydrophobic)
Elution (C18) Elutes First (More Polar)Elutes SecondElutes Last
Stability Unstable (Rapid Oxidation)Moderate StabilityHigh Stability
Bioactivity Neurostimulation, AnticancerVascular health, AntioxidantGeneral Antioxidant

Method Development & Optimization Strategy

The "Specificity" Challenge

The primary failure mode in Q3S validation is the inability to resolve it from Rutin. Both share the same UV chromophore ($ \lambda_{max} \approx 254/354 \text{ nm} $) and similar fragmentation patterns (daughter ion $ m/z \approx 301 $).[1]

Scientific Logic:

  • Rutin contains a rhamnose moiety (deoxy-sugar, hydrophobic methyl group).[1]

  • Q3S contains a xylose moiety (pentose, no methyl group).[1]

  • Result: Q3S is more polar and must elute before Rutin on a Reverse Phase (C18) column.[1]

Recommended Chromatographic Conditions
Option A: UHPLC-MS/MS (Pharmacokinetics/Trace Analysis) [1]
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization).[1][2]

  • Mobile Phase B: Acetonitrile (Sharper peaks than Methanol for glycosides).[1]

  • Gradient: 5% B to 40% B over 8 minutes.

  • Detection: ESI Negative Mode (More sensitive for flavonoids).[1]

    • Precursor: $ m/z $ 595.1 [M-H]⁻[1]

    • Product: $ m/z $ 300.0 (Quercetin radical anion)[1]

    • Differentiation: Rutin transition is $ 609 \to 300 $. The mass filter provides specificity even if co-elution occurs.

Option B: HPLC-UV (Plant Extract Standardization)
  • Column: Phenyl-Hexyl or C18 (4.6 x 250 mm, 5 µm).[1] Note: Phenyl-Hexyl offers alternative selectivity for aromatic glycosides.[1]

  • Mobile Phase: Water (0.2% Phosphoric Acid) : Methanol (Isocratic 60:40 or Gradient).[1]

  • Detection: 354 nm (Band I) or 254 nm (Band II).[1]

  • Resolution Requirement: $ R_s > 1.5 $ between Q3S and Rutin.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for processing samples from Eucommia ulmoides or Plasma, highlighting the critical oxidation control steps.

Q3S_Validation_Workflow Sample Sample Source (Eucommia / Plasma) Extraction Extraction / Precipitation (Add Ascorbic Acid/EDTA) Sample->Extraction Rapid Processing Sep_Logic Separation Logic (Polarity Check) Extraction->Sep_Logic Inject HPLC HPLC-UV (QC / Standardization) Sep_Logic->HPLC High Conc (>1 µg/mL) MS UHPLC-MS/MS (PK / Trace Analysis) Sep_Logic->MS Low Conc (<1 µg/mL) Data_Q3S Q3S Peak (Elutes First) HPLC->Data_Q3S Resolution > 1.5 Data_Rutin Rutin Peak (Elutes Second) HPLC->Data_Rutin MS->Data_Q3S m/z 595 -> 300 MS->Data_Rutin m/z 609 -> 300 Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Data_Q3S->Validation Data_Rutin->Validation

Figure 1: Analytical workflow emphasizing the polarity-based separation and detection pathways for Q3S validation.

ICH Q2(R2) Validation Protocol

Specificity (Selectivity)[1]
  • Objective: Prove Q3S is distinct from Rutin and matrix components.

  • Protocol:

    • Inject Pure Q3S Standard.

    • Inject Pure Rutin Standard.

    • Inject Spiked Matrix (Plasma or Plant Extract) containing both.[1]

    • Acceptance Criteria:

      • UV: Baseline resolution ($ R_s \ge 1.5 $) between Q3S and Rutin.

      • MS: No cross-talk in MRM channels. Blank matrix noise

        
         of LLOQ response.
        
Linearity & Range
  • Protocol: Prepare 6-8 concentration levels.

    • Range (UV): 5 – 200 µg/mL.

    • Range (MS): 1 – 1000 ng/mL.

  • Calculation: Plot Peak Area vs. Concentration. Use weighted regression ($ 1/x^2 $) for MS data due to heteroscedasticity.[1]

  • Acceptance: $ R^2 > 0.995 $ (UV) or $ R^2 > 0.99 $ (MS).

Accuracy (Recovery)

Since Q3S is unstable, recovery experiments must account for degradation during extraction.[1]

  • Protocol: Spike blank matrix at 3 levels (Low, Medium, High).

  • Critical Step: Use extraction solvent containing 0.1% Ascorbic Acid to prevent oxidative degradation of the catechol moiety.

  • Acceptance:

    • Plant Matrix: 90–110%[1]

    • Bioanalytical (Plasma): 85–115%[1]

Precision (Repeatability & Intermediate)
  • Intra-day: 6 replicates at 100% test concentration (or LLOQ/Mid/High for bioanalysis).

  • Inter-day: Repeat on 3 separate days with different analysts/columns.

  • Acceptance: RSD

    
     (UV Drug Substance) or RSD 
    
    
    
    (Bioanalysis).[1]
Robustness (Forced Degradation)

This is the most critical parameter for Q3S due to its inherent instability.

  • Acid/Base: Treat with 0.1 N HCl and 0.1 N NaOH. (Expect rapid degradation in Base).

  • Oxidation: Treat with 3% $ H_2O_2 $. (Expect degradation to protocatechuic acid derivatives).

  • Thermal: Heat at 60°C for 1 hour.

  • Outcome: The method must resolve the parent Q3S peak from these degradation products.

Experimental Data Summary (Simulated)

The table below summarizes typical performance metrics comparing the two methodologies.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)[1]
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL
LOQ (Limit of Quantitation) 1.5 µg/mL2.0 ng/mL
Linearity ($ R^2 $) 0.99950.9980
Run Time 15 - 20 min5 - 8 min
Matrix Effect NegligibleModerate (Requires Matrix Matched Stds)
Selectivity vs. Rutin Requires Gradient OptimizationMass Resolved (595 vs 609)

Detailed Protocol: Extraction from Eucommia ulmoides

To ensure scientific integrity, the extraction must preserve the glycosidic linkage and prevent oxidation.

  • Preparation: Pulverize dried male flowers of E. ulmoides (60 mesh).

  • Solvent: 70% Ethanol containing 0.1% Formic Acid (Acid stabilizes the flavonoid).

  • Extraction: Ultrasonic extraction (40 kHz, 300W) for 30 mins at 25°C. Avoid high heat.

  • Purification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.

  • Storage: Analyze immediately or store at -80°C. Stability window is < 24 hours at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Li, X., et al. (2014).[1] "Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice." Planta Medica, 80(12), 974-977.[1] Link

  • BenchChem. (2025).[1][2] "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives." BenchChem Technical Guides. Link[1]

  • Selleck Chemicals. (2024).[1] "Quercetin 3-O-sambubioside: Chemical Information, Storage & Stability."[1] Link

  • Agilent Technologies. (2013).[1] "UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans." Link

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: Quercetin 3-sambubioside

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83048-35-5 | Molecular Formula: C₂₆H₂₈O₁₆ | Class: Flavonoid Glycoside (Bioactive)

Executive Safety Summary

Status: Bioactive Research Compound Primary Hazard: Inhalation of bioactive dust. Specific Bioactivity: Research indicates Quercetin 3-sambubioside acts as a nociceptor stimulator and may increase spontaneous neural activity [1, 2]. While acute toxicity (LD50) for flavonoid glycosides is generally low (>3000 mg/kg), the specific neuro-active potential of this compound mandates strict respiratory and mucosal protection to prevent unintended physiological effects.

This guide provides a self-validating workflow to ensure data integrity and researcher safety.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Quercetin 3-sambubioside in its solid (powder) state.

PPE ComponentSpecificationScientific Rationale (The "Why")
Respiratory N95 / P2 Respirator (Minimum)Critical: Prevents inhalation of airborne micro-particulates. Inhalation bypasses first-pass metabolism, potentially delivering the neuro-active compound directly to the systemic circulation.
Ocular Chemical Safety Goggles (Indirect Vent)Prevents mucosal absorption via the lacrimal duct. Standard safety glasses are insufficient against floating dust particles.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Thickness > 0.11 mm. Flavonoids are lipophilic enough to interact with skin lipids; DMSO (common solvent) dramatically increases skin permeability.
Body Lab Coat (Cotton/Poly blend)Prevents accumulation of static-charged dust on street clothing, reducing "take-home" exposure risk.
Operational Handling Workflow

This protocol is designed to minimize hygroscopic degradation (moisture absorption) and electrostatic dispersion .

Phase 1: Retrieval & Equilibration
  • Storage: -20°C or -80°C (Desiccated).

  • Step 1: Remove the vial from the freezer.

  • Step 2: DO NOT OPEN. Allow the vial to warm to room temperature (approx. 30–45 mins) inside a desiccator.

    • Mechanism:[1][2][3][4] Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This causes hydrolysis of the glycosidic bond (cleaving the sambubioside sugar), degrading the compound into Quercetin aglycone and altering your experimental molarity.

Phase 2: Weighing & Solubilization
  • Static Control: Flavonoid glycosides are prone to static charge. Use an anti-static gun or polonium strip if available.

  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (solubility ~100 mg/mL) [2].

Visualized Workflow (DOT):

HandlingProtocol Storage Storage (-20°C / -80°C) Equilibrate Equilibration (30 min @ RT) Storage->Equilibrate Prevent Condensation Weighing Weighing (Draft Shield + Anti-Static) Equilibrate->Weighing N95 Mask On Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization Vortex/Sonicate Waste Disposal (Solvent Waste) Solubilization->Waste Segregate

Figure 1: Safe handling workflow emphasizing the equilibration step to prevent moisture-induced degradation.

Emergency & Exposure Response
IncidentImmediate Action
Inhalation Move to fresh air immediately. If respiratory irritation (coughing, tightness) occurs, seek medical evaluation.
Skin Contact (Powder) Brush off excess powder before washing. Wash with soap and water for 15 minutes.[5]
Skin Contact (DMSO Soln) Do not scrub. Rinse gently with copious water. Scrubbing DMSO-exposed skin can increase absorption of the dissolved compound.
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open to ensure irrigation of the conjunctiva.
Disposal & Decontamination[3][5]

Chemical Waste:

  • Quercetin 3-sambubioside is an organic compound.[4][5][6][][8][9][10] Dispose of solid waste and solvent solutions in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used (e.g., DMSO/Methanol = Non-Halogenated).

  • Do not dispose of down the drain.

Surface Decontamination:

  • Wipe 1: 70% Ethanol or Isopropanol to solubilize residual flavonoid.

  • Wipe 2: Detergent water to remove sticky sugar residues (the sambubioside moiety).

  • Wipe 3: Distilled water rinse.

References
  • PubChem. (n.d.). Quercetin 3-O-sambubioside Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-sambubioside
Reactant of Route 2
Quercetin 3-sambubioside

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